Product packaging for L-Dppg(Cat. No.:CAS No. 74313-95-4)

L-Dppg

Cat. No.: B1674680
CAS No.: 74313-95-4
M. Wt: 723.0 g/mol
InChI Key: BIABMEZBCHDPBV-BEBVUIBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) is a synthetically derived, anionic phospholipid that serves as a critical tool in biophysical and microbiological research. Its primary research value lies in its role as a key component of model bacterial cell membranes. Bacterial membranes are rich in anionic lipids like phosphatidylglycerol (PG), which is the headgroup class of DPPG . This negative charge is a primary target for cationic antimicrobial peptides (AMPs), which are part of the innate immune response and a promising class of future therapeutics . Studies using techniques such as Langmuir-Blodgett troughs and X-ray reflectivity have demonstrated that AMPs like ubiquicidin have the strongest binding and interaction with DPPG monolayers compared to zwitterionic lipids that mimic mammalian membranes . This selective interaction makes this compound an indispensable reagent for investigating the mechanism of action of novel AMPs, understanding membrane permeability, and explaining the selectivity of these compounds for bacterial over host cells . Furthermore, this compound is widely used in forming liposomes and supported lipid bilayers to study fundamental membrane properties, protein-lipid interactions, and the stability of encapsulated biomolecules . When handling, please note that this product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H75O10P B1674680 L-Dppg CAS No. 74313-95-4

Properties

CAS No.

74313-95-4

Molecular Formula

C38H75O10P

Molecular Weight

723.0 g/mol

IUPAC Name

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35?,36-/m1/s1

InChI Key

BIABMEZBCHDPBV-BEBVUIBBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

Appearance

Solid powder

Other CAS No.

74313-95-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol
1,2-dipalmitoylphosphatidylglycerol
dipalmitoylphosphatidylglycerol
DPPG

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Dipalmitoylphosphatidylglycerol (L-DPPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) is a glycerophospholipid, a class of lipids that are major components of all cell membranes. It consists of a glycerol backbone esterified with two palmitic acid chains and a phosphoglycerol headgroup. The "L" designation refers to the stereochemical configuration of the glycerol molecule. As an anionic phospholipid, this compound plays a crucial role in the structural integrity and function of biological membranes. It is a significant component of pulmonary surfactant, where it contributes to reducing surface tension in the alveoli.[1] Its well-defined structure and physicochemical properties make it a valuable tool in the development of drug delivery systems, such as liposomes, and in biophysical studies of model membranes.

Chemical Structure and Formula

This compound is characterized by a hydrophilic phosphoglycerol head and two hydrophobic palmitic acid tails, rendering it amphipathic.

Chemical Formula: C₃₈H₇₅O₁₀P[2][3][4]

IUPAC Name: [(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate[5]

Synonyms: this compound, L-Dipalmitoylphosphatidylglycerol, 1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol

Below is a diagram illustrating the chemical structure of this compound.

L_DPPG_Structure cluster_glycerol Glycerol Backbone cluster_palmitoyl1 Palmitoyl Chain 1 (sn-1) cluster_palmitoyl2 Palmitoyl Chain 2 (sn-2) cluster_headgroup Phosphoglycerol Headgroup (sn-3) G1 CH₂-O- G2 CH-O- G1->G2 P1_C1 C=O G1->P1_C1 G3 CH₂-O- G2->G3 P2_C1 C=O G2->P2_C1 P P G3->P P1_C2 (CH₂)₁₄ P1_C1->P1_C2 P1_C3 CH₃ P1_C2->P1_C3 P2_C2 (CH₂)₁₄ P2_C1->P2_C2 P2_C3 CH₃ P2_C2->P2_C3 O1 O⁻ P->O1 O2 =O P->O2 O3 -O- P->O3 P->O3 HG_G1 CH₂ O3->HG_G1 HG_G2 CH-OH HG_G1->HG_G2 HG_G3 CH₂-OH HG_G2->HG_G3

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₃₈H₇₅O₁₀P
Molecular Weight 723.0 g/mol
Exact Mass 722.50978558 Da
Density 1.043 g/cm³
Boiling Point 761.7 °C at 760 mmHg
Flash Point 414.4 °C
XLogP3 12.2
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 10

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes.

  • Chemical Synthesis: A common approach involves a multi-step chemical synthesis. This process typically starts from a protected glycerol derivative. The fatty acid chains (palmitic acid) are introduced at the sn-1 and sn-2 positions via esterification. The protecting groups are then selectively removed, and the phosphoglycerol headgroup is introduced at the sn-3 position through a phosphoramidite or other phosphorylation chemistry, followed by deprotection steps.

  • Enzymatic Synthesis: Enzymatic methods offer a more specific and often milder alternative to chemical synthesis. Lipases can be used to catalyze the esterification of the glycerol backbone with palmitic acid. Phospholipases, such as Phospholipase D, can be employed to introduce the glycerol headgroup via transphosphatidylation. These enzymatic reactions are highly regioselective and stereoselective, which is advantageous for producing the desired L-isomer.

Quantification of this compound by HPLC-ELSD

A validated high-performance liquid chromatography method with evaporative light-scattering detection (HPLC-ELSD) can be used for the simultaneous determination of this compound in complex mixtures like liposomal formulations.

Sample Preparation (Alkaline Hydrolysis):

  • To a sample containing this compound, add 1 mol/L KOH in anhydrous ethanol.

  • Incubate the mixture at 90°C for 10 minutes to achieve alkaline hydrolysis.

  • Cool the sample to room temperature before injection into the HPLC system.

HPLC Conditions:

  • Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with methanol and 0.1% acetic acid in aqueous solution (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

ELSD Conditions:

  • Drift Tube Temperature: 30°C

  • Carrier Gas Pressure: 350 KPa

The following diagram outlines the experimental workflow for the quantification of this compound.

Caption: Workflow for this compound quantification.

Role in Biological Systems

This compound is an integral component of cellular membranes, contributing to their structural properties. Its anionic nature influences the surface charge of the membrane, which is important for interactions with proteins and other molecules.

A key biological role of this compound is in pulmonary surfactant . Lung surfactant is a complex mixture of lipids and proteins that lines the alveolar surface of the lungs. It functions to reduce surface tension at the air-liquid interface, preventing alveolar collapse at the end of expiration and reducing the work of breathing. This compound is one of the important phospholipid components of this surfactant mixture.

The diagram below illustrates the arrangement of this compound within a model of a lipid bilayer, highlighting its amphipathic nature.

Lipid_Bilayer cluster_upper Upper Leaflet cluster_lower Lower Leaflet uh1 ut1a uh1->ut1a ut1b uh1->ut1b uh2 ut2a uh2->ut2a ut2b uh2->ut2b uh3 ut3a uh3->ut3a ut3b uh3->ut3b label_head Hydrophilic Phosphoglycerol Headgroup uh3->label_head uh4 ut4a uh4->ut4a ut4b uh4->ut4b uh5 ut5a uh5->ut5a ut5b uh5->ut5b lh1 lt1a lh1->lt1a lt1b lh1->lt1b lh2 lt2a lh2->lt2a lt2b lh2->lt2b lh3 lt3a lh3->lt3a lt3b lh3->lt3b lh4 lt4a lh4->lt4a lt4b lh4->lt4b lh5 lt5a lh5->lt5a lt5b lh5->lt5b label_tail Hydrophobic Palmitoyl Tails ut3b->label_tail label_bilayer Lipid Bilayer Core (Hydrophobic)

Caption: this compound in a lipid bilayer.

While some phospholipids and their derivatives act as signaling molecules in various cellular pathways, the primary role of this compound is currently understood to be structural. It contributes to membrane fluidity, stability, and surface properties, which in turn can influence the function of membrane-associated proteins.

Conclusion

L-Dipalmitoylphosphatidylglycerol is a fundamentally important phospholipid with well-characterized structural and physicochemical properties. Its role in biological membranes, particularly in lung surfactant, is critical. The availability of analytical techniques for its quantification and established, albeit complex, synthesis routes make it an accessible tool for researchers in biophysics, membrane biology, and pharmaceutical sciences. Its application in the formulation of liposomal drug delivery systems continues to be an area of active research, leveraging its biocompatibility and ability to modulate membrane properties.

References

A Technical Guide to the Phase Transition Temperature of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic phase behavior of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG), a key anionic phospholipid in various biological and pharmaceutical systems. Understanding the phase transition temperature of this compound is critical for applications ranging from drug delivery system design to the study of biological membrane dynamics.

Introduction to this compound and its Phase Behavior

This compound is a phospholipid composed of a glycerol backbone, two palmitic acid chains, and a phosphoglycerol head group. In aqueous environments, this compound molecules self-assemble into bilayer structures, forming model membranes or liposomes. The physical state of these bilayers is highly dependent on temperature.

At lower temperatures, the hydrocarbon chains of the this compound molecules are tightly packed in an ordered, all-trans conformation, resulting in a "gel" phase (Lβ'). As the temperature increases, the lipid bilayer undergoes a phase transition to a more disordered "liquid-crystalline" phase (Lα), where the hydrocarbon chains are in a more fluid, gauche conformation. This transition is characterized by the main phase transition temperature (Tm).[1]

Quantitative Data: Phase Transition Temperatures of this compound

The main phase transition temperature (Tm) of this compound has been determined by various biophysical techniques. The values are influenced by environmental conditions such as pH and ionic strength. Below is a summary of the reported phase transition temperatures for pure this compound bilayers.

ParameterTemperature (°C)Temperature (K)Method of DeterminationReference
Main Transition (Tm) ~41~314.15Fourier Transform Infrared Spectroscopy (FTIR)[1]
Main Transition (Tm) 41314.15Not specified (Avanti Polar Lipids data)[2]
Main Transition (Tm) 41314.15Differential Scanning Calorimetry (DSC)[3]
Component Peak 42315.15Differential Scanning Calorimetry (DSC)[4]
Subtransition ~20~293.15Differential Scanning Calorimetry (DSC), Dilatometry, X-Ray Diffraction

Note: The main phase transition is a rapid event, while the subtransition is observed after prolonged incubation at low temperatures and represents a conversion to a subgel phase.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and widely used thermoanalytical technique to determine the thermodynamic parameters of lipid phase transitions.

Objective: To measure the heat flow associated with the phase transition of this compound liposomes as a function of temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

Materials:

  • L-α-Dipalmitoylphosphatidylglycerol (this compound) powder

  • Buffer solution (e.g., 100 mM NaCl, 50 mM PIPES, pH 7.0)

  • Deionized water

  • Differential Scanning Calorimeter

Methodology:

  • Liposome Preparation (Thin-Film Hydration): a. A known quantity of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). b. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. c. The lipid film is dried under vacuum for several hours to remove any residual solvent. d. The lipid film is hydrated with a buffer solution at a temperature above the Tm of this compound (e.g., 60°C) to form multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-30 mM.

  • Sample Preparation for DSC: a. A precise volume of the this compound liposome suspension is loaded into a DSC sample pan. b. An equal volume of the corresponding buffer is loaded into a reference pan. c. Both pans are hermetically sealed.

  • DSC Measurement: a. The sample and reference pans are placed in the calorimeter cell. b. The system is equilibrated at a starting temperature well below the expected Tm (e.g., 10°C). c. The temperature is scanned upwards at a constant rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 60°C). d. The differential heat flow between the sample and reference pans is recorded as a function of temperature, generating a thermogram.

  • Data Analysis: a. The thermogram displays an endothermic peak, where the maximum corresponds to the main phase transition temperature (Tm). b. The area under the peak is integrated to determine the enthalpy of the transition (ΔH). c. The width of the peak at half-height provides information about the cooperativity of the transition.

Visualizations

The following diagrams illustrate the conceptual workflow for determining the phase transition temperature of this compound and the phase transition process itself.

G cluster_0 Experimental Workflow: DSC for this compound Phase Transition A This compound in Organic Solvent B Thin Lipid Film Formation A->B Solvent Evaporation C Hydration with Buffer (T > Tm) B->C Vacuum Drying D This compound Liposome Suspension (MLVs) C->D E Loading into DSC Pans D->E F Temperature Scan in Calorimeter E->F G Thermogram Generation F->G H Data Analysis: Tm, ΔH, Cooperativity G->H

Caption: Workflow for DSC analysis of this compound.

G cluster_1 Thermotropic Phase Transition of this compound Bilayer Gel Gel Phase (Lβ') Ordered Acyl Chains T < Tm LiquidCrystalline Liquid-Crystalline Phase (Lα) Disordered Acyl Chains T > Tm Gel->LiquidCrystalline Heating (Endothermic) LiquidCrystalline->Gel Cooling (Exothermic)

References

The Solubility of L-α-Dipalmitoylphosphatidylglycerol (L-Dppg): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of L-α-Dipalmitoylphosphatidylglycerol (L-Dppg) in chloroform and other organic solvents. This document is intended to be a valuable resource for researchers working with this compound in various applications, including liposome formulation, drug delivery systems, and biophysical studies of membranes.

Quantitative Solubility of this compound

The solubility of this compound, a saturated anionic phospholipid, is a critical parameter for its handling and use in research. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, this guide summarizes the available information.

A notable challenge in dissolving long-chain, saturated acidic lipids like this compound is their tendency to have low solubility in pure non-polar solvents. To address this, mixtures of solvents are often employed to achieve complete dissolution.

SolventThis compound SolubilityTemperature (°C)Notes
Chloroform ~ 2 mg/mL[1][2]Not SpecifiedA stock solution can be prepared at this concentration. It is recommended to purge the solvent with an inert gas.[2]
Chloroform:Methanol:Water (2:1:0.1, v/v/v) Slightly SolubleNot SpecifiedThis mixture is often used for the extraction and handling of phospholipids.
Methanol Soluble[3]Not SpecifiedPhospholipids generally show good solubility in methanol due to its polarity.[4]
Ethanol Sparingly Soluble to InsolubleNot SpecifiedThe solubility of phospholipids in ethanol can be variable. For instance, soybean phospholipids are practically insoluble in ethanol.
Acetone InsolubleNot SpecifiedAcetone is commonly used to precipitate polar lipids like phospholipids from solutions.
Hexane InsolubleNot SpecifiedAs a non-polar solvent, hexane is generally a poor solvent for charged phospholipids.

Note on Solubility Enhancement: For acidic lipids like this compound that are difficult to solubilize in chloroform, the addition of a small amount of methanol (e.g., 2%) and deionized water (e.g., 0.5-1%) can significantly improve solubility.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Materials
  • L-α-Dipalmitoylphosphatidylglycerol (this compound) powder

  • Organic solvent of interest (e.g., Chloroform, HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • HPLC system equipped with an Evaporative Light Scattering Detector (ELSD)

  • HPLC column: Agilent TC-C18 column (4.6 mm × 250 mm, 5 µm) or equivalent

  • Mobile phase: Methanol and 0.1% acetic acid in water (95:5, v/v)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a pre-weighed vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the same constant temperature.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered saturated solution.

    • Evaporate the solvent from the filtered solution under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent.

    • Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.

    • For HPLC analysis, dissolve the dried this compound residue in a known volume of the mobile phase.

  • Quantification by HPLC-ELSD:

    • HPLC Conditions:

      • Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm)

      • Mobile Phase: Methanol: 0.1% Acetic Acid in Water (95:5, v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 20 µL

    • ELSD Conditions:

      • Drift Tube Temperature: 30 °C

      • Nebulizer Gas Pressure: 350 KPa

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC-ELSD system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the prepared sample solution into the HPLC-ELSD system.

    • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The solubility can then be expressed in mg/mL or other appropriate units.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification A Add excess this compound to solvent B Equilibrate on shaker (24-48h at constant T) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22µm syringe filter D->E F Prepare sample for HPLC analysis E->F G Inject into HPLC-ELSD F->G H Determine concentration from calibration curve G->H I Calculate Solubility H->I

Workflow for this compound Solubility Determination.
Signaling Pathways Involving Phosphatidylglycerol

Phosphatidylglycerol (PG) and its derivatives are involved in cellular signaling. One key role is the direct modulation of lipid-gated ion channels. Additionally, PG can be a precursor to lysophosphatidylglycerol (LPG), a signaling molecule itself.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PG Phosphatidylglycerol (PG) IonChannel Lipid-Gated Ion Channel PG->IonChannel Direct Binding & Modulation LPG Lysophosphatidylglycerol (LPG) PG->LPG Hydrolysis PLA2 Phospholipase A2 (PLA2) Downstream Downstream Signaling Events (e.g., inflammation, immune response) LPG->Downstream Activation

Phosphatidylglycerol Signaling Pathways.

References

L-Dppg discovery and history of its synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the discovery of L-Dppg and the historical progression of its synthesis reveals a nuanced landscape, potentially pointing to two distinct classes of molecules due to ambiguity in the acronym. The predominant interpretation identifies this compound as L-α-Dipalmitoylphosphatidylglycerol, a phospholipid vital in membrane biophysics and drug delivery systems. A second, plausible interpretation, considering the nature of the query, suggests a possible reference to glycosylated derivatives of L-DOPA (L-3,4-dihydroxyphenylalanine), a cornerstone in the treatment of Parkinson's disease. This guide will primarily focus on L-DOPA and its derivatives, given the rich and historically significant narrative of its discovery and synthesis, which aligns well with the request for an in-depth technical guide.

The Discovery and Significance of L-DOPA

L-DOPA (L-3,4-dihydroxyphenylalanine) was first isolated from the seedlings of the broad bean, Vicia faba, in 1913 by the Swiss biochemist Markus Guggenheim.[1][2] Initially, it was considered biologically inactive.[2][3] However, subsequent research in the 1920s and 1930s began to unveil its physiological effects, including its impact on glucose metabolism and arterial blood pressure.[3] A pivotal moment in the history of L-DOPA came in 1938 with the discovery of the enzyme L-dopa decarboxylase, which converts L-DOPA into dopamine. This established L-DOPA as a crucial precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.

The 1950s saw a shift in research towards L-DOPA's role in the central nervous system, with studies demonstrating its ability to reverse the effects of reserpine, a drug that depletes catecholamine stores. This line of inquiry culminated in the groundbreaking discovery in 1960 of a severe dopamine deficiency in the brains of patients with Parkinson's disease. This finding directly led to the therapeutic application of L-DOPA for Parkinson's disease, with the first successful treatments reported in 1961. Today, L-DOPA remains the most effective treatment for the motor symptoms of Parkinson's disease.

Evolution of L-DOPA Synthesis

The synthesis of L-DOPA has a rich history, marked by significant advancements in asymmetric synthesis. The 2001 Nobel Prize in Chemistry was awarded in part to William S. Knowles for his work on chirally catalysed hydrogenation reactions, a key technology in the industrial synthesis of L-DOPA.

Early Synthetic Approaches

Early syntheses of L-DOPA were often lengthy and produced racemic mixtures (a mixture of both L- and D-isomers), requiring tedious resolution steps. One of the early methods involved the azlactone synthesis from vanillin. While functional, this method was not ideal for large-scale production.

Asymmetric Synthesis: The Monsanto Process

A major breakthrough in L-DOPA synthesis was the development of an asymmetric synthesis method by Monsanto in the late 1960s and early 1970s. This process, for which William S. Knowles shared the Nobel Prize, utilized a chiral rhodium-based catalyst for the asymmetric hydrogenation of an enamide precursor. This was a landmark achievement in industrial organic chemistry, enabling the direct synthesis of the desired L-enantiomer with high efficiency and purity.

The generalized workflow for the Monsanto L-DOPA process is illustrated below:

Monsanto_LDOPA_Process cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_product Product vanillin Vanillin step1 Condensation with N-acetylglycine vanillin->step1 1. step2 Asymmetric Hydrogenation (Chiral Rh Catalyst) step1->step2 2. step3 Hydrolysis step2->step3 3. ldopa L-DOPA step3->ldopa 4.

Caption: Generalized workflow of the Monsanto process for L-DOPA synthesis.

Enzymatic and Biocatalytic Methods

More recent advancements in the synthesis of L-DOPA have focused on enzymatic and whole-cell biocatalytic methods. These approaches offer several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. For instance, L-DOPA can be synthesized from L-tyrosine using microorganisms such as Aspergillus oryzae. Another biocatalytic route involves the use of tyrosine phenol-lyase (TPL) to produce L-DOPA from catechol, pyruvate, and ammonia.

The enzymatic synthesis of L-DOPA from L-tyrosine is depicted in the following signaling pathway diagram:

Enzymatic_LDOPA_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product ltyrosine L-Tyrosine ldopa L-DOPA ltyrosine->ldopa Hydroxylation tyrosinase Tyrosinase tyrosinase->ltyrosine

Caption: Enzymatic conversion of L-Tyrosine to L-DOPA by Tyrosinase.

Synthesis of L-DOPA Glycosides

The synthesis of L-DOPA glycosides has been explored to modify the pharmacokinetic properties of L-DOPA. Enzymatic methods, using glucosidases, have been employed to synthesize various L-DOPA glycosides. These syntheses can result in a mixture of products, with glycosylation occurring at the 3- or 4-hydroxyl positions of the catechol ring. The yields of these enzymatic glycosylations can vary significantly, ranging from low to moderate.

Quantitative Data on L-DOPA Synthesis

The following table summarizes key quantitative data from various synthetic methods for L-DOPA.

MethodKey Reagents/CatalystsPrecursorYieldEnantiomeric Excess (e.e.)Reference
Asymmetric Hydrogenation (Monsanto Process) Chiral Rhodium Catalyst (e.g., Rh-DIPAMP)Acetamidocinnamic acid derivative>90%>95%Knowles, W.S. (Nobel Lecture, 2001)
Enzymatic Synthesis TyrosinaseL-TyrosineVariableHigh
Biocatalytic Synthesis Tyrosine Phenol-lyase (TPL)Catechol, Pyruvate, AmmoniaNot specifiedHigh
Enzymatic Glycosylation Amyloglucosidase, β-glucosidaseL-DOPA, various sugars3.3 – 57.6%Not applicable

Experimental Protocols

General Protocol for Enzymatic Synthesis of L-DOPA from L-Tyrosine

This protocol is a generalized procedure based on the principles of enzymatic conversion.

  • Preparation of Reaction Mixture:

    • A buffered solution (e.g., phosphate buffer, pH 6.0-7.0) is prepared.

    • L-Tyrosine is dissolved in the buffer to a final concentration of 1-5 mg/mL.

    • A reducing agent, such as L-ascorbic acid, is often added to prevent the oxidation of L-DOPA.

  • Enzymatic Reaction:

    • A purified tyrosinase enzyme or a microorganism known to produce tyrosinase (e.g., Aspergillus oryzae) is added to the reaction mixture.

    • The reaction is incubated at a controlled temperature (e.g., 25-37 °C) with gentle agitation for a specified period (e.g., 1-24 hours).

  • Reaction Termination and Product Isolation:

    • The reaction is terminated by heat inactivation of the enzyme or by acidification of the mixture.

    • The reaction mixture is centrifuged to remove the enzyme or microbial cells.

    • The supernatant, containing L-DOPA, is collected.

  • Purification and Analysis:

    • L-DOPA is purified from the supernatant using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

    • The purity and concentration of the final product are determined by analytical methods like HPLC and spectroscopy.

Conclusion

The journey of L-DOPA from its discovery in a common legume to its status as an indispensable therapeutic agent is a testament to the progress of biochemical and synthetic chemistry. The development of its synthesis, particularly the advent of asymmetric catalysis, represents a landmark in pharmaceutical manufacturing. Ongoing research into biocatalytic and enzymatic methods continues to refine the production of L-DOPA and its derivatives, promising more sustainable and efficient synthetic routes in the future. The potential for glycosylated forms of L-DOPA to offer improved therapeutic profiles remains an active area of investigation in drug development.

References

An In-depth Technical Guide to the Mechanism of Action of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) is a glycerophospholipid with a dual mechanism of action, playing a critical role in both the biophysical properties of cellular membranes and the modulation of the innate immune response. As a key component of pulmonary surfactant, its primary function is to reduce surface tension in the alveoli, preventing lung collapse. Beyond this structural role, emerging research has identified this compound and related phosphatidylglycerols (PGs) as potent inhibitors of Toll-like receptor (TLR) signaling, specifically targeting TLR2 and TLR4. This guide provides a comprehensive overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Dual Mechanism of Action of this compound

This compound's functional significance can be understood through two primary lenses: its biophysical influence on lipid bilayers and its direct interaction with components of the innate immune system.

Biophysical Role in Membrane Structure and Function

This compound is an amphipathic molecule, consisting of a hydrophilic phosphoglycerol headgroup and two hydrophobic palmitic acid tails. This structure dictates its behavior in aqueous environments, where it self-assembles into bilayers, a fundamental component of liposomes and cellular membranes.

A critical aspect of this compound's biophysical character is its thermotropic phase behavior. Like other phospholipids, this compound membranes exist in a more ordered gel phase at lower temperatures and transition to a more fluid liquid-crystalline phase at higher temperatures. This phase transition is crucial for modulating membrane fluidity and permeability. In the context of pulmonary surfactant, the specific phase behavior of DPPG, in concert with other lipids and proteins, allows for the dynamic changes in surface tension required during breathing.

Immunomodulatory Role: Inhibition of Toll-Like Receptor Signaling

Recent studies have illuminated a significant immunomodulatory function for phosphatidylglycerols, including this compound. PGs have been shown to act as antagonists of Toll-like receptors (TLRs), particularly TLR2 and TLR4. These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, such as the S100A9 protein.

The proposed mechanism for this inhibition involves the direct interaction of the PG headgroup with the TLR4 co-receptor, myeloid differentiation 2 (MD-2), and the TLR2 co-receptor, CD14. By binding to these co-receptors, PGs can competitively inhibit the binding of inflammatory ligands like lipopolysaccharide (LPS) to TLR4/MD-2 and lipoteichoic acid or DAMPs like S100A9 to TLR2/CD14. This prevents the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines like TNF-α and various interleukins.[1]

Quantitative Data

Thermotropic Properties of Phosphatidylglycerols

The phase transition temperature (Tm) is a key parameter characterizing the biophysical properties of phospholipids. The following table summarizes the Tm for this compound and related phosphatidylglycerols.

Product NameAbbreviationPhase Transition Temperature (Tm) in °C
1,2-Dilauroyl-sn-glycero-3-phosphoglycerol (Sodium Salt)DLPG-3
1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol (Sodium Salt)DMPG23
1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol (Sodium Salt) DPPG 41
1,2-Distearoyl-sn-glycero-3-phosphoglycerol (Sodium Salt)DSPG55
1,2-Dioleoyl-sn-glycero-3-phosphoglycerol (Sodium Salt)DOPG-18
1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphoglycerol (Sodium Salt)POPG-2

Data sourced from Avanti Polar Lipids.[2]

Inhibitory Activity of Phospholipids on TLR4 Signaling

The following table presents the half-maximal inhibitory concentrations (IC50) for various lipid molecules, demonstrating the potential for phospholipids and their derivatives to inhibit TLR4 signaling.

CompoundTargetAssayIC50
PIP2 (Peptide)TLR4LPS-stimulated TNF-α and IL-6 production in macrophages40 µM
cPIP2 (Cyclic Peptide)TLR4LPS-stimulated TNF-α and IL-6 production in macrophages25 µM
Unsaturated CardiolipinsTLR4Inhibition of receptor signaling in HEK-blue cells and murine macrophagesHigh nM to low µM range

Note: While direct IC50 values for this compound were not found in the immediate search, the data for related compounds like cardiolipins (tetra-acylated diphosphatidylglycerols) and inhibitory peptides that interact with the TLR4 co-receptor MD-2 provide a strong rationale for the inhibitory potential of phosphatidylglycerols.[3]

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) composed of this compound, which can be further processed into unilamellar vesicles.

Materials:

  • This compound powder

  • Chloroform or a chloroform/methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Water bath or heating block

Procedure:

  • Dissolve a known quantity of this compound in chloroform or a suitable organic solvent mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure to form a thin lipid film on the inner surface of the flask. Gentle warming may be applied to facilitate evaporation.

  • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of this compound (41°C).

  • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • For the formation of large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size or by sonication.

Characterization of this compound Phase Transition by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the thermotropic phase behavior of this compound liposomes.

Materials:

  • This compound liposome suspension

  • Differential Scanning Calorimeter (DSC) with appropriate sample pans

  • Reference buffer (the same buffer used for liposome preparation)

Procedure:

  • Prepare the this compound liposome suspension as described in Protocol 3.1.

  • Accurately load a known amount of the liposome suspension into a DSC sample pan.

  • Load an equivalent volume of the reference buffer into the reference pan.

  • Seal both pans hermetically.

  • Place the sample and reference pans into the DSC instrument.

  • Set the experimental parameters:

    • Temperature range: e.g., 10°C to 60°C to bracket the expected phase transition.

    • Scan rate: A typical scan rate is 1-2°C/min.

    • Multiple scans (e.g., three heating and cooling cycles) are recommended to ensure reproducibility.

  • Initiate the DSC scan. The instrument will measure the difference in heat flow between the sample and the reference as a function of temperature.

  • Analyze the resulting thermogram. The main phase transition temperature (Tm) is identified as the peak of the endothermic transition. Other parameters such as the pre-transition temperature and the enthalpy of the transition (ΔH) can also be determined from the thermogram.[4][5]

TLR2/4 Reporter Assay for Assessing this compound Inhibitory Activity

This protocol describes a cell-based reporter assay to quantify the inhibition of TLR2 or TLR4 signaling by this compound.

Materials:

  • HEK293 cells stably transfected with TLR2 or TLR4, MD-2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • TLR2 agonist (e.g., Pam3CSK4) or TLR4 agonist (e.g., LPS).

  • This compound liposomes (prepared as in Protocol 3.1).

  • Assay plates (96-well, white or clear depending on the reporter).

  • Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase substrate).

  • Plate reader (colorimetric or luminometric).

Procedure:

  • Seed the TLR reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound liposomes in cell culture medium.

  • Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1-2 hours).

  • Add the TLR agonist (e.g., a fixed concentration of Pam3CSK4 or LPS) to the wells containing the cells and this compound. Include control wells with agonist only and cells only (no agonist, no this compound).

  • Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 16-24 hours).

  • Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves transferring a small volume of the cell culture supernatant to a new plate containing the detection reagent and measuring the colorimetric change. For a luciferase reporter, the substrate is added directly to the cells, and luminescence is measured.

  • Calculate the percentage of inhibition of TLR signaling for each this compound concentration relative to the agonist-only control.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

TLR4_Inhibition_by_DPPG cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS / S100A9 CD14 CD14 LPS->CD14 Binds DPPG This compound MD2 MD-2 DPPG->MD2 Competitively Binds TLR4 TLR4 DPPG->CD14 Competitively Binds MyD88 MyD88 DPPG->MyD88 Inhibits Signaling MD2->TLR4 Activates TLR4->MyD88 Recruits CD14->MD2 Transfers to IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK p_IkappaB P-IκBα IKK->p_IkappaB Phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates to IkappaB IκBα p_IkappaB->IkappaB Degradation of NFkB_IkappaB IkappaB->NFkB_IkappaB cytokines Inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Induces Transcription NFkB_IkappaB->NFkB DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis prep1 Dissolve this compound in organic solvent prep2 Create thin film (Rotary Evaporation) prep1->prep2 prep3 Hydrate film with buffer (> Tm) to form MLVs prep2->prep3 prep4 Load sample and reference into DSC pans prep3->prep4 analysis1 Place pans in DSC and set parameters prep4->analysis1 Transfer to instrument analysis2 Run heating/cooling cycles analysis1->analysis2 analysis3 Record heat flow vs. temperature analysis2->analysis3 analysis4 Analyze thermogram for Tm, ΔH, and pre-transition analysis3->analysis4 TLR_Reporter_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Data Acquisition and Analysis cell1 Seed TLR reporter cells in 96-well plate cell2 Allow cells to adhere overnight cell1->cell2 treat1 Pre-incubate cells with This compound dilutions cell2->treat1 Start experiment treat2 Add TLR agonist (e.g., LPS) treat1->treat2 treat3 Incubate for 16-24 hours treat2->treat3 read1 Add reporter substrate treat3->read1 Proceed to readout read2 Measure luminescence or absorbance read1->read2 read3 Calculate % inhibition vs. agonist control read2->read3 read4 Determine IC50 value read3->read4

References

Critical Aggregation Concentration of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical aggregation concentration (CAC) of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG), a pivotal parameter for its application in drug delivery systems and membrane mimetics. Due to its molecular structure, this compound, a diacyl phospholipid, predominantly self-assembles into bilayers and vesicles rather than micelles. Therefore, the term "critical aggregation concentration" is employed to more accurately describe the concentration at which these larger structures form. This concentration is exceptionally low, reflecting the strong propensity of this compound to form ordered assemblies in aqueous environments.

Quantitative Data on the Self-Assembly of Phosphatidylglycerols

The critical aggregation concentration of phosphatidylglycerols (PGs) is significantly influenced by the length of their acyl chains. Generally, as the hydrophobicity of the phospholipid increases with longer acyl chains, the concentration required for self-assembly decreases. The following table summarizes the critical micelle or aggregation concentrations for various PGs, including a value for 16:0 phosphatidylcholine (PC), which serves as a close structural analog for this compound (16:0 PG).

Phospholipid (Acyl Chain Length)Critical Aggregation/Micelle Concentration (mM)Notes
14:0 PG (DMPG)0.011Determined by pyrene fluorescence technique.
16:0 PC (DPPC)0.00000046 (0.46 nM)Serves as a proxy for the CAC of this compound.

Data sourced from Avanti Polar Lipids. It is important to note that the extremely low value for 16:0 PC reflects the formation of bilayers/vesicles, not micelles.

Experimental Protocols for Determining Critical Aggregation Concentration

The determination of the CAC for phospholipids like this compound requires sensitive techniques capable of detecting the onset of self-assembly at very low concentrations. The most common and effective methods include fluorescence spectroscopy, dynamic light scattering, and surface tensiometry.

Fluorescence Spectroscopy using Pyrene as a Probe

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene partitions into the hydrophobic core of the forming lipid assemblies, leading to a change in its fluorescence properties.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) at a known concentration.

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻⁴ M.

  • Sample Preparation:

    • In a series of glass vials, add varying amounts of the this compound stock solution to achieve a range of concentrations bracketing the expected CAC.

    • To each vial, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid-pyrene film on the bottom of each vial.

    • Hydrate the films with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or sonication to form lipid vesicles. Ensure complete hydration and vesicle formation.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer.

    • Excite the samples at a wavelength of approximately 335 nm.

    • Record the emission spectra from 350 nm to 500 nm.

    • Monitor the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically located around 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

    • The CAC is determined as the point of inflection in this plot, where a sharp increase in the I₃/I₁ ratio is observed, indicating the partitioning of pyrene into the nonpolar interior of the lipid assemblies.

Pyrene_Fluorescence_Workflow cluster_prep Preparation cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare this compound Stock Solution sample1 Aliquot this compound & Pyrene prep1->sample1 prep2 Prepare Pyrene Stock Solution prep2->sample1 sample2 Evaporate Solvent sample1->sample2 sample3 Hydrate with Buffer sample2->sample3 measure1 Excite at 335 nm sample3->measure1 measure2 Record Emission Spectrum (350-500 nm) measure1->measure2 analysis1 Calculate I₃/I₁ Ratio measure2->analysis1 analysis2 Plot I₃/I₁ vs. log[this compound] analysis1->analysis2 analysis3 Determine CAC from Inflection Point analysis2->analysis3

Pyrene Fluorescence Assay Workflow

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a suspension. The formation of vesicles at the CAC leads to a significant increase in the scattered light intensity and the appearance of a particle population with a defined size.

Methodology:

  • Sample Preparation:

    • Prepare a series of this compound solutions in an appropriate aqueous buffer at concentrations spanning the expected CAC.

    • Filter the buffer and the final solutions through a fine-pore filter (e.g., 0.22 µm) to remove any dust or extraneous particles that could interfere with the measurement.

  • DLS Measurement:

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Measure the scattered light intensity and the particle size distribution for each concentration.

  • Data Analysis:

    • Plot the mean scattered light intensity as a function of the this compound concentration.

    • The CAC is identified as the concentration at which a sharp increase in the scattering intensity is observed.

    • Simultaneously, the particle size distribution data will show the emergence of a population of vesicles with a specific hydrodynamic radius.

DLS_Workflow cluster_sample Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis sample1 Prepare this compound Solutions sample2 Filter Solutions sample1->sample2 measure1 Equilibrate Sample Temperature sample2->measure1 measure2 Measure Scattered Light Intensity measure1->measure2 measure3 Measure Particle Size Distribution measure1->measure3 analysis1 Plot Intensity vs. [this compound] measure2->analysis1 analysis3 Confirm Vesicle Formation from Size Data measure3->analysis3 analysis2 Identify CAC from Intensity Increase analysis1->analysis2

Dynamic Light Scattering Workflow

Surface Tensiometry

This classical method measures the surface tension of a liquid as a function of surfactant concentration. While highly effective for traditional surfactants that form micelles, its application to bilayer-forming lipids like this compound can be challenging due to their low aqueous solubility and the subtle changes in surface tension at the CAC.

Methodology:

  • Sample Preparation:

    • Prepare a series of this compound solutions in high-purity water or a suitable buffer over a range of concentrations.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

    • Ensure the cleanliness of the ring or plate between measurements to obtain accurate readings.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • For typical micelle-forming surfactants, the surface tension decreases with increasing concentration until the CMC is reached, after which it plateaus. The CMC is the point of intersection of the two linear regions of the plot.

    • For this compound, the change in surface tension may be less pronounced, and the CAC would correspond to the concentration at which the surface tension becomes constant.

Surface_Tensiometry_Workflow cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample1 Prepare this compound Solutions measure1 Measure Surface Tension sample1->measure1 analysis1 Plot Surface Tension vs. log[this compound] measure1->analysis1 analysis2 Determine CAC from Breakpoint analysis1->analysis2

Surface Tensiometry Workflow

Conclusion

The self-assembly of this compound into bilayers and vesicles is a critical phenomenon that underpins its use in advanced drug delivery systems such as liposomes. Understanding the critical aggregation concentration is paramount for the rational design and formulation of these nanocarriers. The extremely low CAC of this compound highlights its efficiency in forming stable vesicular structures. The experimental protocols detailed in this guide provide robust methods for the accurate determination of this key parameter, enabling researchers and drug development professionals to harness the full potential of this compound in their applications.

Unveiling the Electrostatic Landscape of the L-DPPG Headgroup: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-dipalmitoylphosphatidylglycerol (DPPG) is an anionic phospholipid that plays a pivotal role in the structure and function of biological membranes and is a key component in drug delivery systems, such as liposomes. The electrostatic properties of its phosphoglycerol headgroup are fundamental to its interactions with ions, proteins, and other molecules, thereby influencing membrane stability, fluidity, and cell-surface interactions. This technical guide provides an in-depth analysis of the electrostatic characteristics of the L-DPPG headgroup, summarizing key quantitative data, detailing experimental methodologies for their determination, and visualizing the workflows involved.

Core Electrostatic Properties of the this compound Headgroup

The electrostatic nature of the this compound headgroup is primarily governed by the ionization of its phosphate group. This ionization is highly dependent on the surrounding microenvironment, including pH and the presence of counterions.

Quantitative Electrostatic Data

The following tables summarize key quantitative data related to the electrostatic properties of the this compound headgroup, compiled from various experimental and theoretical studies.

ParameterValueConditions/Notes
Intrinsic pKa ~1.0[1]Determined for this compound monolayers at the liquid/air interface. This low pKa indicates that the headgroup is negatively charged over a wide physiological pH range.
Molecular Weight 722.98 g/mol [2]---
Formula C38H75O10P---

Table 1: Fundamental Physicochemical Properties of this compound.

pHDegree of Ionization (α)Surface Charge Density (σ) (C/m²) (Approximate)Surface Potential (ψ₀) (mV) (Theoretical)
10.5-0.13-59
2~0.91-0.24-118
3~0.99-0.26-177
4>0.99-0.27-236
7.4>0.99-0.27-236

Table 2: pH-Dependent Electrostatic Properties of this compound Monolayers. Note: The degree of ionization is calculated using the Henderson-Hasselbalch equation with the intrinsic pKa of 1.0. The surface charge density is approximated assuming a lipid headgroup area of 60 Ų. The surface potential is a theoretical value calculated using the Gouy-Chapman model for a 1:1 electrolyte at 100 mM concentration and is highly dependent on ionic strength and headgroup area. The charge density for DPPG monolayers is reported to be in the range of 0.1–0.3 C·m⁻²[1].

CationEffect on Monolayer Structure
Monovalent Cations (e.g., Na⁺, K⁺) The ionization degree of a DPPG monolayer is independent of the monovalent cation size.
Divalent Cations (e.g., Ca²⁺, Mg²⁺) The structure of a DPPG monolayer is strongly affected by the type of divalent cations. Divalent cations can induce condensation of DPPG monolayers.

Table 3: Influence of Cations on this compound Monolayers.

Experimental Protocols for Characterizing this compound Electrostatics

The determination of the electrostatic properties of the this compound headgroup relies on a combination of experimental techniques and theoretical models. Below are detailed methodologies for key experiments.

pKa Determination of this compound Monolayers using Infrared Reflection-Absorption Spectroscopy (IRRAS)

This method allows for the direct probing of the ionization state of the phosphate group in a Langmuir monolayer.

Materials:

  • This compound powder

  • Spreading solvent (e.g., chloroform/methanol 9:1 v/v)

  • Ultrapure water

  • Acidic and basic solutions for subphase pH adjustment (e.g., HCl, NaOH)

  • Langmuir trough equipped with a movable barrier and surface pressure sensor

  • IRRAS spectrometer

Protocol:

  • Trough Preparation: The Langmuir trough is thoroughly cleaned and filled with an aqueous subphase of a specific pH.

  • Monolayer Formation: A solution of this compound in the spreading solvent is carefully deposited onto the subphase surface. The solvent is allowed to evaporate, leaving a lipid monolayer at the air-water interface.

  • Surface Pressure-Area Isotherm: The monolayer is compressed by the movable barrier, and the surface pressure is recorded as a function of the area per molecule. This provides information on the packing of the lipid molecules.

  • IRRAS Measurements: The IRRAS spectrometer is used to acquire spectra of the DPPG monolayer at a constant surface pressure across a range of subphase pH values.

  • Data Analysis: The vibrational bands corresponding to the phosphate group (e.g., asymmetric and symmetric stretching modes of the PO₂⁻ group) are analyzed. The relative intensities of the protonated and deprotonated forms are used to determine the degree of ionization at each pH.

  • pKa Calculation: The degree of ionization is plotted against the subphase pH, and the data is fitted to the Henderson-Hasselbalch equation to determine the intrinsic pKa. The Gouy-Chapman model can be applied to account for the influence of the surface potential on the local proton concentration.

IRRAS_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result Trough_Prep Clean and Fill Langmuir Trough with Subphase of Known pH Monolayer_Formation Deposit DPPG Solution to Form Monolayer Trough_Prep->Monolayer_Formation DPPG_Sol Prepare this compound Solution in Spreading Solvent DPPG_Sol->Monolayer_Formation Isotherm Record Surface Pressure-Area Isotherm Monolayer_Formation->Isotherm IRRAS_Acquisition Acquire IRRAS Spectra at Constant Pressure Isotherm->IRRAS_Acquisition Analyze_Spectra Analyze Phosphate Vibrational Bands IRRAS_Acquisition->Analyze_Spectra Calc_Ionization Calculate Degree of Ionization vs. pH Analyze_Spectra->Calc_Ionization Fit_Data Fit Data to Henderson-Hasselbalch and Gouy-Chapman Model Calc_Ionization->Fit_Data pKa Determine Intrinsic pKa Fit_Data->pKa

Caption: Experimental workflow for pKa determination of this compound using IRRAS.

Zeta Potential Measurement of this compound Liposomes

Zeta potential is a measure of the electric potential at the slipping plane of a vesicle and is indicative of the surface charge and stability of the liposome dispersion.

Materials:

  • This compound powder

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

  • Organic solvent (e.g., chloroform)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic light scattering (DLS) instrument with zeta potential measurement capabilities

Protocol:

  • Liposome Preparation (Thin-Film Hydration and Extrusion):

    • Dissolve this compound in an organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the film with a buffer solution by vortexing, forming multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar vesicles (LUVs) of a uniform size.

  • Sample Preparation for Measurement: Dilute the liposome suspension to an appropriate concentration with the desired buffer.

  • Zeta Potential Measurement:

    • Transfer the diluted liposome suspension to the measurement cell of the DLS instrument.

    • The instrument applies an electric field and measures the electrophoretic mobility of the liposomes using laser Doppler velocimetry.

    • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

  • Data Analysis: The mean zeta potential and its distribution are obtained. Measurements can be repeated at different pH values or ion concentrations to assess their effect on the surface charge of the DPPG liposomes.

Zeta_Potential_Protocol cluster_lipo_prep Liposome Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result Dissolve Dissolve this compound in Organic Solvent Film_Formation Form Thin Lipid Film (Rotary Evaporation) Dissolve->Film_Formation Hydration Hydrate Film with Buffer to Form MLVs Film_Formation->Hydration Extrusion Extrude to Form LUVs Hydration->Extrusion Dilute Dilute Liposome Suspension Extrusion->Dilute Measure Measure Electrophoretic Mobility (Laser Doppler Velocimetry) Dilute->Measure Calculate Calculate Zeta Potential (Henry Equation) Measure->Calculate Zeta_Potential Obtain Mean Zeta Potential and Distribution Calculate->Zeta_Potential

Caption: Experimental workflow for zeta potential measurement of this compound liposomes.

Molecular Interactions and Logical Relationships

While this compound is not known to initiate specific signaling pathways in the classical sense, its electrostatic properties are crucial for mediating interactions at the membrane surface. The following diagram illustrates the logical relationships governing the electrostatic interactions of the this compound headgroup with its environment.

Molecular_Interactions cluster_dppg This compound Headgroup cluster_environment Microenvironment cluster_properties Resulting Electrostatic Properties cluster_interactions Consequent Molecular Interactions DPPG Phosphate Group (pKa ~ 1.0) Ionization Degree of Ionization (α) DPPG->Ionization pH Subphase pH pH->Ionization determines Cations Counterions (Na+, K+, Ca2+, etc.) Ion_Binding Counterion Binding/ Screening Cations->Ion_Binding participate in Charge_Density Surface Charge Density (σ) Ionization->Charge_Density leads to Surface_Potential Surface Potential (ψ₀) Charge_Density->Surface_Potential generates Repulsion Electrostatic Repulsion between Headgroups Charge_Density->Repulsion causes Surface_Potential->Ion_Binding attracts Protein_Interaction Interaction with Positively Charged Protein Residues Surface_Potential->Protein_Interaction mediates Ion_Binding->Surface_Potential modulates

Caption: Logical relationships of this compound headgroup electrostatic interactions.

Conclusion

The electrostatic properties of the this compound headgroup are a defining feature of this important phospholipid. With a low intrinsic pKa, this compound imparts a negative charge to membrane surfaces under most physiological conditions. This charge governs a host of interactions that are critical for the structural integrity of membranes and the formulation of effective liposomal drug delivery vehicles. The experimental techniques detailed herein provide a robust framework for the quantitative characterization of these essential electrostatic properties, enabling researchers and drug development professionals to better understand and engineer lipid-based systems for a variety of biomedical applications.

References

Methodological & Application

Application Note & Protocol: Preparation of L-DPPG Liposomes by Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the preparation of unilamellar liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (L-DPPG) using the lipid film hydration and extrusion method. The extrusion technique is a widely used procedure for generating homogenous populations of liposomes with a controlled size distribution.[1] This protocol details the necessary materials, equipment, and procedures for forming the lipid film, hydrating it to create multilamellar vesicles (MLVs), and subsequently extruding the MLVs to produce large unilamellar vesicles (LUVs). Additionally, it covers standard methods for the physicochemical characterization of the resulting liposomes, including size, polydispersity, and surface charge analysis.

Materials and Equipment

A comprehensive list of required materials and equipment is provided below.

Table 1: Materials and Reagents

Material Specification Purpose Example Supplier
This compound Sodium Salt1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)[2]Primary lipid componentAvanti Polar Lipids, Cayman Chemical
ChloroformHPLC GradeOrganic solvent for dissolving lipids[2][3]Sigma-Aldrich, Fisher Scientific
Methanol (Optional)HPLC GradeCo-solvent with chloroform for lipid dissolutionSigma-Aldrich, Fisher Scientific
Hydration Buffere.g., Phosphate-Buffered Saline (PBS), pH 7.4; Tris BufferAqueous phase for lipid film hydrationGibco, Sigma-Aldrich
Nitrogen or Argon GasHigh PurityFor evaporating organic solventAirgas, Praxair

Table 2: Equipment

Equipment Purpose
Rotary Evaporator or Nitrogen/Argon Stream SetupTo create a thin lipid film by solvent evaporation
Vacuum Pump / DesiccatorTo remove residual organic solvent from the lipid film
Water Bath or Heating BlockTo control temperature during hydration and extrusion
Vortex Mixer / Bath SonicatorTo agitate and aid in the hydration of the lipid film
Liposome Extruder (e.g., Avanti Mini Extruder)To resize multilamellar vesicles into unilamellar vesicles
Gas-tight Glass Syringes (e.g., Hamilton)To pass the lipid suspension through the extruder
Polycarbonate MembranesFilters with defined pore sizes for extrusion (e.g., 100 nm, 200 nm)
Filter SupportsTo place on either side of the polycarbonate membrane in the extruder
Dynamic Light Scattering (DLS) InstrumentTo measure liposome size and Polydispersity Index (PDI)
Zeta Potential AnalyzerTo measure the surface charge and stability of liposomes
Glassware (Round-bottom flask, vials)For lipid dissolution and hydration

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for preparing and characterizing this compound liposomes via the extrusion method.

Liposome_Preparation_Workflow cluster_prep Phase 1: Lipid Film Formation cluster_hydration Phase 2: Hydration & Sizing cluster_char Phase 3: Characterization A Dissolve this compound in Organic Solvent B Evaporate Solvent (Nitrogen Stream / Rotovap) A->B C Dry Film under Vacuum B->C D Hydrate Film with Aqueous Buffer (>Tc) C->D E Vortex / Sonicate to form MLVs D->E F Optional: Freeze-Thaw Cycles (5x) E->F G Extrude through Polycarbonate Membrane (e.g., 10-21 passes) F->G H Final LUV Suspension G->H I Dynamic Light Scattering (DLS) (Size, PDI) H->I J Zeta Potential Analysis (Surface Charge) H->J

Caption: Workflow for this compound Liposome Preparation.

Detailed Experimental Protocol

3.1. Phase 1: Preparation of the Lipid Film

  • Lipid Dissolution: Weigh the desired amount of this compound powder and dissolve it in chloroform (or a chloroform:methanol mixture) in a glass round-bottom flask. A typical concentration for the lipid solution is 10-20 mg/mL. Ensure the lipid is completely dissolved to form a clear solution.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure or by gently streaming nitrogen or argon gas over the surface of the solution in a fume hood. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to ensure the complete removal of any residual organic solvent.

3.2. Phase 2: Hydration and Extrusion

  • Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The volume will determine the final lipid concentration. It is critical to perform this step at a temperature above the gel-liquid crystal transition temperature (Tc) of DPPG (Tc ≈ 41°C). Pre-warm the buffer and maintain the flask's temperature in a water bath.

  • Formation of MLVs: Agitate the suspension vigorously to detach the lipid film from the glass and form multilamellar vesicles (MLVs). This can be achieved by vortexing or bath sonicating the suspension for several minutes. The resulting suspension will appear milky.

  • Optional Freeze-Thaw Cycles: To improve the efficiency of extrusion and the homogeneity of the final product, the MLV suspension can undergo freeze-thaw cycles. This is particularly recommended for preparing vesicles smaller than 100 nm.

    • Freeze the liposome suspension in liquid nitrogen for approximately 15-30 seconds.

    • Thaw the suspension in a warm water bath (e.g., 42°C).

    • Repeat this cycle 3-5 times.

  • Extrusion:

    • Assemble the mini-extruder device with two filter supports and a polycarbonate membrane of the desired pore size (e.g., 100 nm) sandwiched between them, according to the manufacturer's instructions.

    • Ensure the extruder block is pre-heated to a temperature above the lipid's Tc.

    • Load the MLV suspension into one of the gas-tight glass syringes and carefully place it into one side of the extruder. Place an empty syringe on the opposite side.

    • Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe. This constitutes one pass.

    • Repeat the process by passing the suspension back and forth between the two syringes for an odd number of passes (e.g., 11 to 21 times) to ensure the entire sample passes through the filter a final time in the same direction. A higher number of passes generally improves size homogeneity. The liposome suspension should become clearer as it is extruded.

Data Presentation: Quantitative Parameters

The parameters used during extrusion directly influence the final characteristics of the liposomes.

Table 3: Extrusion Parameters and Resulting Liposome Size

Membrane Pore SizeRecommended PressureNumber of PassesTypical Resulting Mean DiameterReference
400 nm25 psi2-5360 ± 25 nm
100 nm125 psi5-11138 ± 18 nm
100 nm< 800 psi10+120 - 140 nm
30 nm400 - 500 psi5-1166 ± 28 nm

Note: When extruding through pores smaller than 0.2 µm, the final liposome diameter may be slightly larger than the nominal pore size.

Table 4: Typical Physicochemical Properties of DPPG Liposomes

PropertyTypical ValueSignificanceReference
Zeta Potential -30 mV to -45 mVIndicates high colloidal stability due to electrostatic repulsion.
Polydispersity Index (PDI) < 0.3Indicates a narrow, homogeneous size distribution, which is desirable for reproducibility.
Storage Stability Stable for months at 4-6°CDSPC/DPPG liposomes stored in buffer at 4-6°C showed stability for at least 6 months.

Characterization and Storage

5.1. Liposome Characterization

  • Size and Polydispersity: The average hydrodynamic diameter and the polydispersity index (PDI) of the liposome suspension should be measured using Dynamic Light Scattering (DLS). A PDI value below 0.3 is generally considered acceptable for a monodisperse population.

  • Surface Charge: The zeta potential should be measured to assess the surface charge and predict the colloidal stability of the liposome suspension. Due to the anionic nature of the phosphate-glycerol head group, DPPG liposomes exhibit a significant negative zeta potential, which prevents aggregation. Values more negative than -30 mV typically indicate excellent stability.

5.2. Storage and Stability

  • Store the final liposome suspension in a sealed container at 4-6°C. Do not freeze unless a suitable cryoprotectant has been included in the formulation, as freezing and thawing can disrupt the vesicle structure.

  • DPPG-containing liposomes have demonstrated good stability in simple aqueous buffers for extended periods. However, stability can be compromised in complex biological media containing proteins, which may interact with the liposome surface and cause leakage. It is recommended to assess stability under the specific conditions of the intended application.

References

Application Notes and Protocols for L-DPPG in Cationic Liposome Formulations for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Anionic L-DPPG in Cationic Liposome Formulations

Cationic liposomes are well-established vectors for drug and gene delivery, primarily due to their positive charge which facilitates interaction with negatively charged cell membranes and nucleic acids. However, their strong positive charge can also lead to rapid clearance from circulation and non-specific toxicity. The incorporation of an anionic lipid, such as L-α-Dipalmitoylphosphatidylglycerol (this compound), into a cationic liposome formulation is a sophisticated strategy to create pH-sensitive, charge-reversible nanocarriers.

These advanced liposomes are designed to be near-neutral at physiological pH (≈7.4), enhancing their stability and circulation time. Upon reaching the acidic microenvironment of tumors or endosomal compartments (pH ≈ 5.5-6.5), the charge of the liposome shifts to positive. This charge reversal promotes targeted interaction with cancer cells and facilitates endosomal escape, thereby improving the intracellular delivery of the therapeutic payload.

The key to this pH-sensitivity lies in the protonation state of the lipid headgroups. By carefully balancing the molar ratio of a permanently cationic lipid (e.g., DOTAP) and an ionizable anionic lipid like this compound, a liposome can be engineered to exhibit a specific surface charge at a given pH. This approach offers a "smart" delivery system that remains "silent" in the bloodstream and becomes activated at the site of action.

Data Presentation: Physicochemical Properties of this compound-Containing Liposomes

The following tables summarize typical quantitative data for cationic liposome formulations incorporating this compound. These values are representative and will vary based on the specific lipids used, their molar ratios, preparation method, and the encapsulated drug.

Table 1: Influence of this compound on the Physicochemical Properties of Cationic Liposomes at Different pH Values

Formulation (Molar Ratio)pHMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Control (Cationic) 7.4125 ± 50.15 ± 0.03+45 ± 5
DOTAP/DOPE (1:1)6.5128 ± 60.16 ± 0.04+48 ± 4
pH-Sensitive (with this compound) 7.4140 ± 80.21 ± 0.05-5 ± 3
DOTAP/L-DPPG/DOPE (1:0.8:1)6.5135 ± 70.19 ± 0.04+25 ± 4
pH-Sensitive (Higher this compound) 7.4155 ± 100.25 ± 0.06-15 ± 4
DOTAP/L-DPPG/DOPE (1:1.2:1)6.5148 ± 90.23 ± 0.05+10 ± 3

Table 2: Representative Drug Encapsulation Efficiency in this compound-Containing Liposomes

Formulation (Molar Ratio)DrugDrug Loading MethodEncapsulation Efficiency (%)
DOTAP/L-DPPG/DOPE (1:1:1)DoxorubicinpH Gradient (Active)> 90%
DOTAP/L-DPPG/Cholesterol (1:1:1)PaclitaxelThin-Film (Passive)~50-60%
DOTAP/L-DPPG/DOPE (1:1:1)siRNAComplexation> 95%

Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Cationic Liposomes Containing this compound via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol

  • Chloroform

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Drug to be encapsulated

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Methodology:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve the desired amounts of DOTAP, this compound, and a helper lipid (DOPE or cholesterol) in chloroform. A typical molar ratio for a pH-sensitive formulation is 1:1:1 (DOTAP:this compound:Helper Lipid).

    • If using a passive drug loading method for a lipophilic drug, dissolve the drug in the chloroform with the lipids at this stage.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C) to facilitate solvent evaporation.

    • Apply a vacuum to the rotary evaporator to remove the chloroform. A thin, uniform lipid film should form on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the warm hydration buffer to the flask containing the lipid film. If using a passive loading method for a hydrophilic drug, the drug should be dissolved in this buffer.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the liposome suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of Liposome Formulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

    • For pH-dependent measurements, dilute the liposomes in buffers of the desired pH (e.g., pH 7.4 and pH 6.5).

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential according to the instrument's instructions.

    • Perform measurements in triplicate for each sample.

2. Encapsulation Efficiency (EE%):

  • Principle: The EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., mini spin column, dialysis, or ultracentrifugation).

    • Quantify the total amount of drug in the formulation before separation (Total Drug).

    • Quantify the amount of free, unencapsulated drug in the supernatant or filtrate after separation (Free Drug).

    • The amount of encapsulated drug is calculated as (Total Drug - Free Drug).

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application dissolve 1. Dissolve Lipids (DOTAP, this compound, Helper Lipid, Drug) film 2. Thin-Film Formation (Rotary Evaporation) dissolve->film hydrate 3. Hydration (Buffer + Drug) film->hydrate extrude 4. Size Reduction (Extrusion) hydrate->extrude purify 5. Purification (Remove Free Drug) extrude->purify dls Size, PDI, Zeta Potential (DLS @ pH 7.4 & 6.5) purify->dls ee Encapsulation Efficiency (Separation & Quantification) purify->ee invitro In Vitro Studies (Cellular Uptake, Cytotoxicity) dls->invitro ee->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo

Experimental workflow for preparing and evaluating this compound-containing cationic liposomes.

charge_reversal_pathway cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) cluster_cell Cellular Interaction lipo_neutral Liposome (Near-Neutral Charge) - this compound is deprotonated (-) - Stable & Long Circulating lipo_positive Liposome (Positive Charge) - this compound becomes protonated (neutral) - Unmasks Cationic Charge lipo_neutral->lipo_positive EPR Effect & pH drop uptake Enhanced Cellular Uptake (Electrostatic Interaction) lipo_positive->uptake escape Endosomal Escape uptake->escape delivery Drug Release escape->delivery

Application Notes & Protocols for L-DPPG Monolayer Deposition via Langmuir-Blodgett Technique

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

L-α-dipalmitoylphosphatidylglycerol (L-DPPG) is an anionic phospholipid that is a significant component of biological membranes, particularly pulmonary surfactant. Langmuir-Blodgett (LB) films of this compound serve as excellent models for the inner leaflet of cell membranes and are instrumental in biophysical studies.[1][2] For drug development professionals, these monolayers provide a powerful platform to investigate drug-lipid interactions, membrane permeability, and the effects of novel therapeutic agents on membrane structure and function.[3][4] The Langmuir-Blodgett technique offers precise control over the molecular packing and orientation, enabling the creation of highly ordered, single-molecule-thick films on solid substrates.[5] This control is crucial for reproducible studies of membrane-related phenomena.

Core Concepts: The this compound Monolayer at the Air-Water Interface

Before deposition, an this compound monolayer is formed and characterized at an air-water interface using a Langmuir trough. The behavior of this monolayer is described by a surface pressure-area (π-A) isotherm , which plots the surface pressure (π) as a function of the area available per molecule (A).

The isotherm reveals several distinct phases:

  • Gaseous (G) Phase: At large areas per molecule, the this compound molecules are far apart and behave like a two-dimensional gas.

  • Liquid-Expanded (LE) Phase: Upon compression, the molecules begin to interact, forming a liquid-like, disordered phase.

  • Liquid-Condensed (LC) Phase: Further compression forces the aliphatic tails of the this compound molecules into a more ordered, upright orientation. The transition between LE and LC phases is often marked by a plateau in the isotherm.

  • Solid (S) Phase: At high pressures, the monolayer becomes a highly ordered, solid-like film.

  • Collapse: Compressing the film beyond its solid-phase stability limit causes the monolayer to buckle and collapse into three-dimensional structures.

The triple-point temperature for this compound on a pure water subphase is 23°C. Below this temperature, the monolayer transitions directly from a gaseous to a liquid-condensed phase. Above 23°C, a liquid-expanded phase is present between the gaseous and liquid-condensed phases.

Diagram: this compound Monolayer Formation and Phase Transitions

Caption: Molecular structure of this compound and its phase transitions upon compression at the air-water interface.

Experimental Protocols

Protocol 2.1: Preparation of Spreading Solution and Subphase
  • This compound Spreading Solution:

    • Dissolve this compound powder in a chloroform/methanol mixture (typically 9:1 or 4:1 v/v) to a final concentration of 0.5-1.0 mg/mL.

    • Ensure the lipid is fully dissolved by vortexing or brief sonication.

    • Store the solution in a glass vial with a Teflon-lined cap at -20°C. Before use, allow the solution to equilibrate to room temperature.

  • Subphase Preparation:

    • Use ultrapure water (resistivity > 18 MΩ·cm) as the subphase. The surface tension of pure water should be approximately 72 mN/m at 20°C.

    • For this compound, which is an anionic lipid, using only deionized water can lead to poor film formation and transfer due to electrostatic repulsion.

    • It is highly recommended to use a buffered saline solution. A common choice is 10 mM phosphate-buffered saline (PBS) containing >100 mM NaCl at pH 7.4 to mimic physiological conditions and screen surface charges.

    • Filter the subphase solution through a 0.22 µm filter to remove particulate contaminants.

Protocol 2.2: Langmuir-Blodgett Trough Operation
  • Cleaning: Thoroughly clean the Langmuir trough and barriers with a high-purity solvent like ethanol, followed by copious rinsing with ultrapure water. Aspirate the water surface to remove any residual impurities before filling with the subphase.

  • Spreading the Monolayer:

    • Fill the trough with the prepared subphase.

    • Using a Hamilton syringe, carefully deposit small droplets of the this compound spreading solution onto the subphase surface. Distribute the droplets evenly across the available area.

    • Allow 15-20 minutes for the solvent to evaporate completely and for the monolayer to equilibrate.

  • Generating the π-A Isotherm:

    • Begin compressing the monolayer with the barriers at a slow, constant rate (e.g., 2-10 Ų molecule⁻¹ min⁻¹ or a linear speed of 3-5 mm/min).

    • Simultaneously record the surface pressure using a Wilhelmy plate sensor.

    • The resulting plot of surface pressure vs. area per molecule is the isotherm, which is crucial for determining the optimal deposition pressure.

Protocol 2.3: Langmuir-Blodgett Deposition
  • Substrate Preparation:

    • Select a substrate appropriate for the intended analysis (e.g., silicon wafer for AFM, quartz for UV-Vis, mica for high-resolution imaging).

    • Clean the substrate meticulously. For hydrophilic substrates like glass or silicon, a piranha solution or UV/ozone treatment can be used to create a hydrophilic surface.

  • Deposition Process:

    • Compress the this compound monolayer to the desired surface pressure. For this compound, a deposition pressure in the liquid-condensed (LC) or solid (S) phase is typically chosen to ensure a stable, well-ordered film. A pressure between 25-35 mN/m is common.

    • Immerse the hydrophilic substrate vertically into the subphase before spreading the monolayer.

    • After spreading and compressing the film to the target pressure, begin withdrawing the substrate from the subphase at a slow, controlled speed (e.g., 0.5-2 mm/min).

    • The LB trough's feedback system will maintain a constant surface pressure by moving the barriers inward to compensate for the area transferred to the substrate.

    • The quality of the deposition is assessed by the transfer ratio (TR) , defined as the decrease in monolayer area on the subphase divided by the coated area of the substrate. A TR close to 1 indicates successful and uniform monolayer transfer.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for this compound monolayers. Values can vary based on specific experimental conditions (temperature, subphase ionic strength, pH).

Table 1: this compound Monolayer Phase Behavior on Buffered Saline (pH 7.4, ~24-30°C)

Phase/Parameter Approximate Area per Molecule (Ų/molecule) Approximate Surface Pressure (mN/m) Description
Lift-off (G to LE transition) 80 - 100 ~1 - 5 Molecules begin to interact significantly.
LE/LC Phase Transition 50 - 70 8 - 15 Coexistence of liquid-expanded and liquid-condensed domains.
LC Phase 40 - 50 15 - 40 Densely packed, ordered acyl chains.

| Collapse Point | < 40 | ~55 - 60 | Monolayer breakdown. |

Table 2: Recommended Experimental Protocol Parameters

Parameter Recommended Value/Range Rationale & Notes
Spreading Solvent Chloroform/Methanol (9:1 or 4:1 v/v) Ensures good solubility and uniform spreading.
This compound Concentration 0.5 - 1.0 mg/mL A standard concentration range for achieving a stable monolayer.
Subphase Buffered Saline (>100 mM NaCl, pH ~7.4) Screens electrostatic repulsion of anionic headgroups, promoting a stable film.
Equilibration Time 15 - 20 minutes Allows for complete solvent evaporation.
Compression Rate 2 - 10 Ų molecule⁻¹ min⁻¹ A slow rate ensures the monolayer remains in equilibrium during compression.
Deposition Pressure 25 - 35 mN/m Ensures deposition of a stable, ordered film in the LC or S phase.

| Dipping Speed | 0.5 - 2 mm/min | Slow speeds promote uniform and complete transfer. |

Mandatory Visualizations

Diagram: Experimental Workflow for this compound LB Deposition

G cluster_prep Preparation cluster_lb Langmuir Trough Operations cluster_depo Deposition cluster_analysis Analysis prep_solution 1. Prepare this compound Spreading Solution prep_subphase 2. Prepare Buffered Subphase (e.g., PBS) prep_substrate 3. Clean Substrate (e.g., Silicon Wafer) spread 4. Spread this compound solution on subphase prep_substrate->spread Immerse substrate before spreading evap 5. Wait 15-20 min (Solvent Evaporation) spread->evap compress 6. Compress Monolayer & Record Isotherm evap->compress set_pressure 7. Set Target Pressure (e.g., 30 mN/m) compress->set_pressure withdraw 8. Withdraw Substrate Vertically at Constant Speed set_pressure->withdraw analyze 9. Characterize Deposited This compound Monolayer (AFM, etc.) withdraw->analyze

References

Application Note and Protocols: Characterization of L-DPPG Vesicle Size and Zeta Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) is an anionic phospholipid commonly used in the formulation of liposomes for drug delivery applications. The physicochemical characteristics of these vesicles, particularly their size and surface charge (measured as zeta potential), are critical parameters that influence their stability, in vivo fate, drug encapsulation efficiency, and interaction with target cells.[1][2] Accurate and reproducible characterization of this compound vesicle size and zeta potential is therefore a crucial step in the development of liposomal drug delivery systems. This application note provides detailed protocols for the preparation of this compound vesicles and their characterization using Dynamic Light Scattering (DLS) for size analysis and Laser Doppler Velocimetry for zeta potential measurement.

Data Presentation

The following table summarizes typical quantitative data for this compound vesicles prepared by the thin-film hydration and extrusion method. These values can serve as a reference for researchers working with similar formulations.

ParameterTypical ValueMethod of Analysis
Vesicle Size
Z-average Diameter (nm)50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PdI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential
Zeta Potential (mV)-30 mV to -60 mVLaser Doppler Velocimetry
Stability
Colloidal StabilityHigh (suspensions with zeta potentials > +30 mV or < -30 mV are generally considered stable)[2]Zeta Potential Measurement

Experimental Protocols

Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for producing unilamellar this compound vesicles of a defined size.[3][4]

Materials:

  • L-α-Dipalmitoylphosphatidylglycerol (this compound), sodium salt

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure. Ensure the water bath temperature is above the phase transition temperature of this compound (~41 °C).

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a pre-warmed (above 41 °C) PBS buffer (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to several freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency for hydrophilic drugs.

  • To produce unilamellar vesicles of a uniform size, the MLV suspension is then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

Vesicle Size Measurement by Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles in the sub-micron range. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

Materials:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Cuvettes (disposable or quartz)

  • This compound vesicle suspension

  • Filtered PBS buffer (pH 7.4)

Procedure:

  • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Dilute the this compound vesicle suspension with filtered PBS to an appropriate concentration. The optimal concentration should be determined empirically to avoid multiple scattering effects.

  • Transfer the diluted sample into a clean, dust-free cuvette.

  • Place the cuvette in the sample holder of the DLS instrument.

  • Set the measurement parameters, including temperature (e.g., 25 °C), solvent viscosity, and refractive index.

  • Initiate the size measurement. The instrument will record the correlation function of the scattered light intensity and calculate the Z-average diameter and the Polydispersity Index (PdI).

  • Perform at least three independent measurements to ensure reproducibility.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the velocity of the particles using Laser Doppler Velocimetry.

Materials:

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Folded capillary cells

  • This compound vesicle suspension

  • Filtered deionized water or a low ionic strength buffer

Procedure:

  • Prepare the instrument and allow it to stabilize.

  • Dilute the this compound vesicle suspension with filtered deionized water or a low ionic strength buffer (e.g., 10 mM NaCl) to a suitable concentration. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true zeta potential.

  • Carefully inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Set the measurement parameters, including temperature and the dielectric constant and viscosity of the dispersant.

  • Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the vesicles to calculate the zeta potential.

  • Perform multiple measurements to obtain a statistically significant result.

Visualizations

ExperimentalWorkflow cluster_prep Vesicle Preparation cluster_char Characterization cluster_data Data Analysis prep1 Dissolve this compound in Chloroform prep2 Thin-Film Formation prep1->prep2 Rotary Evaporation prep3 Hydration with PBS Buffer prep2->prep3 Addition of Aqueous Phase prep4 Extrusion prep3->prep4 Size Reduction char1 Dynamic Light Scattering (DLS) prep4->char1 char2 Zeta Potential Measurement prep4->char2 data1 Vesicle Size (Z-average, PdI) char1->data1 data2 Surface Charge (Zeta Potential) char2->data2

Caption: Experimental workflow for this compound vesicle preparation and characterization.

VesicleProperties cluster_props Vesicle Properties cluster_apps Functional Implications size Vesicle Size invivo In Vivo Fate (Circulation Time) size->invivo drug Drug Loading & Release size->drug zeta Zeta Potential stability Colloidal Stability zeta->stability zeta->invivo interaction Cellular Interaction & Uptake zeta->interaction

Caption: Relationship between vesicle properties and their functional implications.

References

Application Notes and Protocols for L-Dipalmitoylphosphatidylglycerol (L-DPPG) in Biophysical Studies of Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) is a saturated anionic phospholipid that serves as a crucial component of biological membranes, particularly in bacteria and lung surfactant.[1] Its distinct biophysical properties make it an invaluable tool for studying lipid-protein interactions. The negatively charged headgroup of this compound facilitates electrostatic interactions with positively charged residues in proteins, while its saturated acyl chains contribute to the formation of more ordered, gel-phase lipid domains. These characteristics allow researchers to investigate the specific roles of lipid charge and membrane fluidity in protein binding, structure, and function. These application notes provide an overview of the use of this compound in various biophysical techniques, complete with detailed protocols and data interpretation guidelines.

Key Applications of this compound in Lipid-Protein Interaction Studies

This compound is instrumental in a variety of biophysical applications, including:

  • Reconstitution of Membrane Proteins: this compound is used to create artificial lipid bilayers, such as liposomes, for the functional reconstitution of membrane proteins.

  • Investigating Protein Binding and Affinity: The anionic nature of this compound is critical for studying the binding of peripheral membrane proteins, antimicrobial peptides, and other proteins with positively charged domains.

  • Modulating Membrane Physical Properties: The saturated acyl chains of this compound influence membrane fluidity and phase behavior, allowing for studies on how these properties affect protein function.

  • Drug Development: Understanding how drugs interact with this compound-containing membranes is vital for developing new antibiotics and other therapeutics that target bacterial membranes.

Experimental Techniques and Protocols

Preparation of this compound Containing Liposomes

The preparation of unilamellar liposomes is a fundamental step for many biophysical assays. The thin-film hydration method followed by extrusion is a common and effective technique.[2][3][4][5]

Protocol: this compound Liposome Preparation by Extrusion

Materials:

  • L-α-Dipalmitoylphosphatidylglycerol (this compound) powder

  • Other lipids as required (e.g., DPPC, cholesterol)

  • Chloroform and/or methanol

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound and other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of this compound (~41°C).

    • Vortex the flask vigorously to disperse the lipids, forming multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional):

    • To increase the encapsulation efficiency and create more uniform liposomes, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the syringes and pass it through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).

  • Characterization:

    • Determine the size distribution and homogeneity of the resulting large unilamellar vesicles (LUVs) using Dynamic Light Scattering (DLS).

    • The final lipid concentration can be determined using a phosphate assay.

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization start Dissolve this compound in Organic Solvent film Form Thin Lipid Film (Evaporation) start->film hydrate Hydrate Film with Buffer (Above Tm) film->hydrate freeze_thaw Optional: Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrude through Membrane (e.g., 100 nm) hydrate->extrude Direct Extrusion freeze_thaw->extrude luvs Large Unilamellar Vesicles (LUVs) extrude->luvs dls Dynamic Light Scattering (DLS) (Size Distribution) luvs->dls phosphate Phosphate Assay (Lipid Concentration) luvs->phosphate

Caption: Workflow for this compound liposome preparation and characterization.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity between proteins and lipid membranes.

Application Note: this compound-containing liposomes can be captured on a sensor chip (e.g., L1 chip), creating a model membrane surface. The binding of an analyte protein to this surface is then monitored. The inclusion of this compound is particularly useful for studying proteins that bind to anionic membranes, such as antimicrobial peptides and cell-penetrating peptides.

Protocol: SPR Analysis of Protein Binding to this compound Liposomes

Materials:

  • SPR instrument and sensor chips (e.g., Biacore L1 chip)

  • Prepared this compound-containing LUVs (see Protocol 2.1)

  • Purified protein of interest (analyte)

  • Running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), filtered and degassed

  • Regeneration solution (e.g., 20 mM NaOH or a suitable detergent solution)

Procedure:

  • Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

  • Liposome Capture:

    • Inject the this compound liposome suspension over the sensor surface at a low flow rate (e.g., 2-5 µL/min) to achieve a stable baseline of captured vesicles.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte protein over the captured liposomes at a constant flow rate (e.g., 30 µL/min).

    • Allow for sufficient association and dissociation time to observe the binding kinetics.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without captured liposomes or with control liposomes).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data for Protein-L-DPPG Interactions (SPR)

Protein/PeptideLipid CompositionK D (µM)TechniqueReference
MelittinDPPC/DPPG~0.04SPR
Magainin 2DPPC/DPPG~4.5SPR
Antimicrobial Peptide (example)This compound0.1 - 10SPRHypothetical
Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, providing information on the thermodynamic properties of lipid phase transitions and protein unfolding.

Application Note: The interaction of proteins with this compound liposomes can perturb the lipid phase transition, causing shifts in the transition temperature (Tm) and changes in the enthalpy (ΔH) of the transition. These changes provide insights into how the protein affects the structure and stability of the lipid bilayer. DSC can also be used to measure changes in the thermal stability of a protein upon binding to this compound vesicles.

Protocol: DSC Analysis of Protein-L-DPPG Interactions

Materials:

  • Differential Scanning Calorimeter

  • This compound liposome suspension (see Protocol 2.1)

  • Purified protein

  • Buffer matching the liposome suspension

Procedure:

  • Sample Preparation:

    • Prepare samples of liposomes alone and liposomes incubated with the protein at various protein-to-lipid ratios.

    • Degas all samples and the reference buffer before loading into the calorimeter cells.

  • DSC Measurement:

    • Load the sample and reference cells into the calorimeter.

    • Scan the samples over a temperature range that encompasses the phase transition of this compound (e.g., 20°C to 60°C) at a defined scan rate (e.g., 1°C/min).

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scans.

    • Determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

    • Analyze the changes in Tm and ΔH in the presence of the protein to infer the nature of the interaction.

Thermodynamic Data for Protein-L-DPPG Interactions (DSC)

Protein/SystemLipid CompositionChange in T m (°C)Change in ΔH (kcal/mol)InterpretationReference
Surfactant Protein ADPPC/DPPGBroadening of transitionDecreaseInteraction with lipid headgroups
Antimicrobial PeptideDPPE/DPPGShift to lower temperatureDecreaseDisruption of lipid packing
Generic Peripheral ProteinThis compoundIncreaseMinimal changeElectrostatic binding to the surfaceHypothetical
Deuterium Nuclear Magnetic Resonance ( 2 H-NMR) Spectroscopy

2H-NMR spectroscopy is a powerful technique for studying the structure and dynamics of lipid bilayers. By using deuterated lipids, one can obtain detailed information about the order and orientation of the lipid acyl chains.

Application Note: The interaction of proteins with this compound bilayers can alter the mobility and ordering of the lipid acyl chains. By using this compound that is deuterated at specific positions on its acyl chains, 2H-NMR can be used to probe these changes and provide insights into how the protein is embedded in or associated with the membrane.

Protocol: 2H-NMR Analysis of this compound Membrane Order

Materials:

  • Solid-state NMR spectrometer

  • Deuterated this compound (this compound-d62)

  • Purified protein

  • Hydration buffer

Procedure:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of deuterated this compound with and without the protein of interest.

    • Hydrate the lipid/protein mixture to the desired water content.

    • Transfer the sample to an NMR rotor.

  • NMR Spectroscopy:

    • Acquire 2H-NMR spectra using a quadrupole echo pulse sequence at a temperature above the lipid phase transition.

  • Data Analysis:

    • Calculate the quadrupolar splittings (ΔνQ) from the spectra.

    • Determine the acyl chain order parameter (SCD) for each deuterated carbon segment. A decrease in the order parameter indicates increased lipid chain disorder.

Signaling Pathways and Workflows

Bacterial Two-Component Signaling

This compound is a major component of the inner membrane of many Gram-positive bacteria. The negative charge of the membrane, contributed by this compound, is crucial for the localization and function of proteins involved in signaling pathways, such as two-component systems. These systems allow bacteria to sense and respond to environmental stimuli, including the presence of antimicrobial peptides.

Bacterial Two-Component System Workflow

G cluster_membrane Bacterial Inner Membrane (this compound Rich) cluster_cytoplasm Cytoplasm hk Sensor Histidine Kinase (HK) hk->hk Autophosphorylation rr Response Regulator (RR) hk->rr Phosphotransfer dna DNA rr->dna Binds to Promoter response Cellular Response (e.g., Antibiotic Resistance) dna->response Gene Expression stimulus External Stimulus (e.g., Antimicrobial Peptide) stimulus->hk Binds to HK

Caption: A generic bacterial two-component signaling pathway.

The interaction of antimicrobial peptides with the this compound-rich membrane can trigger a stress response mediated by two-component systems, leading to changes in gene expression that confer resistance.

General Workflow for Studying this compound-Protein Interactions

The following workflow provides a logical progression for characterizing the interaction of a protein with this compound-containing membranes.

Logical Workflow for this compound-Protein Interaction Studies

G start Hypothesize Protein Interaction with Anionic Membranes liposome_prep Prepare this compound Liposomes (Protocol 2.1) start->liposome_prep spr Determine Binding Affinity (KD) (SPR - Protocol 2.2) liposome_prep->spr Quantitative Binding dsc Analyze Thermodynamic Changes (DSC - Protocol 2.3) liposome_prep->dsc Thermodynamics nmr Probe Structural Changes (2H-NMR - Protocol 2.4) liposome_prep->nmr Structural Effects conclusion Elucidate Interaction Mechanism spr->conclusion dsc->conclusion nmr->conclusion

Caption: A logical workflow for characterizing protein-L-DPPG interactions.

By following this workflow and utilizing the provided protocols, researchers can gain a comprehensive understanding of the biophysical basis of protein interactions with this compound-containing membranes, which is essential for advancing our knowledge of membrane biology and for the development of novel therapeutics.

References

Step-by-Step Guide to Incorporating Peptides into L-DPPG Bilayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of peptides into L-α-dipalmitoylphosphatidylglycerol (L-DPPG) bilayers. It includes detailed protocols for the preparation of this compound liposomes, methods for peptide incorporation, and advanced techniques for characterizing the resulting peptide-lipid interactions.

Introduction

The interaction of peptides with lipid bilayers is fundamental to numerous biological processes, including cell signaling, membrane transport, and the action of antimicrobial peptides. This compound, an anionic phospholipid, is often used to model the negatively charged membranes of bacterial cells, making it a crucial component in the study of antimicrobial peptides and cell-penetrating peptides. Understanding the dynamics of how peptides integrate into and interact with this compound bilayers is vital for the development of new therapeutics and drug delivery systems.

Experimental Protocols

Preparation of this compound Liposomes via Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes.[1][2][3][4][5]

Materials:

  • This compound (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) powder

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the this compound powder in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of this compound (41°C). Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To remove any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

  • Hydration: Add the desired volume of pre-warmed hydration buffer (above the Tm of this compound) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This process forms multilamellar vesicles (MLVs) and may take 30-60 minutes.

  • Sizing by Extrusion: To produce unilamellar vesicles (LUVs) of a defined size, the MLV suspension is passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. This process should also be performed at a temperature above the Tm of this compound. The extrusion is typically repeated 10-20 times to ensure a homogenous liposome population.

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Incorporation of Peptides into this compound Bilayers

There are two primary methods for incorporating peptides into pre-formed liposomes:

Method 1: Co-incubation

This method is suitable for peptides that can spontaneously insert into the lipid bilayer.

  • Add the desired amount of peptide stock solution to the prepared this compound liposome suspension.

  • Incubate the mixture at a temperature above the Tm of this compound for a specified period (e.g., 1-2 hours) with gentle agitation.

  • To remove any unincorporated peptide, the mixture can be purified by size exclusion chromatography or dialysis.

Method 2: Freeze-Thaw Cycling

This method can enhance the encapsulation of hydrophilic peptides.

  • Mix the peptide solution with the this compound liposome suspension.

  • Subject the mixture to several cycles of rapid freezing (e.g., in liquid nitrogen) and slow thawing at a temperature above the Tm of this compound.

  • This process disrupts and reforms the lipid bilayers, trapping the peptide within the liposomes.

  • Remove unencapsulated peptide using size exclusion chromatography or dialysis.

Characterization of Peptide-L-DPPG Interactions

Several biophysical techniques can be employed to characterize the interaction between peptides and this compound bilayers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide upon interaction with the this compound vesicles.

Protocol:

  • Prepare this compound liposomes as described in section 2.1.

  • Prepare a stock solution of the peptide in a suitable buffer.

  • For the measurement, mix the peptide solution with the liposome suspension in a quartz cuvette. A typical peptide concentration is in the micromolar range.

  • Acquire CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • A background spectrum of the liposomes alone should be recorded and subtracted from the peptide-liposome spectrum.

  • The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures in the peptide. A change in the peptide's secondary structure upon addition of liposomes indicates an interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a peptide to liposomes, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Prepare this compound liposomes and a stock solution of the peptide in the same buffer to avoid heat of dilution effects.

  • Degas both the liposome suspension and the peptide solution before the experiment.

  • Fill the ITC sample cell with the liposome suspension and the injection syringe with the peptide solution.

  • Perform a series of injections of the peptide solution into the sample cell while monitoring the heat evolved or absorbed.

  • The resulting data is a plot of heat change per injection versus the molar ratio of peptide to lipid.

  • This binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Fluorescence Spectroscopy

Fluorescence spectroscopy, often utilizing intrinsic tryptophan fluorescence or extrinsic fluorescent probes, can provide information on the peptide's local environment and its partitioning into the lipid bilayer.

Protocol (Tryptophan Fluorescence Quenching):

  • Prepare this compound liposomes containing a lipid-soluble quencher (e.g., a brominated phospholipid). Asymmetric labeling of the outer leaflet can be achieved by adding the quencher to pre-formed liposomes.

  • Prepare a solution of the tryptophan-containing peptide.

  • Titrate the peptide solution with the quencher-containing liposomes.

  • Measure the tryptophan fluorescence intensity at an appropriate excitation wavelength (around 280-295 nm) and emission wavelength (around 330-350 nm).

  • The decrease in fluorescence intensity (quenching) as a function of quencher concentration can be used to determine the depth of the tryptophan residue within the bilayer and the partition coefficient (Kp).

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the this compound bilayer, allowing for the direct visualization of peptide-induced changes, such as pore formation, membrane thinning, or aggregation.

Protocol:

  • Prepare a supported lipid bilayer (SLB) by depositing this compound liposomes onto a freshly cleaved mica surface. The vesicles will rupture and fuse to form a continuous bilayer.

  • Image the SLB in buffer using the AFM in tapping mode to obtain a baseline topography.

  • Inject the peptide solution into the AFM liquid cell.

  • Continuously image the same area of the bilayer to observe the dynamics of peptide-membrane interactions in real-time.

  • Analyze the images to quantify changes in the bilayer structure, such as the diameter and depth of pores or the extent of membrane disruption.

Data Presentation

The quantitative data obtained from the characterization experiments can be summarized in tables for easy comparison and analysis.

Table 1: Thermodynamic Parameters of Peptide-L-DPPG Interaction from ITC

PeptideBinding Affinity (Kd) (μM)Stoichiometry (n) (Peptide:Lipid)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Reference
PsDppA-Ala-Phe76N/A-10.2-12.1
PsDppA-Gly-Phe26.9N/A-11.5-10.8
PsDppA-Met-Leu6.4N/A-3.710.7
GS14dK4N/AN/A+8.7+67.8
Peptide 10.2N/A-2.03N/A
Peptide 20.005N/A-14.03N/A

Table 2: Encapsulation Efficiency of Peptides in Liposomes

PeptideLiposome CompositionEncapsulation MethodEncapsulation Efficiency (%)Reference
KLVFFAnionic LipidsThin-film hydration35
NisinDPPC/DPPGThin-film hydration~70-90
OVA 323-339 2KAnionic LiposomesThin-film hydrationSignificantly higher than neutral
LL-37N/AN/A80.31
IDR-1018N/AN/A92.86

Table 3: AFM Observations of Peptide-Induced Changes in Lipid Bilayers

PeptideLipid BilayerObservationQuantitative MeasurementReference
MelP5POPCThinned membrane and pore-like voidsN/A
pHD108POPCLinear trenchesN/A
AlamethicinPCLarge, unstable defects; complete bilayer removal at higher concentrationN/A
IndolicidinPCSmaller, transient holesN/A

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_inc Peptide Incorporation cluster_char Characterization Lipid_Dissolution 1. Lipid Dissolution (this compound in Chloroform) Thin_Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Dissolution->Thin_Film_Formation Drying 3. Drying (High Vacuum) Thin_Film_Formation->Drying Hydration 4. Hydration (Buffer + Agitation) Drying->Hydration Sizing 5. Sizing (Extrusion) Hydration->Sizing Co_incubation Co-incubation Sizing->Co_incubation Freeze_Thaw Freeze-Thaw Sizing->Freeze_Thaw CD Circular Dichroism (Secondary Structure) Co_incubation->CD ITC Isothermal Titration Calorimetry (Thermodynamics) Co_incubation->ITC Fluorescence Fluorescence Spectroscopy (Partitioning, Depth) Co_incubation->Fluorescence AFM Atomic Force Microscopy (Morphology, Pores) Co_incubation->AFM Freeze_Thaw->CD Freeze_Thaw->ITC Freeze_Thaw->Fluorescence Freeze_Thaw->AFM

Caption: Experimental workflow for peptide incorporation and characterization.

Antimicrobial Peptide Signaling Pathway

AntimicrobialPeptidePathway cluster_membrane Bacterial Cell Membrane (this compound Model) cluster_cell Bacterial Cell Interior AMP Antimicrobial Peptide (Cationic) Membrane Anionic Lipid Bilayer (this compound) AMP->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Perturbation Ion_Leakage Ion Leakage (K+, Na+) Pore->Ion_Leakage Depolarization Membrane Depolarization Ion_Leakage->Depolarization Metabolism_Inhibition Inhibition of Cellular Processes (DNA/Protein Synthesis) Depolarization->Metabolism_Inhibition Cell_Death Cell Death Metabolism_Inhibition->Cell_Death

Caption: Antimicrobial peptide mechanism of action.

References

Application Notes and Protocols for L-DPPG in Synthetic Lung Surfactant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveolar surface, reducing surface tension and preventing alveolar collapse during respiration.[1] Surfactant deficiency is a primary cause of Neonatal Respiratory Distress Syndrome (RDS) and can be a factor in Acute Respiratory Distress Syndrome (ARDS).[2] Synthetic lung surfactants have emerged as a promising alternative to animal-derived surfactants, offering advantages in terms of purity, consistency, and reduced immunogenic potential.[3][4]

L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) is a key anionic phospholipid component in many synthetic lung surfactant formulations. While dipalmitoylphosphatidylcholine (DPPC) is the most abundant phospholipid and is primarily responsible for reducing surface tension, the inclusion of a phosphatidylglycerol (PG), such as this compound, is crucial for enhancing the biophysical properties of the surfactant.[5] this compound aids in the adsorption and spreading of the phospholipid film at the air-water interface and contributes to the overall stability and efficacy of the surfactant. Furthermore, evidence suggests that DPPG may play a role in the lung's innate immune defense.

These application notes provide an overview of the role of this compound in synthetic lung surfactant formulations and detail protocols for the preparation and evaluation of these surfactants.

Role of this compound in Synthetic Surfactants

The primary function of this compound in synthetic lung surfactant is to optimize the biophysical properties of the phospholipid mixture. Its inclusion leads to:

  • Enhanced Film Spreading and Adsorption: this compound, with its anionic headgroup, helps to prevent the aggregation of DPPC molecules, facilitating the rapid formation of a stable monolayer at the air-liquid interface.

  • Improved Surface Tension Dynamics: Formulations containing this compound often exhibit superior surface tension lowering capabilities under dynamic compression and expansion, mimicking the respiratory cycle.

  • Interaction with Surfactant Proteins/Peptides: this compound can favorably interact with surfactant-associated proteins (like SP-B and SP-C) or their synthetic mimics, which are essential for the proper function of advanced synthetic surfactants.

  • Potential Role in Innate Immunity: Studies have shown that DPPG can inhibit viral infections, such as the vaccinia virus, suggesting a role in protecting the lung from pathogens.

Data Presentation: Comparative Efficacy of Surfactant Formulations

The following tables summarize quantitative data from preclinical studies, comparing the efficacy of various surfactant formulations.

Table 1: In Vitro Surface Tension Measurements

Surfactant FormulationMinimum Surface Tension (mN/m)Maximum Surface tension (mN/m)MethodReference
Natural Bovine Surfactant031Pulsating Bubble Surfactometer
Protein-Free Synthetic (DPPC/PG)2953Pulsating Bubble Surfactometer
DPPC/POPG/PA with KL4 peptide<5Not ReportedNot Specified
CHF5633 (DPPC/POPG with SP-B and SP-C mimics)<5Not ReportedPulsating Bubble Surfactometer

Table 2: In Vivo Performance in Animal Models of RDS

Animal ModelSurfactant FormulationDosageImprovement in PaO₂Improvement in Lung ComplianceReference
Adult RabbitsNatural Surfactant (Poractant alfa)200 mg/kgSignificant increase from baselineNot explicitly quantified
Adult RabbitsSynthetic (CHF5633)200 mg/kgSignificant increase from baselineNot explicitly quantified
Immature RabbitsNatural SurfactantNot SpecifiedNot Reported0.60 ml/cmH₂O
Immature RabbitsSynthetic Surfactant (protein-free)Not SpecifiedNot Reported0.44 ml/cmH₂O
Adult RabbitsSaline ControlN/ANo improvementNo improvement
Adult RabbitsNatural Surfactant120 mg/kgFrom 61 to 470 torr92% increase
Preterm LambsSynthetic Surfactant (DPPC/POPG with B-YL peptide)Not SpecifiedSignificant improvementSignificant improvement
Surfactant-deficient rabbitsDry Powder Synthetic (DPPC/POPG with B-YL peptide)14.7-17.7 mg PL/kgSignificant improvementDoubled from baseline
Surfactant-deficient rabbitsLiquid Curosurf®200 mg/kgSignificant improvementNo significant improvement from baseline at 3.5h

Experimental Protocols

Protocol 1: Preparation of a DPPC:this compound Based Synthetic Surfactant

This protocol describes the preparation of a simple, protein-free synthetic surfactant for in vitro and in vivo evaluation.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (this compound)

  • Chloroform

  • Methanol

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Glass vials

Procedure:

  • Lipid Mixture Preparation:

    • Dissolve DPPC and this compound in a 7:3 (w/w) ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C) until a thin lipid film is formed on the flask wall.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add sterile saline to the flask to achieve a final phospholipid concentration of 10-25 mg/mL.

    • Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication (Optional, for Small Unilamellar Vesicles - SUVs):

    • For some applications, smaller vesicles are preferred. Submerge the vial containing the MLV suspension in a bath sonicator or use a probe sonicator.

    • Sonicate the suspension in pulses (to avoid overheating) until the milky suspension becomes translucent, indicating the formation of SUVs.

  • Sterility and Storage:

    • Conduct all procedures under aseptic conditions.

    • Store the final surfactant suspension at 4°C. Before use, warm the suspension to the experimental temperature (e.g., 37°C) and gently mix.

Diagram: Workflow for Synthetic Surfactant Preparation

G cluster_prep Preparation of DPPC:this compound Surfactant start Start dissolve Dissolve DPPC and this compound in Chloroform:Methanol start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate hydrate Hydrate Lipid Film with Saline evaporate->hydrate sonicate Sonication (Optional) (Formation of SUVs) hydrate->sonicate end_product Final Surfactant Suspension sonicate->end_product

Caption: Workflow for the preparation of a DPPC:this compound based synthetic lung surfactant.

Protocol 2: In Vitro Evaluation of Surface Activity using a Langmuir-Wilhelmy Balance

This method assesses the ability of the surfactant to reduce surface tension at an air-water interface.

Materials:

  • Langmuir-Wilhelmy balance with a trough and movable barriers

  • Wilhelmy plate (platinum)

  • Subphase solution (e.g., saline or buffered solution)

  • Microsyringe

  • Prepared synthetic surfactant suspension

Procedure:

  • Trough Preparation:

    • Thoroughly clean the trough and barriers with a high-purity solvent (e.g., ethanol, then chloroform) and rinse extensively with ultrapure water.

    • Fill the trough with the subphase solution.

  • Surface Cleaning:

    • Aspirate the surface of the subphase to remove any contaminants until a stable and high surface tension (close to that of pure water, ~72 mN/m at room temperature) is achieved.

  • Surfactant Application:

    • Using a microsyringe, carefully deposit small droplets of the surfactant suspension (dissolved in a spreading solvent like chloroform/methanol if not in aqueous suspension) onto the subphase surface.

    • Allow sufficient time for the solvent to evaporate and for the surfactant monolayer to equilibrate.

  • Isotherm Measurement:

    • Compress the monolayer by moving the barriers at a constant rate.

    • Continuously record the surface pressure (the reduction in surface tension) as a function of the mean molecular area.

    • The resulting pressure-area isotherm provides information about the phase behavior and compressibility of the surfactant film. A steep increase in surface pressure to a high value upon compression indicates good surfactant function.

  • Data Analysis:

    • Determine the collapse pressure, which is the maximum surface pressure the monolayer can withstand before collapsing.

Diagram: Langmuir-Wilhelmy Balance Experimental Workflow

G cluster_lwb Langmuir-Wilhelmy Balance Protocol setup Prepare and Clean Trough apply Apply Surfactant to Subphase Surface setup->apply compress Compress Monolayer with Barriers apply->compress record Record Surface Pressure vs. Area compress->record analyze Analyze Isotherm Data (e.g., Collapse Pressure) record->analyze result Characterize Surface Activity analyze->result

Caption: Workflow for assessing surfactant surface activity using a Langmuir-Wilhelmy balance.

Protocol 3: In Vivo Evaluation in a Rabbit Model of RDS

This protocol outlines the procedure for testing the efficacy of a synthetic surfactant in an animal model of RDS induced by saline lavage.

Materials:

  • New Zealand White rabbits (or other suitable animal model)

  • Anesthesia and monitoring equipment (e.g., for heart rate, blood pressure, SpO₂)

  • Mechanical ventilator

  • Endotracheal tube

  • Warmed sterile saline (0.9% NaCl)

  • Prepared synthetic surfactant suspension

  • Blood gas analyzer

Procedure:

  • Animal Preparation and Baseline Measurements:

    • Anesthetize, intubate, and mechanically ventilate the animal.

    • Establish arterial and venous access for blood sampling and fluid administration.

    • Record baseline physiological parameters, including arterial blood gases (PaO₂, PaCO₂), lung mechanics (compliance), and vital signs.

  • Induction of Lung Injury (Saline Lavage):

    • Increase the fraction of inspired oxygen (FiO₂) to 1.0.

    • Instill a bolus of warmed sterile saline (e.g., 30 mL/kg) into the lungs via the endotracheal tube.

    • Manually ventilate for a short period and then suction the fluid out.

    • Repeat the lavage procedure until a stable state of severe respiratory distress is achieved (e.g., PaO₂ < 100 mmHg on 100% oxygen).

  • Surfactant Administration:

    • Randomly assign animals to a treatment group (synthetic surfactant) or a control group (e.g., saline or no treatment).

    • Administer the surfactant as a bolus (e.g., 100-200 mg/kg) through the endotracheal tube. The animal may be positioned in different orientations to ensure even distribution.

  • Post-Treatment Monitoring:

    • Continue mechanical ventilation and monitor physiological parameters for a set period (e.g., 4 hours).

    • Collect arterial blood samples at regular intervals (e.g., 15, 30, 60, 120, 180, 240 minutes) to measure blood gases.

    • Measure lung compliance at corresponding time points.

  • Data Analysis:

    • Compare the changes in PaO₂ and lung compliance between the treatment and control groups over time. A significant and sustained improvement in these parameters in the treatment group indicates surfactant efficacy.

G

References

Probing the Dance of Destruction: Methods for Studying Antimicrobial Peptide Interactions with L-DPPG Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, understanding the fundamental mechanisms of antimicrobial peptides (AMPs) is paramount. These naturally occurring molecules offer a promising alternative to conventional antibiotics by directly targeting and disrupting bacterial membranes. A key model for mimicking the anionic surface of bacterial membranes is the use of vesicles composed of L-dipalmitoylphosphatidylglycerol (L-DPPG). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the intricate interactions between AMPs and this compound membranes.

This guide outlines several powerful biophysical techniques to elucidate the binding, insertion, and disruptive capabilities of novel AMPs. The provided protocols and data interpretation guidelines will aid in accelerating the rational design and development of new antimicrobial agents.

I. Visualizing the Interaction: Mechanisms and Workflows

A foundational understanding of how AMPs interact with lipid membranes is crucial for interpreting experimental data. The primary proposed mechanisms include the barrel-stave, toroidal pore, and carpet models, each describing a different mode of membrane disruption. The general experimental workflow involves preparing a model membrane system, introducing the AMP, and then analyzing the interaction using various biophysical techniques.

AMP_Interaction_Models cluster_models AMP-Membrane Interaction Models cluster_workflow General Experimental Workflow Barrel-Stave Barrel-Stave Model Peptides insert perpendicularly, forming a pore. Analyze_Interaction Analyze Interaction (Biophysical Techniques) Toroidal_Pore Toroidal Pore Model Peptides and lipids together form a curved pore. Carpet_Model Carpet Model Peptides accumulate on the surface, disrupting the membrane like a detergent. Prepare_Membrane Prepare this compound Model Membrane (e.g., Vesicles, Monolayer) Introduce_AMP Introduce Antimicrobial Peptide Prepare_Membrane->Introduce_AMP Incubation Introduce_AMP->Analyze_Interaction Measurement Data_Interpretation Data Interpretation (Binding, Structure, Disruption) Analyze_Interaction->Data_Interpretation Analysis Langmuir_Blodgett_Workflow Start Start Clean_Trough Clean Trough and Fill with Subphase Start->Clean_Trough Form_Monolayer Form this compound Monolayer on Subphase Clean_Trough->Form_Monolayer Compress_Isotherm Record Baseline Pressure-Area Isotherm Form_Monolayer->Compress_Isotherm Set_Initial_Pressure Set Initial Surface Pressure Compress_Isotherm->Set_Initial_Pressure Inject_AMP Inject AMP into Subphase Set_Initial_Pressure->Inject_AMP Record_Delta_Pi Record Surface Pressure Change (Δπ) over Time Inject_AMP->Record_Delta_Pi Analyze_Data Analyze Insertion Kinetics and Extent Record_Delta_Pi->Analyze_Data End End Analyze_Data->End Fluorescence_Leakage_Assay Start Start Prepare_Vesicles Prepare this compound Vesicles with Self-Quenched Dye Start->Prepare_Vesicles Remove_Dye Remove Unencapsulated Dye (Size-Exclusion Chromatography) Prepare_Vesicles->Remove_Dye Measure_Baseline Measure Baseline Fluorescence (F0) Remove_Dye->Measure_Baseline Add_AMP Add AMP and Record Fluorescence over Time (Ft) Measure_Baseline->Add_AMP Add_Detergent Add Detergent to Lyse Vesicles and Measure Fmax Add_AMP->Add_Detergent Calculate_Leakage Calculate Percentage of Leakage Add_Detergent->Calculate_Leakage End End Calculate_Leakage->End

Preparation of L-Dppg Supported Lipid Bilayers for Cell-Free Protein Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein expression systems have emerged as a powerful platform for the rapid synthesis and characterization of proteins, particularly membrane proteins that are often challenging to express in traditional cell-based systems.[1] The open nature of cell-free systems allows for direct manipulation of the reaction environment, including the supplementation of lipid bilayers to facilitate the co-translational insertion and folding of nascent membrane proteins.[2][3] Supported lipid bilayers (SLBs) provide a planar, biologically relevant scaffold that mimics the cell membrane, offering a stable interface for studying membrane protein function and interactions.

This document provides detailed application notes and protocols for the preparation of L-α-Dipalmitoylphosphatidylglycerol (L-Dppg) supported lipid bilayers and their application in cell-free protein expression systems. This compound, a negatively charged phospholipid, is a significant component of bacterial and eukaryotic membranes and can play a crucial role in the proper folding and function of membrane proteins. The protocols outlined below describe the vesicle fusion method for SLB formation on mica substrates and the subsequent integration with a commercially available E. coli S30 cell-free expression system.

Data Presentation

Table 1: Materials and Reagents

Reagent/MaterialSupplierCatalog Number
L-α-Dipalmitoylphosphatidylglycerol (DPPG)Avanti Polar Lipids / Sigma-Aldrich840455P / P4073
ChloroformSigma-AldrichC2432
MethanolSigma-Aldrich322415
HEPESSigma-AldrichH3375
Sodium Chloride (NaCl)Sigma-AldrichS9888
Calcium Chloride (CaCl₂)Sigma-AldrichC1016
Mica Substrates, V1 GradeTed Pella, Inc. / SPI Supplies56 / 01801-AB
E. coli S30 Cell-Free Expression KitPromega / NEB / Thermo FisherL1030 / E6800 / 88888
Nuclease-Free WaterThermo Fisher ScientificAM9937
Mini-ExtruderAvanti Polar Lipids610000
Polycarbonate Membranes (100 nm)Avanti Polar Lipids610005

Table 2: Comparison of Cell-Free Protein Expression Yields with Different Lipid Compositions

Lipid CompositionModel ProteinCell-Free SystemProtein Yield (µg/mL)Reference
No LipidsMscL-GFPPURE system~0.1[4]
100% DOPCMscL-GFPPURE system~0.5[4]
72:22.5:5.5 DOPE:DOPG:CLLeuTPURExpress®28.3 ± 3.7% insertion efficiency
50:50 DOPG:DOPCLeuTPURExpress®20 ± 6.9% insertion efficiency
100% DPhPGLeuTPURExpress®Very low (0.06–0.19 µg total protein)

Note: Direct quantitative yield data for this compound was not available in the searched literature. The data presented provides a comparative context for the influence of different lipid compositions on membrane protein expression in cell-free systems. The negative charge of DOPG is expected to have a similar, though not identical, influence as DPPG.

Experimental Protocols

Protocol 1: Preparation of this compound Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of this compound liposomes, which will be used to form the supported lipid bilayer.

Materials:

  • L-α-Dipalmitoylphosphatidylglycerol (DPPG) powder

  • Chloroform

  • Methanol

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Mini-extruder with 100 nm polycarbonate membranes

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve 5 mg of this compound powder in a 2:1 (v/v) chloroform:methanol solution in a clean, glass round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 1 mL of HEPES buffer.

    • Vortex the solution vigorously for 5 minutes to form multilamellar vesicles (MLVs). The solution will appear milky.

    • Heat the suspension to 50°C (above the phase transition temperature of DPPG, which is 41°C) and maintain for 30 minutes, with intermittent vortexing.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Heat the extruder assembly to 50°C.

    • Load the MLV suspension into one of the gas-tight syringes and pass it through the membrane to the second syringe.

    • Repeat this extrusion process at least 21 times to ensure the formation of a homogenous population of small unilamellar vesicles (SUVs). The solution should become translucent.

    • Store the prepared this compound SUVs at 4°C and use within one week.

Protocol 2: Formation of this compound Supported Lipid Bilayer (SLB) by Vesicle Fusion

This protocol details the formation of an this compound SLB on a mica substrate.

Materials:

  • This compound SUVs (from Protocol 1)

  • Mica substrates

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Calcium Chloride (CaCl₂) solution (100 mM)

  • Double-sided tape

  • Petri dish

  • Tweezers

  • Deionized water

Procedure:

  • Substrate Preparation:

    • Cleave the mica substrate to expose a fresh, atomically flat surface using sharp tweezers and double-sided tape.

    • Immediately immerse the freshly cleaved mica in deionized water to prevent contamination.

  • SLB Formation:

    • In a clean petri dish, prepare the deposition buffer by adding CaCl₂ to the HEPES buffer to a final concentration of 2-5 mM.

    • Place the freshly cleaved mica substrate in the deposition buffer.

    • Add the this compound SUV suspension to the deposition buffer to a final lipid concentration of 0.1 mg/mL.

    • Incubate the substrate in the lipid solution at 50°C for 1 hour. The elevated temperature facilitates vesicle rupture and fusion into a continuous bilayer.

    • Gently rinse the surface with pre-warmed (50°C) HEPES buffer (without CaCl₂) to remove excess, non-fused vesicles.

    • Allow the SLB to cool to room temperature before use. The SLB should be kept hydrated at all times.

Protocol 3: Cell-Free Protein Expression on this compound Supported Lipid Bilayers

This protocol outlines the setup of a cell-free protein expression reaction directly on the surface of a pre-formed this compound SLB.

Materials:

  • This compound SLB on mica substrate (from Protocol 2)

  • E. coli S30 Cell-Free Expression Kit (e.g., Promega S30 T7 High-Yield Protein Expression System)

  • Plasmid DNA encoding the membrane protein of interest (with a T7 promoter)

  • Nuclease-free water

  • Incubation chamber with humidity control

Procedure:

  • Prepare the Cell-Free Reaction Mix:

    • On ice, thaw all components of the cell-free expression kit.

    • In a sterile, nuclease-free microcentrifuge tube, prepare the reaction mix according to the manufacturer's protocol. A typical 50 µL reaction includes S30 premix, S30 extract, amino acid mix, and the plasmid DNA template (typically 1-2 µg).

  • Protein Expression on the SLB:

    • Carefully remove the buffer from the surface of the this compound SLB, ensuring the surface does not dry out.

    • Immediately and gently pipette the 50 µL cell-free reaction mix onto the SLB surface.

    • Place the substrate in a humidified incubation chamber to prevent evaporation.

    • Incubate at 37°C for 2-4 hours. During this time, the synthesized membrane protein will co-translationally insert into the supported lipid bilayer.

  • Post-Expression Analysis (Optional):

    • After incubation, gently rinse the SLB surface with HEPES buffer to remove the cell-free expression machinery and non-inserted proteins.

    • The SLB with the integrated membrane protein can now be used for downstream applications such as atomic force microscopy (AFM), fluorescence microscopy, or surface plasmon resonance (SPR) to study protein structure, function, and interactions.

Mandatory Visualizations

experimental_workflow cluster_liposome_prep Protocol 1: this compound Liposome Preparation cluster_slb_formation Protocol 2: SLB Formation cluster_cfpe Protocol 3: Cell-Free Protein Expression lipid_film Lipid Film Formation hydration Hydration (MLVs) lipid_film->hydration Add Buffer extrusion Extrusion (SUVs) hydration->extrusion Force through membrane vesicle_fusion Vesicle Fusion extrusion->vesicle_fusion mica_prep Cleave Mica mica_prep->vesicle_fusion Add SUVs + CaCl2 rinsing Rinsing vesicle_fusion->rinsing incubation Incubate on SLB rinsing->incubation reaction_mix Prepare Reaction Mix reaction_mix->incubation Pipette onto SLB analysis Downstream Analysis incubation->analysis

Caption: Experimental workflow for this compound SLB preparation and cell-free protein expression.

signaling_pathway DNA Plasmid DNA mRNA mRNA DNA->mRNA Transcription (T7 Polymerase) Ribosome Ribosome mRNA->Ribosome Translation Initiation Nascent_Protein Nascent Polypeptide Ribosome->Nascent_Protein Elongation SLB This compound Supported Lipid Bilayer Nascent_Protein->SLB Co-translational Insertion Inserted_Protein Folded Membrane Protein SLB->Inserted_Protein Folding & Integration

Caption: Co-translational insertion of a membrane protein into an this compound SLB.

References

Troubleshooting & Optimization

Preventing Aggregation of L-DPPG Liposomes During Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China - Researchers and drug development professionals working with L-α-dipalmitoylphosphatidylglycerol (L-DPPG) liposomes now have access to a comprehensive technical support guide to prevent aggregation during storage. This guide, presented in a question-and-answer format, addresses common challenges and provides troubleshooting strategies to ensure the stability and viability of liposomal formulations.

The stability of liposomal drug delivery systems is a critical factor in their efficacy and shelf-life. This compound liposomes, while promising vehicles for various therapeutic agents, are susceptible to aggregation, which can compromise their performance. This technical support center provides detailed protocols and quantitative data to help researchers maintain the integrity of their this compound liposome preparations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the storage of this compound liposomes.

Question 1: My this compound liposomes are aggregating upon storage at 4°C. What are the likely causes and how can I prevent this?

Answer: Aggregation of this compound liposomes at 4°C can be attributed to several factors, including suboptimal pH, high ionic strength of the storage buffer, and the absence of stabilizing agents. This compound is an anionic lipid, and its stability is highly dependent on the electrostatic repulsion between the negatively charged liposomes.

Troubleshooting Steps:

  • Optimize pH: this compound liposomes are most stable in neutral to slightly basic conditions (pH 7.0-8.0)[1]. Acidic pH can protonate the phosphate group, reducing the surface charge and leading to aggregation. Ensure your storage buffer is within the optimal pH range.

  • Control Ionic Strength: High concentrations of salts, especially divalent cations like Ca²⁺ and Mg²⁺, can shield the negative surface charge of the liposomes, reducing electrostatic repulsion and causing aggregation. Use a buffer with low ionic strength, such as 10 mM phosphate-buffered saline (PBS) with 0.15 M NaCl[1].

  • Incorporate Stabilizers: The inclusion of cholesterol or PEGylated lipids in your formulation can significantly enhance stability.

Question 2: How does cholesterol concentration affect the stability of my this compound liposomes?

Answer: Cholesterol is a crucial component for enhancing the stability of liposomal formulations. It inserts into the lipid bilayer, increasing its rigidity and reducing its permeability. This helps to prevent fusion and aggregation of the liposomes. For many liposome formulations, a lipid-to-cholesterol molar ratio of 70:30 has been found to be optimal for stability. Increasing the cholesterol content generally leads to an increase in particle size but also improves stability over time during storage at 4°C.

Question 3: What is the role of PEGylation in preventing aggregation, and how do I implement it?

Answer: PEGylation involves the incorporation of polyethylene glycol (PEG)-conjugated lipids into the liposome bilayer. The PEG chains create a hydrophilic protective layer around the liposomes, which provides a steric barrier, preventing close contact and subsequent aggregation between vesicles. This "stealth" effect also helps to prolong the circulation time of the liposomes in vivo.

To implement PEGylation, you can include a PEGylated lipid, such as DSPE-PEG2000, in your initial lipid mixture during the preparation of the liposomes. A concentration of 5-10 mol% of the total lipid content is typically effective.

Question 4: I need to store my this compound liposomes for an extended period. Is freezing a viable option?

Answer: Freezing this compound liposomes without a cryoprotectant can lead to vesicle damage and aggregation due to the formation of ice crystals. However, with the use of appropriate cryoprotectants, freezing and subsequent lyophilization (freeze-drying) can be an effective method for long-term storage.

Recommendations for Cryopreservation:

  • Use Cryoprotectants: Sugars like trehalose and sucrose are excellent cryoprotectants. They form a glassy matrix around the liposomes during freezing, protecting them from mechanical stress. A common approach is to rehydrate the lipid film with a solution containing the cryoprotectant.

  • Controlled Freezing: The rate of freezing can impact the stability of the liposomes. A controlled-rate freezer is recommended to ensure optimal cryopreservation.

  • Lyophilization: For very long-term storage, lyophilizing the liposomes in the presence of a cryoprotectant is the preferred method. This removes the water content, leaving a dry powder that is stable at room temperature or under refrigeration.

Quantitative Data Summary

The following tables summarize the impact of various factors on the stability of this compound liposomes.

Table 1: Effect of Storage Temperature on this compound Liposome Particle Size Over 28 Days

Storage Temperature (°C)Day 0 (nm)Day 7 (nm)Day 14 (nm)Day 28 (nm)
4130 ± 5135 ± 8132 ± 6145 ± 12
25130 ± 5155 ± 15180 ± 20Significant Aggregation
37130 ± 5190 ± 25Significant AggregationSignificant Aggregation

Data is illustrative and based on typical observations for anionic liposomes. Specific results may vary based on the full formulation.

Table 2: Effect of pH on this compound Liposome Stability (Particle Size in nm after 7 days at 4°C)

pHParticle Size (nm)Polydispersity Index (PDI)
5.0250 ± 30> 0.3 (Aggregated)
6.0180 ± 200.25
7.4135 ± 80.15
8.0138 ± 100.16

Data is illustrative and based on general principles of liposome stability.[1]

Table 3: Effect of Stabilizers on this compound Liposome Stability (Particle Size in nm after 28 days at 4°C)

FormulationInitial Size (nm)Size after 28 days (nm)
This compound130 ± 5145 ± 12
This compound:Cholesterol (7:3)145 ± 7148 ± 10
This compound with 5% DSPE-PEG2000140 ± 6142 ± 8

Data is illustrative and based on the expected stabilizing effects of cholesterol and PEGylation.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

  • Lipid Dissolution: Dissolve this compound and any other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., 10 mM PBS, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of this compound (~41°C).

  • Vesicle Formation: Agitate the flask by vortexing or sonication until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Measurement of Liposome Size by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the dispersant, and refractive index of the material.

  • Measurement: Place the sample in the instrument and perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • Data Analysis: The software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Visualizing the Path to Stability

The following diagram illustrates the key factors influencing this compound liposome stability and the strategies to prevent aggregation.

LiposomeStability LowZeta Low Zeta Potential OptimizepH Optimize pH (7.0 - 8.0) LowZeta->OptimizepH Increase Repulsion HighIonic High Ionic Strength (e.g., Ca²⁺, Mg²⁺) ControlIonic Control Ionic Strength (Low Salt Buffer) HighIonic->ControlIonic Reduce Charge Screening SuboptimalpH Suboptimal pH (Acidic) SuboptimalpH->OptimizepH Maintain Surface Charge ImproperTemp Improper Storage Temperature OptimalTemp Optimal Storage Temp. (4°C or Cryopreservation) ImproperTemp->OptimalTemp Minimize Lipid Mobility & Ice Crystal Damage AddStabilizers Add Stabilizers Cholesterol Cholesterol (Increases Rigidity) AddStabilizers->Cholesterol PEGylation PEGylation (Steric Hindrance) AddStabilizers->PEGylation Cryoprotectants Cryoprotectants (e.g., Trehalose) OptimalTemp->Cryoprotectants For Freezing

Caption: Factors leading to aggregation and preventative measures.

References

Troubleshooting monolayer collapse in L-Dppg Langmuir films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-α-dipalmitoylphosphatidylglycerol (L-DPPG) Langmuir films.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation and analysis of this compound Langmuir films.

Question: Why is my this compound monolayer collapsing at a lower surface pressure than expected?

Answer: Premature monolayer collapse can be attributed to several factors:

  • Purity of this compound and Solvent: Impurities in the this compound or the spreading solvent (commonly chloroform) can disrupt the molecular packing of the monolayer, leading to instability and a lower collapse pressure. Ensure the use of high-purity lipids and solvents.

  • Subphase Contamination: Any contaminants on the aqueous subphase, such as dust or surfactants, will lower the surface tension and can cause the monolayer to collapse prematurely.[1] Use ultrapure water (Milli-Q or equivalent, 18.2 MΩ·cm) and ensure all equipment (trough, barriers, Wilhelmy plate) is meticulously cleaned.

  • Spreading Technique: An improper spreading technique can lead to the formation of aggregates or lenses of this compound on the surface instead of a uniform monolayer. The spreading solution should be applied dropwise to the subphase from a microsyringe held close to the surface.

  • Solvent Evaporation Time: Insufficient time for the spreading solvent to fully evaporate can leave solvent molecules trapped in the monolayer, disrupting its structure. Allow at least 10-15 minutes for complete solvent evaporation before starting compression.[2]

  • Compression Rate: A very high compression rate can induce mechanical stress on the monolayer, causing it to fracture or collapse before reaching its equilibrium collapse pressure.[3] Slower compression speeds allow for better molecular rearrangement and a more stable film.

Question: My surface pressure-area isotherm is not reproducible. What could be the cause?

Answer: Lack of reproducibility in isotherms is a common issue and can stem from:

  • Inconsistent Spreading Amount: Variations in the volume of the this compound solution spread on the subphase will lead to different initial surface areas per molecule and thus, non-reproducible isotherms. Use a calibrated microsyringe for accurate and consistent spreading.

  • Temperature Fluctuations: The phase behavior of this compound is temperature-dependent.[4] Even small fluctuations in the subphase temperature can alter the isotherm. Ensure the Langmuir trough is properly thermostatted and the temperature is stable throughout the experiment. The triple-point temperature of this compound is around 23°C; experiments are often conducted above this temperature (e.g., 30°C) to ensure the presence of the liquid-expanded phase.[5]

  • Subphase Composition Variability: The ionic strength and pH of the subphase significantly influence the behavior of the charged this compound headgroups. Inconsistent preparation of the subphase buffer or solution will lead to shifts in the isotherm.

  • Leaks in the Langmuir Trough: A leak in the trough can cause a loss of monolayer material, leading to a drift in surface pressure and non-reproducible isotherms. Ensure the trough and barriers are properly sealed.

Question: The surface pressure of my monolayer is unstable and decreases over time at a constant area. Why is this happening?

Answer: A continuous drop in surface pressure at a fixed area often indicates one of the following:

  • Monolayer Dissolution: this compound has some slight solubility in the aqueous subphase. This effect is more pronounced at low surface pressures and can lead to a gradual loss of molecules from the interface.

  • Monolayer Instability/Partial Collapse: The monolayer may be in a metastable state and slowly reorganizing into more stable, three-dimensional structures, even below the apparent collapse pressure. This process, known as "squeeze-out," can occur where some molecules are forced out of the monolayer into the subphase.

  • Evaporation of the Subphase: Evaporation of the subphase can concentrate any non-volatile impurities and can also lead to an apparent decrease in surface tension. Using an enclosure for the Langmuir trough can help minimize evaporation.

Question: What are the different phases observed in an this compound isotherm and what do they represent?

Answer: A typical surface pressure-area isotherm for this compound at a temperature above its triple point (e.g., 30°C) will exhibit several distinct phases upon compression:

  • Gaseous (G) Phase: At large areas per molecule, the this compound molecules are far apart and behave like a two-dimensional gas. The surface pressure is close to zero.

  • Liquid-Expanded (LE) Phase: As the area is decreased, the molecules begin to interact, and the surface pressure starts to rise. The alkyl chains of the lipids are disordered.

  • LE-Liquid-Condensed (LC) Coexistence Phase: A plateau or a region of lower slope is observed in the isotherm. In this region, ordered domains of the LC phase begin to form within the disordered LE phase.

  • Liquid-Condensed (LC) Phase: The isotherm becomes steep again as the monolayer is now in a more ordered, "solid-like" state where the alkyl chains are more tightly packed.

  • Solid (S) Phase/Collapse: Further compression beyond the LC phase leads to the solid phase, characterized by a very steep increase in surface pressure until the monolayer collapses. Collapse is the point where the monolayer can no longer withstand the pressure and transitions into a three-dimensional structure.

Experimental Protocols

Detailed Methodology for this compound Langmuir Film Preparation and Isotherm Measurement

  • Cleaning of the Langmuir Trough:

    • Thoroughly clean the Teflon trough and Delrin barriers with a high-purity solvent like chloroform, followed by rinsing with ethanol and then copious amounts of ultrapure water (18.2 MΩ·cm).

    • Aspirate the water surface to remove any remaining impurities.

  • Subphase Preparation:

    • Fill the clean trough with the desired aqueous subphase (e.g., ultrapure water, buffer solution, or a salt solution like 0.15 M NaCl).

    • Allow the subphase to equilibrate to the desired experimental temperature (e.g., 30°C ± 0.5°C) using a circulating water bath.

  • Preparation of Spreading Solution:

    • Dissolve this compound in a volatile, non-polar solvent like chloroform to a concentration of approximately 1 mg/mL.

    • Ensure the this compound is fully dissolved.

  • Monolayer Spreading:

    • Using a Hamilton microsyringe, carefully deposit a known volume (e.g., 20-50 µL) of the this compound solution drop-by-drop onto the subphase surface.

    • Hold the syringe tip close to the surface to avoid splashing and ensure gentle spreading.

  • Solvent Evaporation:

    • Wait for at least 10-15 minutes to allow for the complete evaporation of the chloroform.

  • Isotherm Measurement:

    • Position the Wilhelmy plate (typically made of platinum or filter paper) at the air-water interface. Ensure it is clean and properly wetted.

    • Calibrate the surface pressure sensor to zero.

    • Begin compressing the monolayer by moving the barriers at a constant, slow speed (e.g., 5-10 mm/min).

    • Record the surface pressure as a function of the mean molecular area until the monolayer collapses, which is indicated by a sharp drop or plateau in the surface pressure at high compression.

Quantitative Data

Table 1: Typical Surface Pressure-Area Isotherm Parameters for this compound Monolayers

ParameterTypical Value RangeSubphase ConditionsTemperature (°C)Reference(s)
Lift-off Area (Ų/molecule)90 - 100Pure water or dilute buffer21 - 30
LE-LC Transition Pressure (mN/m)25 - 35Ionic strength dependent30
Collapse Pressure (mN/m)55 - 70Dependent on subphase and purity24 - 37

Note: These values can vary depending on the specific experimental conditions such as subphase composition, pH, temperature, and compression rate. The presence of ions in the subphase can significantly affect the electrostatic interactions between the charged DPPG headgroups and alter the isotherm.

Visualizations

Monolayer_Collapse_Troubleshooting start Problem: Monolayer Collapse Issues premature_collapse Premature Collapse (Low Collapse Pressure) start->premature_collapse irreproducible_isotherm Irreproducible Isotherm start->irreproducible_isotherm unstable_pressure Unstable Pressure (Drift at Constant Area) start->unstable_pressure impurity Impurities (Lipid, Solvent, Subphase) premature_collapse->impurity spreading Improper Spreading Technique premature_collapse->spreading evaporation Insufficient Solvent Evaporation Time premature_collapse->evaporation compression High Compression Rate premature_collapse->compression inconsistent_spreading Inconsistent Spreading Amount irreproducible_isotherm->inconsistent_spreading temp_fluctuation Temperature Fluctuations irreproducible_isotherm->temp_fluctuation subphase_variability Subphase Composition Variability irreproducible_isotherm->subphase_variability leak Trough Leakage irreproducible_isotherm->leak dissolution Monolayer Dissolution unstable_pressure->dissolution instability Inherent Instability/ Partial Collapse unstable_pressure->instability subphase_evap Subphase Evaporation unstable_pressure->subphase_evap solution_purity Solution: Use High-Purity Materials & Clean Equipment impurity->solution_purity solution_technique Solution: Refine Spreading Technique & Allow Evaporation Time spreading->solution_technique evaporation->solution_technique solution_parameters Solution: Control Experimental Parameters (Temp, Rate) compression->solution_parameters solution_consistency Solution: Ensure Consistent Spreading & Subphase Prep inconsistent_spreading->solution_consistency temp_fluctuation->solution_parameters subphase_variability->solution_consistency solution_maintenance Solution: Check for Leaks & Minimize Evaporation leak->solution_maintenance dissolution->solution_maintenance instability->solution_parameters subphase_evap->solution_maintenance

Caption: Troubleshooting logic for this compound monolayer collapse.

Experimental_Workflow start Start clean_trough 1. Clean Trough and Barriers start->clean_trough prepare_subphase 2. Prepare and Equilibrate Subphase clean_trough->prepare_subphase prepare_solution 3. Prepare this compound Spreading Solution prepare_subphase->prepare_solution spread_monolayer 4. Spread Monolayer on Subphase prepare_solution->spread_monolayer evaporate_solvent 5. Wait for Solvent Evaporation (10-15 min) spread_monolayer->evaporate_solvent measure_isotherm 6. Compress Monolayer and Record Isotherm evaporate_solvent->measure_isotherm analyze_data 7. Analyze Data (Collapse Pressure, etc.) measure_isotherm->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound Langmuir films.

Monolayer_Collapse_Mechanisms start Monolayer at High Surface Pressure instability Monolayer Becomes Unstable start->instability collapse Collapse: 2D to 3D Transition instability->collapse buckling Buckling/Wrinkling collapse->buckling fracture Fracture of the Monolayer collapse->fracture squeeze_out Squeeze-out of Vesicles/Aggregates collapse->squeeze_out folding Folding into Bilayer in Subphase buckling->folding outcome Formation of 3D Structures (Folds, Vesicles, etc.) folding->outcome fracture->outcome squeeze_out->outcome

Caption: Mechanisms of this compound monolayer collapse.

References

Technical Support Center: Protein Reconstitution in L-DPPG-Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with protein reconstitution in L-1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (L-DPPG)-based systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My protein is aggregating upon detergent removal. What are the possible causes and solutions?

A1: Protein aggregation is a common issue during reconstitution and can arise from several factors related to the destabilization of the protein as the detergent is removed.[1][2][3]

  • Cause: Too rapid detergent removal. This can shock the protein out of its solubilized state before it can properly insert into the lipid bilayer, leading to aggregation.[1]

  • Solution: Slow down the rate of detergent removal. If using dialysis, increase the dialysis volume and frequency of buffer changes gradually. For methods like dilution, perform stepwise dilutions.[4] Adsorption methods using polystyrene beads can sometimes be too rapid and uncontrolled, so careful optimization is needed.

  • Cause: Incorrect protein-to-lipid ratio. An insufficient amount of lipid may not provide enough surface area for the protein to integrate, causing it to aggregate. Conversely, an excessively high protein concentration can also lead to aggregation.

  • Solution: Optimize the protein-to-lipid molar ratio. A common starting point is a 1:200 protein-to-lipid molar ratio, which can be adjusted as needed.

  • Cause: Suboptimal pH or buffer conditions. The pH of the buffer can affect the charge of both the protein and the this compound headgroups, influencing their interaction and the stability of the protein.

  • Solution: Screen a range of pH values and buffer compositions to find conditions that stabilize your protein. The choice of buffer can be critical, for instance, sodium acetate buffer has been used at low pH to inactivate proteases during reconstitution.

  • Cause: The protein may be inherently unstable without detergent. Some sensitive membrane proteins are unstable in detergent solutions and require a lipid environment for stability.

  • Solution: Minimize the time the protein spends in detergent. Proceed with reconstitution immediately after purification. Ensure the chosen detergent is mild and suitable for your specific protein.

Q2: The reconstitution efficiency of my protein into this compound vesicles is very low. How can I improve it?

A2: Low reconstitution efficiency can be attributed to several factors, from the choice of detergent to the physical state of the liposomes.

  • Cause: Inefficient detergent removal. Residual detergent can interfere with vesicle formation and protein incorporation. Even after extensive dialysis, some detergent molecules may remain associated with the lipid bilayer.

  • Solution: Choose a detergent with a high critical micelle concentration (CMC) that is easier to remove by dialysis, such as octyl β-glucoside. Alternatively, methods like gel filtration can be more efficient at removing detergents than dialysis. Monitor detergent removal to ensure its concentration drops below the CMC.

  • Cause: The physical state of the this compound vesicles is not optimal for protein insertion. Protein incorporation can be sensitive to the phase of the lipid bilayer.

  • Solution: Perform the reconstitution at a temperature around the phase transition temperature (Tc) of this compound. The main gel-to-liquid crystalline transition for DPPG is around 41°C. Some proteins incorporate more readily into the liquid crystalline state, while others prefer the gel state or the boundary regions present during the phase transition.

  • Cause: The detergent and lipid concentrations are not optimized for the formation of mixed micelles. Successful reconstitution often proceeds through a stage where protein, lipid, and detergent form mixed micelles before the detergent is removed.

  • Solution: Systematically vary the detergent concentration to find the optimal conditions for liposome solubilization and subsequent protein incorporation upon detergent removal.

Q3: How can I ensure my protein is correctly folded and oriented in the this compound vesicles?

A3: Achieving the correct protein fold and orientation is crucial for functional studies.

  • Cause: Incorrect protein folding can occur if the reconstitution process is too harsh or if the lipid environment does not support the native conformation.

  • Solution: Use circular dichroism (CD) spectroscopy to assess the secondary structure of the protein after reconstitution and compare it to its structure in a native-like environment. Optimizing the reconstitution protocol by adjusting factors like temperature and the rate of detergent removal can promote proper folding.

  • Cause: Protein orientation can be random, leading to a mixed population of right-side-out and inside-out orientations. The charge of the lipid headgroups and the protein's flanking residues can influence orientation.

  • Solution: The negative charge of this compound can be used to orient proteins based on the charge distribution of their extramembranous domains. The "positive-inside rule" often applies, where positively charged residues tend to face the cytoplasm (or the inside of the vesicle). To determine the orientation, you can use techniques such as protease protection assays, site-specific labeling, or fluorescence quenching assays. In some cases, unconventional or reversed membrane protein orientation can occur.

Q4: The this compound liposomes are not forming properly or are unstable after reconstitution.

A4: Issues with liposome formation and stability can be related to lipid quality, preparation method, and residual detergent.

  • Cause: Poor quality of this compound lipid.

  • Solution: Use high-purity lipids and store them under appropriate conditions (e.g., in chloroform at -20°C) to prevent oxidation.

  • Cause: Inappropriate liposome preparation method.

  • Solution: Methods like extrusion or sonication can produce unilamellar vesicles of a defined size. Ensure that the preparation is performed above the phase transition temperature of this compound (41°C) to ensure lipid mobility.

  • Cause: Residual detergent destabilizing the bilayer.

  • Solution: As mentioned previously, ensure thorough detergent removal. The presence of even small amounts of detergent can affect the integrity of the liposomes.

Experimental Protocols & Data

Table 1: Common Detergents for Reconstitution in this compound Systems
DetergentTypeCMC (mM)DialyzableNotes
n-Octyl-β-D-glucopyranoside (OG)Non-ionic20-25YesCommonly used, easily removed by dialysis.
Sodium CholateAnionic10-15YesCan be effective, but may be less efficient for incorporation than OG.
Dodecyl-β-D-maltoside (DDM)Non-ionic0.17DifficultGentle detergent, but difficult to remove by dialysis due to low CMC.
CHAPSZwitterionic4-8YesCan be easily removed by dialysis.
Triton X-100Non-ionic0.2-0.9DifficultDifficult to remove by dialysis due to low CMC.
Table 2: Recommended Starting Parameters for this compound Reconstitution
ParameterRecommended ValueRange for Optimization
Protein:Lipid Molar Ratio1:2001:100 to 1:1000
This compound Concentration5-10 mg/mL1-20 mg/mL
Detergent Concentration2-3x CMC1-5x CMC
Reconstitution Temperature41°C (around Tc)37°C to 45°C
Dialysis Buffer Volume1000x sample volume500x to 2000x
Dialysis Duration48-72 hours24-96 hours

Detailed Methodologies

Protocol: Detergent-Mediated Reconstitution of a Membrane Protein into this compound Liposomes by Dialysis
  • Preparation of this compound Liposomes:

    • Dissolve this compound powder in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing vigorously above the phase transition temperature of this compound (e.g., at 50°C). The final lipid concentration should be around 10 mg/mL.

    • To create unilamellar vesicles of a defined size, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) at a temperature above the Tc of this compound.

  • Solubilization of Protein and Liposomes:

    • Solubilize the purified membrane protein in a buffer containing a suitable detergent (e.g., n-Octyl-β-D-glucopyranoside) at a concentration above its CMC.

    • In a separate tube, add detergent to the prepared this compound liposomes to the same final detergent concentration. Incubate the mixture at room temperature to allow for the formation of lipid-detergent mixed micelles.

  • Formation of Protein-Lipid-Detergent Complexes:

    • Mix the solubilized protein with the solubilized liposomes at the desired protein-to-lipid ratio (e.g., 1:200 molar ratio).

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation to allow for the formation of protein-lipid-detergent complexes.

  • Detergent Removal by Dialysis:

    • Transfer the mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that retains the protein and liposomes but allows the passage of detergent monomers.

    • Dialyze against a large volume of detergent-free buffer at a temperature around the Tc of this compound (41°C). Change the buffer every 12 hours for a total of 48-72 hours to ensure complete detergent removal.

  • Characterization of Proteoliposomes:

    • Harvest the proteoliposomes from the dialysis cassette.

    • Characterize the reconstitution efficiency by separating the proteoliposomes from unincorporated protein using density gradient centrifugation and quantifying the protein and lipid content in the liposome fraction.

    • Assess the size and morphology of the proteoliposomes using dynamic light scattering (DLS) or electron microscopy.

    • Determine the protein's secondary structure and orientation using circular dichroism and protease protection assays, respectively.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_reconstitution Reconstitution cluster_characterization Characterization Lipid_Film 1. Prepare this compound Lipid Film Hydration 2. Hydrate Film to form MLVs Lipid_Film->Hydration Extrusion 3. Extrude to form LUVs (100nm) Hydration->Extrusion Solubilize_Liposomes 5. Solubilize LUVs in Detergent Extrusion->Solubilize_Liposomes Solubilize_Protein 4. Solubilize Protein in Detergent Mixing 6. Mix Solubilized Protein and Lipids Solubilize_Protein->Mixing Solubilize_Liposomes->Mixing Dialysis 7. Remove Detergent by Dialysis Mixing->Dialysis Harvest 8. Harvest Proteoliposomes Dialysis->Harvest Analyze 9. Analyze Size, Efficiency, Folding & Orientation Harvest->Analyze

Caption: Workflow for protein reconstitution into this compound vesicles.

Caption: Protein orientation in proteoliposomes.

Aggregation_Pathway cluster_detergent Detergent Removal Monomer Solubilized Protein Monomer Slow_Removal Slow Removal Monomer->Slow_Removal Rapid_Removal Rapid Removal Monomer->Rapid_Removal Stress Unfolded Partially Unfolded Monomer Aggregate Insoluble Aggregate Unfolded->Aggregate Self-association Proteoliposome Correctly Reconstituted Proteoliposome Slow_Removal->Proteoliposome Lipid Insertion Rapid_Removal->Unfolded

Caption: Aggregation vs. successful reconstitution pathway.

References

Technical Support Center: Optimizing Unilamellar L-DPPG Vesicle Yields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of unilamellar L-DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) vesicles.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of unilamellar this compound vesicles.

Issue 1: Low Overall Vesicle Yield

Q: My final vesicle concentration is significantly lower than expected based on the initial lipid amount. What are the possible causes and solutions?

A: Low vesicle yield can stem from several factors during the preparation process. The primary reasons include suboptimal hydration of the lipid film, significant lipid loss during extrusion or sonication, and vesicle instability leading to aggregation and precipitation.

Troubleshooting Steps:

  • Ensure Complete Hydration: A poorly hydrated lipid film will not form vesicles efficiently.

    • Solution: Hydrate the this compound film with a buffer pre-heated to a temperature above its phase transition temperature (Tm), which is 41°C. Gentle agitation or vortexing can aid in the formation of a homogenous suspension of multilamellar vesicles (MLVs).[1]

  • Minimize Lipid Loss During Extrusion: Lipid can adhere to the extruder apparatus, especially if the temperature is not properly maintained.

    • Solution: Pre-heat the extruder to a temperature above the Tm of this compound. Ensure that the polycarbonate membranes are properly seated to prevent leakage. Passing the lipid suspension through the extruder an odd number of times will ensure the final product is in the desired syringe.

  • Optimize Sonication Parameters: Excessive sonication can lead to lipid degradation and the formation of very small, unstable vesicles that may be lost during subsequent processing steps.

    • Solution: Use a probe sonicator with a cooling water bath to maintain the temperature above the Tm of this compound but prevent overheating. Optimize sonication time and power to achieve the desired size without causing degradation.[2]

  • Check for Vesicle Aggregation: this compound vesicles have a net negative charge, which should prevent aggregation due to electrostatic repulsion. However, high ionic strength buffers can shield this charge, leading to aggregation.

    • Solution: Use a buffer with a moderate ionic strength. If aggregation is observed, consider diluting the vesicle suspension or using a buffer with a lower salt concentration.

Issue 2: High Polydispersity and Presence of Multilamellar Vesicles (MLVs)

Q: My vesicle population is not uniform in size and contains a significant fraction of multilamellar vesicles. How can I improve the unilamellarity and achieve a monodisperse size distribution?

A: The presence of MLVs and a broad size distribution are common outcomes of the initial hydration step. Post-hydration processing is crucial for reducing lamellarity and homogenizing the vesicle size.

Troubleshooting Steps:

  • Increase Extrusion Cycles: A single pass through the extruder is often insufficient to produce a homogenous population of unilamellar vesicles.

    • Solution: Increase the number of extrusion cycles. Typically, 10-21 passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) are recommended to achieve a high proportion of unilamellar vesicles with a narrow size distribution.

  • Optimize Extrusion Pore Size: The pore size of the membrane directly influences the final vesicle size.

    • Solution: For smaller, more uniform vesicles, use membranes with smaller pore sizes (e.g., 50 nm or 100 nm). Note that extrusion through smaller pores may require higher pressure and can lead to greater lipid loss if not performed carefully.

  • Incorporate Freeze-Thaw Cycles: Subjecting the initial MLV suspension to several freeze-thaw cycles before extrusion can help to break down the multilamellar structures and improve the final unilamellar yield.

    • Solution: Freeze the MLV suspension rapidly in liquid nitrogen and then thaw it in a water bath set to a temperature above the Tm of this compound. Repeat this cycle 5-10 times before proceeding with extrusion.[3][4] This process can significantly increase the trapped volume, which is indicative of a higher proportion of unilamellar vesicles.[5]

  • Refine Sonication Technique: Both bath and probe sonication can be used to produce small unilamellar vesicles (SUVs).

    • Solution: For probe sonication, use short pulses with cooling periods in between to avoid overheating the sample. For bath sonication, ensure the sample is placed at a point of maximum energy transmission in the bath. The duration of sonication will need to be optimized for the specific instrument and sample volume.

Issue 3: Low Encapsulation Efficiency

Q: I am encapsulating a hydrophilic molecule, but the encapsulation efficiency is very low. What factors influence this, and how can I improve it?

A: Low encapsulation efficiency for hydrophilic compounds is often related to the vesicle formation process and the properties of the encapsulated molecule.

Troubleshooting Steps:

  • Optimize the Hydration Step: The encapsulated molecule should be present in the hydration buffer.

    • Solution: Ensure the hydrophilic drug is fully dissolved in the hydration buffer before adding it to the dried lipid film. The concentration of the drug in the hydration buffer will directly impact the final encapsulated amount.

  • Consider the Drug-to-Lipid Ratio: There is a limit to how much of a given molecule can be entrapped within the aqueous core of the vesicles.

    • Solution: Experiment with different drug-to-lipid ratios to find the optimal concentration that maximizes encapsulation without causing vesicle instability.

  • Utilize Freeze-Thaw Cycles: As mentioned previously, freeze-thaw cycles can increase the trapped volume of vesicles, which in turn can lead to higher encapsulation efficiencies for hydrophilic molecules.

  • Evaluate Vesicle Size: Larger unilamellar vesicles (LUVs) generally have a larger internal aqueous volume compared to small unilamellar vesicles (SUVs), which can lead to higher encapsulation efficiencies for hydrophilic drugs.

    • Solution: If using extrusion, consider using a larger pore size (e.g., 200 nm or 400 nm) to produce larger vesicles, but be aware that this may also result in a higher proportion of multilamellar or oligolamellar vesicles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for preparing unilamellar this compound vesicles?

A1: The optimal method depends on the desired vesicle size and application.

  • Extrusion: This is the most common and reliable method for producing large unilamellar vesicles (LUVs) with a defined and relatively narrow size distribution. The thin-film hydration method followed by extrusion is a robust and widely used protocol.

  • Sonication: This method is typically used to produce small unilamellar vesicles (SUVs) with diameters in the range of 20-100 nm. Both probe and bath sonication can be effective, but require careful optimization to avoid lipid degradation.

  • Freeze-Thaw Cycles: This technique is often used as a pre-treatment step before extrusion to increase the unilamellarity and encapsulation efficiency of the final vesicle population.

Q2: How does pH affect the formation and stability of this compound vesicles?

A2: The pH of the buffer can influence the surface charge and stability of this compound vesicles. This compound has a phosphoglycerol headgroup with a pKa around 2-3. At neutral pH, the headgroup is deprotonated and carries a net negative charge. This negative surface charge provides electrostatic repulsion between vesicles, which helps to prevent aggregation and maintain stability. Extreme pH values should be avoided as they can lead to hydrolysis of the phospholipid.

Q3: Can I include cholesterol in my this compound vesicle formulation? What would be its effect?

A3: Yes, cholesterol can be included in this compound vesicle formulations. Cholesterol is known to modulate the fluidity and permeability of lipid bilayers. In the context of this compound vesicles, the inclusion of cholesterol can:

  • Increase membrane rigidity: Cholesterol inserts into the lipid bilayer and reduces the mobility of the acyl chains, making the membrane less fluid.

  • Decrease permeability: A more rigid membrane is less permeable to encapsulated molecules, which can improve retention.

  • Influence vesicle size: Some studies have shown that increasing cholesterol content can lead to an increase in the average vesicle size.

  • Potentially affect unilamellarity: The effect of cholesterol on lamellarity can be complex and may depend on the preparation method.

Q4: How can I characterize the yield and unilamellarity of my this compound vesicles?

A4: Several techniques can be used to characterize your vesicle preparation:

  • Dynamic Light Scattering (DLS): DLS is a common technique used to measure the average hydrodynamic diameter and size distribution (polydispersity index, PDI) of the vesicle population. A low PDI value (typically < 0.2) indicates a monodisperse sample.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM provides direct visualization of the vesicles, allowing for the assessment of their morphology, size, and lamellarity.

  • Phosphorus NMR (³¹P-NMR): This technique can be used to quantify the proportion of unilamellar versus multilamellar vesicles in a sample. The addition of a shift reagent that cannot cross the lipid bilayer will cause a shift in the NMR signal of the outer leaflet of the vesicles. In a population of unilamellar vesicles, approximately half of the signal will be shifted, whereas in a multilamellar population, a smaller fraction of the signal will be affected.

  • Quantification of Lipid Concentration: The final lipid concentration can be determined using a phosphate assay (e.g., Bartlett assay) to assess the overall yield of the preparation process.

Data Summary

Table 1: Effect of Sonication Time on Vesicle Size

Sonication Time (minutes)Mean Vesicle Diameter (nm)Polydispersity Index (PDI)
1150 ± 200.45
595 ± 100.30
1060 ± 80.22
2045 ± 50.18

Note: This table presents generalized data based on typical sonication experiments. Actual results will vary depending on the specific sonicator, power settings, sample volume, and this compound concentration.

Table 2: Influence of Freeze-Thaw Cycles on Vesicle Properties

Number of Freeze-Thaw CyclesTrapped Volume (µL/µmol lipid)Percentage of Unilamellar Vesicles (%)
01.5 ± 0.3~40
54.2 ± 0.5~75
106.8 ± 0.7>90

Note: This table illustrates the general trend observed when applying freeze-thaw cycles to multilamellar vesicles. The percentage of unilamellar vesicles is an estimation based on the increase in trapped volume and electron microscopy observations.

Experimental Protocols

Protocol 1: Preparation of LUVs by Thin-Film Hydration and Extrusion

  • Lipid Film Formation: a. Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the desired aqueous buffer (pre-heated to >41°C) to the dried lipid film. If encapsulating a hydrophilic molecule, it should be dissolved in this buffer. b. Agitate the flask by vortexing or gentle shaking at a temperature above the Tm of this compound for 30-60 minutes to form a milky suspension of multilamellar vesicles (MLVs).

  • (Optional) Freeze-Thaw Cycles: a. For improved unilamellarity and encapsulation, subject the MLV suspension to 5-10 cycles of rapid freezing in liquid nitrogen followed by thawing in a warm water bath (>41°C).

  • Extrusion: a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Pre-heat the extruder to a temperature above 41°C. c. Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe. d. Repeat this process for a total of 11-21 passes.

  • Characterization: a. Analyze the final vesicle suspension for size and polydispersity using DLS. b. Assess lamellarity using cryo-TEM or ³¹P-NMR.

Protocol 2: Preparation of SUVs by Probe Sonication

  • MLV Suspension Preparation: a. Prepare an MLV suspension of this compound as described in steps 1 and 2 of the extrusion protocol.

  • Sonication: a. Place the vial containing the MLV suspension in a cooling water bath to dissipate heat generated during sonication, while ensuring the sample temperature remains above 41°C. b. Insert the probe of the sonicator into the suspension, ensuring the tip is submerged but not touching the bottom or sides of the vial. c. Sonicate the sample using short pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating. d. Continue sonication until the milky suspension becomes clear or translucent, which typically indicates the formation of SUVs. The total sonication time will need to be optimized.

  • Post-Sonication Processing: a. Centrifuge the sonicated sample at a high speed (e.g., 15,000 x g) for 15-30 minutes to pellet any larger particles or titanium debris from the sonicator probe. b. Carefully collect the supernatant containing the SUV suspension.

  • Characterization: a. Determine the size and polydispersity of the SUVs using DLS.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_processing Unilamellar Vesicle Formation cluster_characterization Characterization start Start: this compound Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer (>Tm) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrusion Extrusion (100 nm filter, 11-21 passes) mlv->extrusion sonication Sonication (Probe or Bath) mlv->sonication ft Freeze-Thaw (5-10 cycles) mlv->ft Optional Pre-treatment luv Large Unilamellar Vesicles (LUVs) extrusion->luv suv Small Unilamellar Vesicles (SUVs) sonication->suv ft->extrusion dls DLS (Size, PDI) luv->dls tem Cryo-TEM (Morphology, Lamellarity) luv->tem nmr 31P-NMR (Lamellarity) luv->nmr suv->dls suv->tem

Caption: Experimental workflow for preparing unilamellar this compound vesicles.

troubleshooting_workflow cluster_yield Low Vesicle Yield cluster_lamellarity High Polydispersity / MLVs cluster_encapsulation Low Encapsulation Efficiency start Problem Identified q_hydration Incomplete Hydration? start->q_hydration Yield q_extrusion Insufficient Extrusion? start->q_extrusion PDI/Lamellarity q_drug Suboptimal Drug Concentration? start->q_drug Encapsulation s_hydration Hydrate > Tm, Increase Agitation q_hydration->s_hydration Yes q_loss Lipid Loss During Processing? q_hydration->q_loss No s_loss Pre-heat Extruder, Optimize Sonication q_loss->s_loss Yes s_extrusion Increase Extrusion Cycles q_extrusion->s_extrusion Yes q_ft MLV Structures Resistant? q_extrusion->q_ft No s_ft Incorporate Freeze- Thaw Cycles q_ft->s_ft Yes s_drug Optimize Drug-to- Lipid Ratio q_drug->s_drug Yes q_volume Low Trapped Volume? q_drug->q_volume No s_volume Use Freeze-Thaw, Consider LUVs q_volume->s_volume Yes

Caption: Troubleshooting logic for common issues in this compound vesicle preparation.

References

Addressing the oxidation and purity concerns of L-Dppg in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with L-1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol (L-Dppg) in a research setting. Our aim is to assist researchers, scientists, and drug development professionals in overcoming issues related to oxidation and purity, ensuring the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Purity and Storage

Q1: What is the expected purity of this compound and how should it be stored to maintain this purity?

A1: this compound is typically supplied with a purity of >98%. To maintain this level of purity and prevent degradation, proper storage is crucial. For long-term storage (months to years), this compound powder should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. When in a solvent stock solution, it is recommended to store at -80°C for up to one year.[1][2]

Troubleshooting Storage Issues: If you suspect degradation despite proper storage, consider the following:

  • Moisture: Ensure the storage container is tightly sealed to prevent moisture absorption, which can lead to hydrolysis.

  • Light Exposure: Store in an amber vial or a light-blocking container to prevent photo-oxidation.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions as this can promote degradation and liposome fusion if in an aqueous buffer.

Storage ConditionDurationRecommended TemperaturePurity Maintenance
Solid Powder (Long-term) Months to Years-20°CHigh stability, minimizes hydrolysis and oxidation
Solid Powder (Short-term) Days to Weeks0-4°CSuitable for immediate use
In Solvent (e.g., DMSO) Up to 1 Year-80°CPreserves integrity in solution
Aqueous Liposome Suspension Up to 1 Week4°CProne to hydrolysis and aggregation over time
Oxidation Concerns

Q2: How can I detect and prevent the oxidation of this compound during my experiments?

A2: this compound, like other phospholipids, is susceptible to oxidation, which can alter its structure and function.

Detection of Oxidation:

  • Mass Spectrometry (MS): LC-MS/MS is a powerful technique to identify oxidized phospholipids. Oxidation typically results in the addition of oxygen-containing functional groups (e.g., hydroxyl, hydroperoxy, carbonyl) to the fatty acyl chains, leading to an increase in the molecular weight that can be detected by MS.

  • UV-Vis Spectroscopy: The formation of conjugated dienes, an early marker of lipid peroxidation, can be monitored by an increase in absorbance around 234 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of bis-allylic protons and the appearance of new signals corresponding to oxidation products like aldehydes.

Prevention of Oxidation:

  • Use of Antioxidants: Incorporating a lipophilic antioxidant, such as alpha-tocopherol (Vitamin E), into your lipid formulation can help prevent oxidation.

  • Inert Atmosphere: When preparing lipid films or handling solutions, use an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: Store lipid stock solutions and prepared liposomes in the dark and at low temperatures to slow down oxidative processes.

Troubleshooting Unexpected Results: If your experimental results are inconsistent, consider the possibility of this compound oxidation. Oxidized this compound can alter membrane properties such as fluidity and permeability, and may impact biological outcomes, for instance, by modulating Toll-like receptor (TLR) signaling differently than its non-oxidized counterpart.[1][2][3]

Purity Analysis

Q3: What methods can I use to verify the purity of my this compound sample?

A3: It is good laboratory practice to verify the purity of critical reagents. Several analytical techniques can be employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is a common method for purity assessment.

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These detectors are suitable for lipids as they do not require a chromophore. They provide a response that is more uniform for different compounds compared to UV detection, allowing for the quantification of impurities.

    • Mass Spectrometry (MS): HPLC-MS allows for the separation and identification of the main component and any impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can be used to confirm the structure of this compound and to detect and quantify impurities. Quantitative NMR (qNMR) is a powerful technique for determining absolute purity.

Analytical TechniqueInformation ProvidedKey Considerations
HPLC-CAD/ELSD Purity assessment and quantification of non-volatile compounds.Provides a near-uniform response for different lipids.
HPLC-MS Separation and identification of this compound and its impurities based on mass.Highly sensitive and specific for identifying unknown impurities.
1H NMR Structural confirmation and quantification of impurities with proton signals.Can provide absolute purity through qNMR with an internal standard.
31P NMR Specific for phosphorus-containing compounds, useful for phospholipid analysis.Confirms the presence of the phosphate head group and related impurities.
Experimental Issues with this compound Liposomes

Q4: I am observing aggregation of my this compound-containing liposomes. What could be the cause and how can I prevent it?

A4: Liposome aggregation can be a significant issue, particularly with charged lipids like this compound.

Potential Causes:

  • Divalent Cations: The presence of divalent cations (e.g., Ca2+, Mg2+) in your buffer can neutralize the negative charge of the this compound headgroup, leading to vesicle aggregation and fusion.

  • Incorrect pH: The charge of the phosphate group is pH-dependent. Working at a pH far from neutral can affect surface charge and stability.

  • High Liposome Concentration: Concentrated liposome suspensions are more prone to aggregation.

  • Freeze-Thaw Cycles: Freezing and thawing aqueous liposome suspensions can cause them to fuse and aggregate.

Prevention Strategies:

  • Chelating Agents: If divalent cations are not required for your experiment, consider adding a small amount of a chelating agent like EDTA to your buffer.

  • Optimize pH: Maintain a pH close to neutral (7.0-7.4) for optimal stability of the phosphate headgroup charge.

  • Control Concentration: Work with more dilute liposome suspensions when possible.

  • Avoid Freezing: Store aqueous liposome suspensions at 4°C and avoid freezing. For long-term storage, lyophilization with a cryoprotectant is a better option.

  • Inclusion of PEGylated Lipids: Incorporating a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) into your formulation can create a steric barrier that prevents aggregation.

Troubleshooting Workflow for Liposome Aggregation

Aggregation_Troubleshooting start Liposome Aggregation Observed check_buffer Check Buffer Composition start->check_buffer divalent_cations Divalent Cations Present? check_buffer->divalent_cations add_edta Add EDTA divalent_cations->add_edta Yes check_ph Check pH divalent_cations->check_ph No add_edta->check_ph adjust_ph Adjust pH to ~7.4 check_ph->adjust_ph pH not optimal check_concentration Check Liposome Concentration check_ph->check_concentration pH optimal adjust_ph->check_concentration dilute Dilute Suspension check_concentration->dilute High check_storage Check Storage Conditions check_concentration->check_storage Optimal dilute->check_storage avoid_freezing Store at 4°C, Avoid Freezing check_storage->avoid_freezing Incorrect consider_peg Consider Including PEG-Lipid check_storage->consider_peg Correct avoid_freezing->consider_peg end_node Aggregation Resolved consider_peg->end_node

Caption: A logical workflow for troubleshooting this compound liposome aggregation.

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing large unilamellar vesicles (LUVs) containing this compound.

Materials:

  • This compound and other lipids (e.g., DPPC) as powders

  • Chloroform and/or methanol (HPLC grade)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of this compound and other lipids and dissolve them in a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer (pre-heated to above the lipid transition temperature) to the flask.

  • Vesicle Formation: Gently rotate the flask to hydrate the lipid film, which will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times.

  • Characterization: Characterize the liposomes for size, polydispersity, and zeta potential using dynamic light scattering (DLS).

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_prep Preparation cluster_char Characterization dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Film under Vacuum film->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate extrude 5. Extrude to Form LUVs hydrate->extrude dls 6. Analyze Size and Zeta Potential (DLS) extrude->dls

Caption: A step-by-step workflow for preparing this compound liposomes.

Signaling Pathway: this compound and Modulation of TLR4 Signaling

This compound and other anionic phospholipids can influence the innate immune response by interacting with components of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, they can interfere with the binding of lipopolysaccharide (LPS) to its co-receptors, thereby modulating the downstream inflammatory cascade. Oxidized phospholipids can also exhibit inhibitory effects on this pathway.

TLR4_Signaling LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of L_Dppg This compound L_Dppg->LBP inhibits LPS binding L_Dppg->CD14 inhibits LPS binding

Caption: this compound can inhibit LPS-induced TLR4 signaling.

References

Technical Support Center: L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) using Differential Scanning Calorimetry (DSC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and obtain high-quality, reproducible data.

Troubleshooting Guides

This section addresses specific issues that may arise during the DSC analysis of this compound liposomes.

Question: My DSC thermogram for this compound shows a broad or distorted peak. What are the possible causes and solutions?

Answer:

A broad or distorted peak in the DSC thermogram of this compound can be indicative of several issues related to sample preparation and experimental conditions. Here's a breakdown of potential causes and how to address them:

  • Heterogeneous Vesicle Size: A wide distribution of liposome sizes can lead to a broadened phase transition. Smaller vesicles have a lower transition temperature (Tm) and enthalpy (ΔH) compared to larger vesicles.[1]

    • Solution: For reproducible results, it is recommended to use large unilamellar vesicles (LUVs) prepared by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[2][3][4] This ensures a more uniform vesicle population.

  • Incomplete Hydration: If the lipid film is not fully hydrated, the resulting multilamellar vesicles (MLVs) will be heterogeneous, leading to a broad and possibly multi-peaked transition.

    • Solution: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of this compound (approximately 41°C) for an extended period with gentle agitation.

  • Presence of Impurities: Contaminants in the this compound sample or buffer can broaden the phase transition.

    • Solution: Use high-purity this compound and analytical grade reagents for buffer preparation. Ensure all glassware and equipment are scrupulously clean.

  • Inappropriate Scan Rate: A very high scan rate may not allow the sample to remain in thermal equilibrium, resulting in a broadened peak and a shift of the Tm to a higher temperature.

    • Solution: Use a moderate scan rate, typically in the range of 0.5-2°C/min for lipid vesicles.

Question: I am observing unexpected peaks or shoulders in my this compound thermogram. What could be the reason?

Answer:

The presence of additional thermal events in your this compound thermogram can be attributed to several factors:

  • pH Effects: The protonation state of the glycerol headgroup of this compound is pH-dependent and can significantly influence its phase behavior. At low pH, the headgroup is protonated, leading to a higher Tm. If there is a pH gradient within your sample, you might observe multiple transitions corresponding to different protonation states.

  • Ionic Strength and Cation Binding: The presence of ions in the buffer can affect the electrostatic interactions between the negatively charged this compound headgroups.

    • Monovalent Cations (e.g., Na+, K+): Increasing the concentration of monovalent cations can shield the electrostatic repulsion between headgroups, leading to a slight increase in Tm.[5]

    • Divalent Cations (e.g., Ca2+, Mg2+): Divalent cations can form bridges between this compound molecules, significantly increasing the Tm and potentially inducing phase separation in mixed lipid systems. Inconsistent ion concentrations can lead to heterogeneous lipid packing and multiple thermal events.

  • Contamination: Contamination of the DSC pans or the sample with residual material from previous experiments can introduce extraneous peaks.

    • Solution: Thoroughly clean the DSC sensor and use new, clean sample pans for each experiment. Running a baseline with empty pans can help identify any contamination issues with the instrument itself.

Question: The baseline of my DSC scan is noisy or drifting. How can I improve it?

Answer:

A stable baseline is crucial for accurate determination of transition temperatures and enthalpies. Baseline issues can arise from both the instrument and the sample.

  • Instrumental Factors:

    • Insufficient Equilibration Time: Allow the DSC instrument to equilibrate at the starting temperature for a sufficient period before starting the scan.

    • Gas Flow Rate: Ensure a stable and appropriate purge gas flow rate as recommended by the instrument manufacturer. Fluctuations in the purge gas can cause a noisy baseline.

    • Cell Contamination: Residual sample or cleaning solvents in the DSC cell can lead to a drifting baseline.

  • Sample-Related Factors:

    • Sample Homogeneity: Ensure your this compound liposome suspension is homogeneous. Gently mix the sample before loading it into the DSC pan.

    • Air Bubbles: The presence of air bubbles in the sample can cause noise and spikes in the thermogram. Degas the sample and buffer before preparation and be careful to avoid introducing bubbles during sample loading.

    • Improperly Sealed Pans: If using hermetic pans for volatile samples, ensure they are properly sealed to prevent evaporation, which can cause a drifting baseline. For aqueous lipid dispersions, hermetically sealed pans are recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Multilamellar Vesicles (MLVs) for DSC Analysis

This protocol is adapted from the thin-film hydration method.

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the flask. The final lipid concentration is typically between 1-5 mg/mL for DSC analysis.

    • Hydrate the lipid film at a temperature approximately 10-20°C above the main transition temperature (Tm) of this compound (~41°C), for example, at 50-60°C.

    • Gently agitate the flask (e.g., using a vortex mixer at low speed or by manual swirling) for 30-60 minutes to facilitate the formation of MLVs.

  • Annealing:

    • To ensure a homogeneous distribution of lipids and reduce defects, anneal the MLV suspension by cycling the temperature above and below the Tm several times.

    • Alternatively, store the MLV suspension at 4°C overnight before DSC analysis.

Protocol 2: Preparation of this compound Large Unilamellar Vesicles (LUVs) for DSC Analysis

This protocol utilizes the extrusion technique to produce vesicles with a defined size.

  • Prepare MLVs: Follow steps 1 and 2 from Protocol 1 to prepare an MLV suspension.

  • Extrusion:

    • Set the temperature of the extruder to be above the Tm of this compound (e.g., 50°C).

    • Load the MLV suspension into the extruder.

    • Pass the suspension repeatedly (typically 10-20 times) through a polycarbonate filter with the desired pore size (e.g., 100 nm).

  • Sample for DSC: The resulting LUV suspension is ready for DSC analysis.

Data Presentation

ParameterConditionMain Transition Temperature (Tm) (°C)Enthalpy (ΔH) (kcal/mol)Reference
This compound 20 mM Na-phosphate buffer, 130 mM NaCl, pH 7.4~41~8.5
DPPG In the presence of 300 mM NaCl34.0-
DPPG In the presence of 300 mM KCl34.3-
DPPG In the presence of 300 mM CsCl30.4-
DPPG Protonated state (pH 2)~58-

Note: The exact values of Tm and ΔH can vary depending on the specific experimental conditions such as buffer composition, pH, ionic strength, and scan rate.

Mandatory Visualizations

experimental_workflow cluster_prep This compound Liposome Preparation cluster_dsc DSC Analysis start Start: this compound in Organic Solvent film Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer (T > Tm) film->hydration mlvs Multilamellar Vesicles (MLVs) hydration->mlvs extrusion Extrusion (Optional) (T > Tm, e.g., 100 nm filter) mlvs->extrusion load Load Sample into DSC Pan mlvs->load For MLV analysis luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs luvs->load For LUV analysis run Perform DSC Scan (Heating/Cooling Cycles) load->run analysis Data Analysis (Determine Tm and ΔH) run->analysis

Caption: Experimental workflow for preparing this compound liposomes and subsequent DSC analysis.

troubleshooting_guide cluster_peak Peak Shape Issues cluster_extra_peaks Unexpected Peaks cluster_baseline Baseline Issues start Start: DSC Thermogram Artifact peak_shape Broad or Distorted Peak? start->peak_shape extra_peaks Unexpected Peaks or Shoulders? start->extra_peaks baseline Noisy or Drifting Baseline? start->baseline cause_peak Possible Causes: - Heterogeneous vesicle size - Incomplete hydration - Impurities - High scan rate peak_shape->cause_peak Yes solution_peak Solutions: - Use extrusion for LUVs - Ensure complete hydration - Use high-purity reagents - Optimize scan rate cause_peak->solution_peak cause_extra Possible Causes: - pH effects - Ionic strength/cation binding - Sample contamination extra_peaks->cause_extra Yes solution_extra Solutions: - Control buffer pH precisely - Use defined salt concentrations - Clean DSC cell and pans cause_extra->solution_extra cause_baseline Possible Causes: - Instrument not equilibrated - Unstable purge gas flow - Cell contamination - Improperly sealed pan baseline->cause_baseline Yes solution_baseline Solutions: - Increase equilibration time - Check gas flow - Clean DSC cell - Ensure proper pan sealing cause_baseline->solution_baseline

Caption: Troubleshooting flowchart for common artifacts in this compound DSC thermograms.

Frequently Asked Questions (FAQs)

Q1: What is the typical main transition temperature (Tm) for this compound?

A1: The main transition temperature (Tm) for this compound is approximately 41°C. However, this value can be influenced by factors such as the pH and ionic strength of the buffer.

Q2: Should I use MLVs or LUVs for my DSC experiments?

A2: For the highest reproducibility and to minimize artifacts from size heterogeneity, it is recommended to use large unilamellar vesicles (LUVs) prepared by extrusion. MLVs can be used, but care must be taken to ensure complete and uniform hydration to obtain reliable results.

Q3: What type of DSC pans should I use for this compound samples?

A3: For aqueous dispersions of lipids like this compound, it is essential to use hermetically sealed pans to prevent water evaporation during the scan, which would cause significant baseline drift. Aluminum pans are commonly used.

Q4: How many heating and cooling scans should I perform?

A4: It is good practice to perform at least two heating and cooling cycles. The first heating scan can sometimes show artifacts related to the sample's thermal history. The second and subsequent heating scans are typically more reproducible and are used for data analysis.

Q5: How does the presence of other lipids or molecules affect the this compound thermogram?

A5: The incorporation of other lipids or molecules, such as cholesterol, peptides, or drugs, can significantly alter the phase transition behavior of this compound. These changes can manifest as shifts in the Tm, broadening of the peak, or the appearance of new peaks, providing insights into the interactions between this compound and the added components.

References

Optimizing the deposition parameters for stable L-Dppg Langmuir-Blodgett films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the deposition parameters for stable L-α-dipalmitoylphosphatidylglycerol (L-Dppg) Langmuir-Blodgett (LB) films.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and deposition of this compound Langmuir-Blodgett films.

Issue 1: Premature Monolayer Collapse (Collapse pressure is lower than expected)

  • Question: My this compound monolayer is collapsing at a surface pressure significantly lower than the values reported in the literature. What could be the cause?

  • Answer: Premature collapse of an this compound monolayer can be attributed to several factors:

    • Contamination: The presence of impurities in the subphase (water), the this compound solution, or on the Langmuir trough can disrupt the molecular packing and lead to film instability. Ensure the trough is meticulously cleaned, and the subphase is of high purity (e.g., Milli-Q water with a resistivity of 18.2 MΩ·cm).[1][2]

    • Spreading Solvent: The choice of spreading solvent is crucial. It should be highly volatile and immiscible with the subphase to ensure it evaporates completely without leaving residues that could interfere with the monolayer formation.[3] Chloroform or a chloroform/methanol mixture is commonly used for phospholipids.[4]

    • Incorrect Subphase pH or Ionic Strength: The stability and phase behavior of this compound monolayers are sensitive to the pH and ionic content of the subphase.[5] Deviations from the optimal pH can alter the charge of the phosphate head groups, affecting intermolecular interactions and film stability.

    • Temperature: Temperature influences the fluidity and phase transitions of phospholipid monolayers. Ensure the subphase temperature is controlled and appropriate for this compound, which has a liquid-expanded to liquid-condensed phase transition that is temperature-dependent.

Issue 2: Low or Inconsistent Transfer Ratio

  • Question: I am experiencing a low transfer ratio (significantly different from 1) or a negative transfer ratio during LB deposition. How can I improve this?

  • Answer: A transfer ratio close to unity is indicative of a high-quality deposition. Deviations suggest issues with the transfer process:

    • Sub-optimal Surface Pressure: Deposition should be carried out in the "solid" or liquid-condensed phase to ensure the monolayer has sufficient cohesion to be transferred without falling apart. For many amphiphiles, this is typically above 10 mN/m but below 40 mN/m to avoid film rigidity problems.

    • Inappropriate Deposition Speed: The speed at which the substrate is withdrawn or immersed through the monolayer can affect the transfer quality. A very high speed might not allow for proper adhesion and drainage, while a very low speed could lead to film reorganization or instability during the extended deposition time. A dipping speed of 1 mm/min is often a good starting point, though higher speeds can sometimes yield good results.

    • Substrate Properties: The substrate surface must be properly prepared (e.g., cleaned and rendered uniformly hydrophilic or hydrophobic) to ensure good adhesion of the monolayer. For a hydrophilic substrate like glass or silicon, the first layer is deposited during the upstroke.

    • Negative Transfer Ratio: A negative transfer ratio can occur, particularly after the first layer, and indicates that material already deposited on the substrate is desorbing back into the monolayer at the air-water interface. This may be due to weak adhesion between the film and the substrate or instability of the multilayer structure.

Issue 3: Defects and Inhomogeneity in the Deposited Film

  • Question: My AFM images of the deposited this compound film show significant defects, such as holes, aggregates, or an uneven surface. What are the likely causes?

  • Answer: Defects in the final LB film can originate from either the Langmuir monolayer itself or the deposition process:

    • Monolayer Inhomogeneity: The Langmuir monolayer may not be uniform at the target deposition pressure. It is advisable to use Brewster Angle Microscopy (BAM) to visualize the monolayer at the air-water interface before and during deposition. BAM can reveal the presence of domains, aggregates, or film collapse, allowing for the selection of an optimal, homogeneous region for deposition.

    • Deposition Instabilities: Vibrations during the dipping process can disrupt the delicate transfer of the monolayer. Ensure the Langmuir trough is placed on an anti-vibration table in a dust-free and draft-free environment.

    • AFM Imaging Artifacts: It is important to distinguish between actual film defects and artifacts from the AFM imaging process itself. Using an excessively high tapping force can damage the soft lipid film, and changes in the tip-sample interaction can lead to misleading topographical features. Always use sharp tips and the lowest possible imaging force.

Frequently Asked Questions (FAQs)

Q1: What is the optimal surface pressure for depositing this compound Langmuir-Blodgett films?

A1: The optimal surface pressure is typically in the liquid-condensed (LC) phase, where the film is well-packed and stable. This generally falls in the range of 20-40 mN/m. It is recommended to analyze the surface pressure-area (π-A) isotherm of your specific this compound system to identify the LC phase before selecting the deposition pressure. Deposition at pressures above 40 mN/m can often lead to problems with film rigidity and collapse.

Q2: How does the subphase composition affect the stability of this compound films?

A2: The subphase composition is critical. The negative charge of the DPPG phosphate headgroup means it will interact strongly with ions in the subphase. For instance, the presence of cationic polyelectrolytes can facilitate the growth of multilayer LB films through electrostatic interactions. The pH of the subphase can also influence the ionization state of the headgroup and thus the intermolecular forces within the monolayer.

Q3: What is the significance of the transfer ratio and how is it calculated?

A3: The transfer ratio (TR) is a measure of the quality and quantity of the monolayer transferred to the solid substrate. It is defined as the ratio of the decrease in the monolayer area on the trough (AL) to the area of the substrate coated by the film (AS). An ideal transfer ratio is 1, indicating that the monolayer has been transferred perfectly without loss or compression/expansion during the process.

TR = AL / AS

Q4: Can this compound films be used to model biological membranes in drug development?

A4: Yes, this compound monolayers and LB films are widely used as models for bacterial membranes, which are rich in anionic phospholipids. This makes them valuable tools for studying the interactions of antimicrobial peptides and other drug candidates with bacterial cell surfaces.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the deposition of this compound Langmuir-Blodgett films. These values should be considered as starting points, with optimization often required for specific experimental setups.

Table 1: this compound Deposition Parameters

ParameterRecommended RangeNotes
Deposition Surface Pressure 20 - 40 mN/mShould be in the liquid-condensed phase. Avoid pressures close to the collapse point.
Collapse Pressure (Pure this compound) ~50 - 60 mN/mThis value can be influenced by temperature and subphase composition.
Deposition Speed 1 - 10 mm/minSlower speeds are generally recommended for better film quality, especially for the first layer.
Subphase Temperature 20 - 25 °CTemperature affects film fluidity. Should be kept constant during the experiment.
Spreading Solution Concentration 0.1 - 1 mg/mLTypically prepared in chloroform or a chloroform/methanol mixture.

Experimental Protocols

Protocol 1: Langmuir-Blodgett Film Deposition of this compound

  • Trough Preparation: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., chloroform, followed by ethanol) and then rinse extensively with high-purity water. Fill the trough with the desired aqueous subphase (e.g., Milli-Q water).

  • Surface Cleaning: Aspirate the surface of the subphase to remove any residual impurities. Check the surface purity by compressing the barriers; the surface pressure should remain at zero.

  • Substrate Preparation: Immerse a clean, hydrophilic substrate (e.g., silicon wafer or glass slide) vertically into the subphase.

  • Spreading the Monolayer: Prepare a solution of this compound in a volatile solvent like chloroform (e.g., 0.5 mg/mL). Using a microsyringe, carefully dispense droplets of the solution onto the air-water interface at different locations.

  • Solvent Evaporation: Allow at least 15-20 minutes for the solvent to evaporate completely and for the monolayer to equilibrate.

  • Compression Isotherm: Compress the monolayer at a constant rate (e.g., 10 Ų/molecule/min) while recording the surface pressure to obtain the π-A isotherm. Identify the liquid-expanded (LE) to liquid-condensed (LC) phase transition and the collapse pressure.

  • Deposition:

    • Expand the barriers and then re-compress the monolayer to the desired deposition surface pressure (e.g., 30 mN/m).

    • Allow the monolayer to stabilize at this pressure for several minutes.

    • Initiate the vertical withdrawal of the substrate from the subphase at a slow, constant speed (e.g., 1-5 mm/min). The LB trough's feedback system should maintain a constant surface pressure by moving the barriers.

    • For multilayer deposition, the substrate can be subsequently immersed and withdrawn through the monolayer.

  • Film Drying and Storage: Carefully remove the substrate with the deposited film and allow it to dry in a clean, dust-free environment before characterization.

Protocol 2: Brewster Angle Microscopy (BAM) for Monolayer Visualization

  • Setup: Integrate the BAM with the Langmuir trough, ensuring the laser beam is directed at the air-water interface at the Brewster angle (approximately 53° for the air-water interface).

  • Image Acquisition:

    • After spreading the this compound monolayer and allowing for solvent evaporation, begin image acquisition.

    • A clean water surface will appear black as no light is reflected.

    • As the monolayer is compressed, different phases (gas, LE, LC) and any potential domains or defects will become visible due to changes in the refractive index at the interface.

  • Correlation with Isotherm: Record BAM images at various points along the π-A isotherm. This allows for direct correlation between the macroscopic properties of the film (surface pressure) and its microscopic morphology. This is particularly useful for identifying the onset of the LE-LC phase transition and ensuring a homogeneous film at the chosen deposition pressure.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_monolayer Monolayer Formation & Analysis cluster_deposition Deposition cluster_final Post-Deposition prep_trough 1. Clean Trough & Fill Subphase prep_substrate 2. Prepare & Immerse Substrate prep_trough->prep_substrate prep_solution 3. Prepare this compound Spreading Solution prep_substrate->prep_solution spread 4. Spread this compound Solution evap 5. Solvent Evaporation spread->evap compress 6. Compress Monolayer (π-A Isotherm) evap->compress bam 7. Visualize with BAM compress->bam set_pressure 8. Set Deposition Pressure bam->set_pressure stabilize 9. Stabilize Monolayer set_pressure->stabilize deposit 10. Withdraw Substrate (Deposit Film) stabilize->deposit dry 11. Dry Film deposit->dry characterize 12. Characterize (e.g., AFM) dry->characterize Troubleshooting_Transfer_Ratio start Problem: Low or Inconsistent Transfer Ratio (TR ≠ 1) q_pressure Is deposition pressure in the liquid-condensed phase (e.g., 20-40 mN/m)? start->q_pressure a_pressure_no Adjust pressure based on π-A isotherm. Avoid gas phase and near-collapse region. q_pressure->a_pressure_no No q_speed Is deposition speed appropriate (e.g., 1-10 mm/min)? q_pressure->q_speed Yes a_pressure_yes Pressure is likely optimal. a_speed_no Decrease deposition speed. Allow for proper monolayer adhesion. q_speed->a_speed_no No q_substrate Is the substrate surface clean and uniformly hydrophilic/hydrophobic? q_speed->q_substrate Yes a_speed_yes Speed is likely optimal. a_substrate_no Re-clean substrate using appropriate protocol (e.g., Piranha, UV/Ozone). q_substrate->a_substrate_no No q_stability Is monolayer stable at the deposition pressure over time? q_substrate->q_stability Yes a_substrate_yes Substrate is likely prepared correctly. a_stability_no Investigate subphase contamination or material purity. Check for leaks in trough. q_stability->a_stability_no No check_negative Is TR negative? q_stability->check_negative Yes a_negative_yes Indicates film desorption. Improve substrate-film adhesion or re-evaluate multilayer stability. check_negative->a_negative_yes Yes Drug_Membrane_Interaction cluster_membrane Bacterial Membrane Model (this compound Monolayer) p1 p2 p3 p4 p5 p6 h1 h1->p1 h2 h2->p2 h3 h3->p3 h4 h4->p4 h5 h5->p5 h6 h6->p6 peptide Antimicrobial Peptide + + - + peptide->h3 Initial Binding disruption Membrane Disruption interaction Electrostatic Attraction

References

Validation & Comparative

A Comparative Guide to Validating L-DPPG Liposome Size and Lamellarity: DLS, Cryo-TEM, and SAXS

Author: BenchChem Technical Support Team. Date: November 2025

In the development of liposomal drug delivery systems, precise characterization of vesicle size and lamellarity is paramount to ensure product quality, stability, and in vivo performance. This guide provides a comparative analysis of three powerful techniques for validating these critical quality attributes of L-α-dipalmitoylphosphatidyl-glycerol (L-DPPG) liposomes: Dynamic Light Scattering (DLS), Cryogenic Transmission Electron Microscopy (Cryo-TEM), and Small-Angle X-ray Scattering (SAXS).

Dynamic Light Scattering (DLS) for Size Analysis

Dynamic Light Scattering is a non-invasive, widely used technique for measuring the size distribution of nanoparticles in suspension.[1][2][3] It determines the hydrodynamic diameter of liposomes by measuring the fluctuations in scattered light intensity caused by their Brownian motion.[1][2]

Advantages of DLS:
  • Rapid and High-Throughput: DLS provides quick measurements, making it ideal for routine quality control and screening of multiple formulations.

  • Non-invasive: The technique does not require extensive sample preparation that could alter the liposome structure.

  • Ensemble Measurement: It provides an average size distribution of a large population of liposomes.

Limitations of DLS:
  • Indirect Measurement: DLS measures the hydrodynamic diameter, which includes the lipid bilayer and the associated solvent layer, not the core diameter.

  • Limited Resolution: It can be challenging to resolve multimodal size distributions, especially if the particle populations are close in size.

  • Insensitivity to Lamellarity: DLS does not provide information about the internal structure of the liposomes, such as the number of lipid bilayers (lamellarity).

  • Concentration Dependence: The accuracy of DLS measurements can be affected by the concentration of the liposome suspension.

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Direct Visualization

Cryo-TEM is a high-resolution imaging technique that allows for the direct visualization of liposomes in their native, hydrated state. This is achieved by rapidly freezing a thin film of the liposome suspension, preserving their structure without the artifacts associated with conventional electron microscopy preparation methods.

Advantages of Cryo-TEM:
  • Direct Visualization: Provides direct images of individual liposomes, revealing their size, shape, and morphology.

  • Lamellarity Determination: It is the most direct and precise method to determine the lamellarity of liposomes, clearly distinguishing between unilamellar, multilamellar, and multivesicular vesicles.

  • Detection of Structural Details: Can reveal fine structural details such as bilayer defects, encapsulated material, and surface modifications.

Limitations of Cryo-TEM:
  • Complex Sample Preparation: The vitrification process requires specialized equipment and expertise.

  • Low Throughput: Image acquisition and analysis can be time-consuming, making it less suitable for rapid screening.

  • Localized Information: Provides information on a small, localized population of liposomes, which may not be representative of the entire sample.

  • Contrast Limitations: May have insufficient contrast for visualizing certain features, such as PEG coronas on liposomes.

Small-Angle X-ray Scattering (SAXS) for Structural Analysis

SAXS is a powerful technique for characterizing the size, shape, and internal structure of nanoparticles in solution. It measures the scattering of X-rays by the electrons in the sample, providing statistically relevant information about the average particle morphology.

Advantages of SAXS:
  • Statistically Relevant Data: SAXS provides information from a large ensemble of liposomes, offering excellent statistical representation of the sample.

  • Lamellarity and Bilayer Thickness: It is a well-suited tool for determining the number of lipid bilayers (lamellarity) and the thickness of the lipid bilayer.

  • Analysis in Native State: Samples can be measured in their near-native state without extensive preparation.

  • Insensitive to Certain Sample Imperfections: SAXS is less sensitive to gas bubbles that might be introduced during production compared to DLS.

Limitations of SAXS:
  • Indirect Structural Information: The technique provides an average scattering pattern that needs to be fitted to a model to extract structural parameters.

  • Requires Specialized Equipment: Access to a SAXS instrument is required.

  • Potential for Model Ambiguity: The interpretation of SAXS data can sometimes be complex and may require complementary information from other techniques.

Comparative Summary of Techniques

FeatureDynamic Light Scattering (DLS)Cryo-Transmission Electron Microscopy (Cryo-TEM)Small-Angle X-ray Scattering (SAXS)
Primary Measurement Hydrodynamic Diameter, Polydispersity Index (PDI)Size, Shape, Lamellarity, MorphologyAverage Size, Shape, Lamellarity, Bilayer Thickness
Measurement Principle Light scattering from particles in Brownian motionDirect imaging of vitrified samplesX-ray scattering from electron density differences
Sample Preparation Simple dilutionComplex vitrification processMinimal, sample in solution
Throughput HighLowMedium
Lamellarity Information NoYes (Direct)Yes (Indirect, from scattering pattern)
Key Advantage Speed and ease of use for size screeningDirect visualization of individual vesicles and lamellarityStatistically robust data on average size and lamellarity
Key Limitation Indirect size measurement, no lamellarity dataLow throughput, localized informationIndirect structural information requiring modeling

Experimental Protocols

Dynamic Light Scattering (DLS) Protocol for this compound Liposome Size Analysis
  • Sample Preparation: Dilute the this compound liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration. The optimal concentration should be determined empirically to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Select the appropriate scattering angle (typically 90° or 173°).

    • Input the viscosity and refractive index of the dispersant.

  • Measurement:

    • Transfer the diluted liposome suspension to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution, Z-average diameter, and Polydispersity Index (PDI).

    • The Z-average is the intensity-weighted mean hydrodynamic size, and the PDI is a measure of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for liposomal drug products.

Cryo-Transmission Electron Microscopy (Cryo-TEM) Protocol for this compound Liposome Visualization
  • Grid Preparation: Place a 3-4 µL drop of the this compound liposome suspension onto a glow-discharged TEM grid (e.g., holey carbon grid).

  • Blotting: Blot the excess liquid from the grid with filter paper to create a thin film of the suspension across the holes of the grid.

  • Vitrification: Plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) using a vitrification robot. This rapid freezing prevents the formation of ice crystals, preserving the native structure of the liposomes.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM under liquid nitrogen temperature.

    • Image the liposomes under low-dose electron conditions to minimize radiation damage.

    • Acquire images at different magnifications to observe the overall morphology and fine structural details.

  • Data Analysis:

    • Measure the diameter of a statistically relevant number of liposomes from the acquired images to determine the size distribution.

    • Visually inspect the images to determine the lamellarity of the liposomes (unilamellar, oligolamellar, multilamellar).

Small-Angle X-ray Scattering (SAXS) Protocol for this compound Liposome Structural Analysis
  • Sample Preparation: Place the this compound liposome suspension in a sample cell that is transparent to X-rays (e.g., a quartz capillary). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Instrument Setup:

    • Mount the sample cell in the SAXS instrument.

    • Set the appropriate sample-to-detector distance to cover the desired q-range (scattering vector range), which is inversely proportional to the size of the structures being probed.

  • Data Acquisition:

    • Expose the sample to a collimated X-ray beam.

    • Collect the scattered X-rays on a 2D detector.

    • Measure the scattering from the buffer alone for background subtraction.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D scattering profile (intensity vs. q).

    • Subtract the buffer scattering from the sample scattering.

    • Analyze the resulting scattering curve by fitting it to a mathematical model that describes the size, shape, and internal structure (lamellarity and bilayer thickness) of the liposomes.

Visualizing the Workflow

Liposome_Characterization_Workflow cluster_DLS Dynamic Light Scattering (DLS) cluster_CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) cluster_SAXS Small-Angle X-ray Scattering (SAXS) DLS_Prep Sample Dilution DLS_Measure DLS Measurement DLS_Prep->DLS_Measure DLS_Analysis Size & PDI Analysis DLS_Measure->DLS_Analysis CryoTEM_Prep Grid Preparation & Vitrification CryoTEM_Image Cryo-TEM Imaging CryoTEM_Prep->CryoTEM_Image CryoTEM_Analysis Size, Shape & Lamellarity Analysis CryoTEM_Image->CryoTEM_Analysis SAXS_Prep Sample Loading SAXS_Measure SAXS Data Acquisition SAXS_Prep->SAXS_Measure SAXS_Analysis Structural Modeling & Analysis SAXS_Measure->SAXS_Analysis Liposome_Sample This compound Liposome Sample Liposome_Sample->DLS_Prep Size Screening Liposome_Sample->CryoTEM_Prep Direct Visualization Liposome_Sample->SAXS_Prep Structural Analysis

Caption: Experimental workflows for liposome characterization.

Logical Comparison of Techniques

Technique_Comparison cluster_parameters DLS Dynamic Light Scattering (DLS) - Hydrodynamic Size - Polydispersity Index (PDI) - High Throughput Size Size DLS->Size Measures Lamellarity Lamellarity CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) - Direct Size & Shape - Lamellarity - Low Throughput CryoTEM->Size Directly Visualizes CryoTEM->Lamellarity Directly Determines SAXS Small-Angle X-ray Scattering (SAXS) - Average Size & Shape - Lamellarity & Bilayer Thickness - Medium Throughput SAXS->Size Measures Average SAXS->Lamellarity Determines

Caption: Comparison of liposome characterization techniques.

Conclusion

The selection of an appropriate analytical technique for validating this compound liposomes depends on the specific information required and the stage of development. DLS is an indispensable tool for rapid size screening and routine quality control. For definitive lamellarity determination and detailed morphological assessment, Cryo-TEM is the gold standard, providing direct visual evidence. SAXS offers a powerful complementary approach, delivering statistically robust data on average size, shape, and internal structure, making it highly valuable for in-depth structural characterization and formulation development. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive understanding of this compound liposome properties.

References

Comparative Stability of L-DPPG vs. DPPC Liposomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of liposomal drug delivery systems is a critical parameter influencing therapeutic efficacy and shelf-life. This guide provides a detailed comparative analysis of the stability of liposomes formulated with L-α-dipalmitoylphosphatidylglycerol (L-DPPG) and L-α-dipalmitoylphosphatidylcholine (DPPC), two commonly used phospholipids in pharmaceutical research.

This comparison synthesizes experimental data on key stability-indicating parameters, including zeta potential, particle size, polydispersity index (PDI), and drug leakage. Detailed methodologies for the essential analytical techniques are also provided to facilitate the replication and validation of these findings.

Executive Summary of Comparative Stability

This compound liposomes generally exhibit superior colloidal stability compared to DPPC liposomes, primarily attributed to their negative surface charge. The glycerol head group in this compound imparts a significant negative zeta potential, leading to electrostatic repulsion between vesicles and preventing aggregation. In contrast, the zwitterionic phosphocholine head group of DPPC results in a near-neutral surface charge, rendering these liposomes more susceptible to aggregation and fusion over time. However, the stability of both liposome types is significantly influenced by environmental factors such as temperature, pH, and the presence of biological components like serum proteins.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data on the stability of this compound and DPPC liposomes based on various experimental findings.

Table 1: Physicochemical Properties and Colloidal Stability

ParameterThis compound LiposomesDPPC LiposomesKey Findings
Zeta Potential (mV) -43 ± 2[1]-17.9 ± 0.9[1]The significantly more negative zeta potential of this compound liposomes indicates a higher degree of electrostatic stabilization against aggregation compared to the relatively neutral DPPC liposomes. A zeta potential below -30 mV is generally considered indicative of good colloidal stability.
Particle Size (Z-average, nm) 56.2 ± 0.4[2]71.0 ± 0.5[2]Initial particle sizes can be prepared to be in a similar range for both types of liposomes through methods like sonication and extrusion.
Polydispersity Index (PDI) < 0.3[2]< 0.3Both this compound and DPPC liposomes can be prepared with a narrow size distribution, indicating a homogenous population of vesicles.
Long-term Size Stability (28 days at 4°C) Z-average values increased significantly, with the detection of particles >0.5 µm, indicating destabilization.Prone to aggregation over time, especially without stabilizing agents like cholesterol. Hydrodynamic radius can increase significantly over several days.While initially stable, both liposome types can exhibit size instability over extended storage. The aggregation of DPPC liposomes is a well-documented concern.

Table 2: Drug Retention and Leakage

ParameterThis compound LiposomesDPPC LiposomesKey Findings
Calcein Leakage (2h at 37°C in FBS) ~3.2%~3.0%Both liposome types can demonstrate good retention of encapsulated hydrophilic molecules like calcein under physiological temperature for short durations.
Inulin Retention (in PBS) Not directly reported, but generally stable.62.1 ± 8.2% retention after 3h at 4°C and 60.8 ± 8.9% after 24h at 37°C.DPPC liposomes show a time- and temperature-dependent leakage of encapsulated contents.
Stability in Serum Can be prone to leakage in the presence of serum proteins.Stability can be compromised in the presence of serum, leading to drug leakage.The interaction with serum components can destabilize both types of liposomes, with some evidence suggesting that negatively charged liposomes like this compound can be particularly susceptible to leakage.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Liposome Preparation by Thin-Film Hydration

This common technique allows for the formation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

  • This compound or DPPC lipid

  • Cholesterol (optional, for modulating membrane fluidity and stability)

  • Chloroform and Methanol (solvent system)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolve the desired lipids (this compound or DPPC, with or without cholesterol) in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the dry lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids (Tc of DPPC and this compound is ~41°C).

  • The resulting suspension of MLVs can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.

Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension, as well as their surface charge (zeta potential).

Instrumentation:

  • A DLS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the liposome suspension to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • For particle size measurement, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter and the polydispersity index (PDI).

  • For zeta potential measurement, an electric field is applied across the sample, causing the charged liposomes to move. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential using the Henry equation.

  • For long-term stability studies, these measurements are repeated at regular intervals over the desired storage period.

Drug Leakage Assay using Fluorescence Dequenching

This assay is commonly used to assess the integrity of the liposomal membrane and its ability to retain encapsulated cargo.

Materials:

  • Liposome suspension encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein, 5(6)-carboxyfluorescein).

  • Buffer for dilution (e.g., PBS).

  • Triton X-100 (or other detergent) for complete liposome lysis.

  • Fluorometer.

Procedure:

  • Prepare liposomes encapsulating a high concentration of a fluorescent marker (e.g., 50-100 mM calcein), where the fluorescence is self-quenched.

  • Remove the unencapsulated dye by size exclusion chromatography or dialysis.

  • Dilute the liposome suspension in the release medium (e.g., PBS, serum-containing media) to a suitable volume in a cuvette.

  • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for calcein, excitation at 495 nm and emission at 515 nm).

  • An increase in fluorescence intensity corresponds to the leakage of the dye from the liposomes and the subsequent dequenching upon dilution in the external medium.

  • At the end of the experiment, add a small amount of Triton X-100 to lyse all liposomes and release all the encapsulated dye. This value represents 100% leakage and is used for normalization.

  • The percentage of leakage at any given time point can be calculated using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for liposome preparation and stability testing.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) start->film dry 3. Dry Film under Vacuum film->dry hydrate 4. Hydrate with Aqueous Buffer dry->hydrate mlv 5. Formation of Multilamellar Vesicles (MLVs) hydrate->mlv downsize 6. Downsizing (Sonication/Extrusion) mlv->downsize suv_luv 7. Formation of SUVs/LUVs downsize->suv_luv

Caption: Workflow for Liposome Preparation.

Stability_Testing_Workflow cluster_stability Liposome Stability Assessment cluster_assays Stability Indicating Assays cluster_parameters Measured Parameters liposome_sample Liposome Suspension (this compound or DPPC) dls Dynamic Light Scattering (DLS) liposome_sample->dls leakage Fluorescence Leakage Assay liposome_sample->leakage dsc Differential Scanning Calorimetry (DSC) liposome_sample->dsc size_pdi Particle Size & PDI dls->size_pdi zeta Zeta Potential dls->zeta drug_retention Drug Retention leakage->drug_retention tc Phase Transition Temperature (Tc) dsc->tc

References

A comparative study of L-Dppg and DSPG for encapsulating and delivering small molecules.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selection of anionic phospholipids for liposomal drug delivery systems.

In the realm of drug delivery, the choice of lipid excipients is paramount to the efficacy and stability of liposomal formulations. Among the various options, the anionic phospholipids L-α-phosphatidyl-DL-glycerol (PG) with varying acyl chain lengths are frequently employed to confer negative surface charge, influencing circulation times and cellular interactions. This guide provides a detailed comparative study of two prominent members of this class: 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (L-DPPG or simply DPPG) and 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DSPG). The fundamental difference between these two lipids lies in the length of their saturated acyl chains: DPPG possesses two C16 palmitoyl chains, while DSPG has two C18 stearoyl chains. This seemingly subtle variation in chemical structure imparts distinct physicochemical properties that significantly impact their performance in encapsulating and delivering small molecules.

Physicochemical Properties: A Tale of Two Chains

The length of the acyl chains directly influences the phase transition temperature (Tm) of the phospholipid, which is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. This property is a critical determinant of liposome stability and drug release characteristics.

PropertyThis compound (DPPG)DSPGReference
Acyl Chain Composition Dipalmitoyl (16:0)Distearoyl (18:0)
Molecular Weight (Sodium Salt) 744.95 g/mol 801.06 g/mol
Phase Transition Temperature (Tm) ~41 °C~55 °C[1]
Bilayer State at 37°C Liquid Crystalline (more fluid)Gel (more rigid)

The higher Tm of DSPG results in a more ordered and rigid bilayer at physiological temperature (37°C) compared to this compound, which exists in a more fluid state.[1] This increased rigidity generally translates to lower membrane permeability and enhanced stability.

Performance in Small Molecule Encapsulation and Delivery

The choice between this compound and DSPG can significantly affect the encapsulation efficiency, stability, and release kinetics of the entrapped small molecule. These performance metrics are often interdependent and influenced by the physicochemical properties of the drug itself (e.g., hydrophilicity, hydrophobicity, charge).

Encapsulation Efficiency

The encapsulation efficiency (EE) is a critical parameter that reflects the percentage of the initial drug that is successfully entrapped within the liposomes. While the relationship between acyl chain length and EE is not always straightforward and can be drug-dependent, some general trends can be observed.

For certain small molecules, lipids with shorter hydrocarbon chains may lead to higher encapsulation efficiencies. However, other studies have shown that liposomes composed of lipids with higher transition temperatures, such as those containing distearoyl chains, can exhibit greater encapsulation for some drugs. For instance, one study on the encapsulation of curcumin found that liposomes containing DPPC (the phosphocholine counterpart of DPPG) had a higher entrapment efficiency than those with DPPG alone.[2]

Comparative Encapsulation Efficiency Data:

Small MoleculeLiposome CompositionEncapsulation Efficiency (%)Reference
CaffeineDPPG-based liposomesNot explicitly stated, but successfully encapsulated[3][4]
CaffeineDSPG-based liposomesNot explicitly stated, but successfully encapsulated
5-FluorouracilDPPG-containing liposomes (HSPC:Cholesterol:DPPG 7:2:1 M ratio)Not explicitly stated, but successfully encapsulated
CisplatinLiposomes containing DPPG and other lipidsFormulation dependent
CisplatinLiposomes containing DSPG and other lipidsFormulation dependent

Note: Direct comparative data for the encapsulation efficiency of the same small molecule in simple this compound vs. DSPG liposomes is limited in the reviewed literature. The table reflects the use of these lipids in formulations for the indicated drugs.

Drug Release Profile

The stability of the liposomal bilayer is a key factor governing the release of the encapsulated drug. The more rigid membrane of DSPG liposomes, due to its higher Tm, generally results in a slower and more controlled release of the entrapped molecule compared to the more fluid this compound liposomes, especially at physiological temperatures.

A direct comparative study on the skin penetration of caffeine from DPPG and DSPG liposomes demonstrated a significantly higher penetration-enhancing effect with DPPG liposomes. The enhancement ratio (ER) for caffeine permeation was notably higher for caffeine-spiked DPPG liposomes (ER = 2.65) compared to caffeine-spiked DSPG liposomes (ER = 0.44). This suggests that the more fluid nature of the DPPG bilayer may facilitate faster release and/or better interaction with the skin's lipid barrier.

Comparative Drug Release/Permeation Data:

Small MoleculeLiposome TypeObservationReference
CaffeineThis compound LiposomesHigher skin permeation enhancement (ER = 2.65)
CaffeineDSPG LiposomesLower skin permeation enhancement (ER = 0.44)
Stability

The stability of liposomes during storage and in biological fluids is crucial for their therapeutic efficacy. Liposomes composed of lipids with higher phase transition temperatures tend to be more stable, exhibiting less drug leakage over time. Therefore, DSPG-based liposomes are generally expected to be more stable and show better drug retention than this compound-based liposomes, particularly at and above room temperature.

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of liposomes. Below are common protocols for key experiments.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

G cluster_prep Lipid Film Formation cluster_hydration Hydration cluster_sizing Sizing dissolve 1. Dissolve this compound or DSPG and other lipids in chloroform/methanol mixture evaporate 2. Evaporate organic solvent using a rotary evaporator to form a thin lipid film dissolve->evaporate hydrate 3. Hydrate the lipid film with an aqueous solution (buffer or drug solution) above the lipid's Tm evaporate->hydrate vortex 4. Vortex to form multilamellar vesicles (MLVs) hydrate->vortex extrude 5. Extrude MLVs through polycarbonate membranes of defined pore size to form unilamellar vesicles (LUVs/SUVs) vortex->extrude

Figure 1. Workflow for liposome preparation by the thin-film hydration method.
Determination of Encapsulation Efficiency

Encapsulation efficiency is typically determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug.

G cluster_separation Separation of Free Drug cluster_quantification Quantification start Liposome Suspension (Total Drug = Encapsulated + Free) method1 Size Exclusion Chromatography start->method1 method2 Dialysis start->method2 method3 Centrifugation/ Ultrafiltration start->method3 quant_total Quantify total drug concentration after disrupting liposomes with a suitable solvent (e.g., methanol) start->quant_total quant_free Quantify free drug concentration in the collected fraction/dialysate/ filtrate using HPLC or UV-Vis method1->quant_free method2->quant_free method3->quant_free calculate Calculate Encapsulation Efficiency (%): EE = [(Total Drug - Free Drug) / Total Drug] x 100 quant_free->calculate quant_total->calculate

Figure 2. General workflow for determining encapsulation efficiency.
In Vitro Drug Release Assay

A common method to assess the drug release profile from liposomes is the dialysis method, often using a Franz diffusion cell.

G cluster_setup Experimental Setup cluster_sampling Sampling and Analysis setup_franz 1. Assemble Franz diffusion cell with a dialysis membrane separating the donor and receptor compartments add_lipo 2. Add liposome suspension to the donor compartment setup_franz->add_lipo add_buffer 3. Fill receptor compartment with release medium (e.g., PBS) add_lipo->add_buffer incubate 4. Incubate at a constant temperature (e.g., 37°C) with continuous stirring add_buffer->incubate sample 5. At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh medium incubate->sample analyze 6. Analyze drug concentration in the aliquots using HPLC or UV-Vis spectroscopy sample->analyze plot 7. Plot cumulative drug release (%) versus time analyze->plot

Figure 3. Workflow for in vitro drug release study using a Franz diffusion cell.

Conclusion and Recommendations

The choice between this compound and DSPG for the encapsulation and delivery of small molecules is a critical decision that should be guided by the desired therapeutic outcome and the specific properties of the drug.

Choose this compound for:

  • Applications requiring faster drug release or enhanced penetration through biological barriers like the skin. The more fluid nature of this compound liposomes at physiological temperatures can facilitate these processes, as demonstrated in the case of caffeine delivery.

  • Formulations where a lower phase transition temperature is desirable.

Choose DSPG for:

  • Applications demanding high stability, prolonged circulation, and minimal drug leakage. The rigid and ordered membrane of DSPG liposomes provides superior drug retention, making it ideal for controlled-release formulations of potent drugs where premature release could lead to toxicity.

  • Formulations that will be stored for extended periods or subjected to potentially destabilizing conditions.

References

Validating In Vitro Drug Release from L-DPPG Vesicles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-DPPG Vesicle Performance with Alternative Liposomal Formulations, Supported by Experimental Data.

This guide provides a comprehensive overview of the methodologies and comparative data essential for validating the in vitro release kinetics of drugs from L-α-Dipalmitoylphosphatidylglycerol (this compound) vesicles. By presenting detailed experimental protocols and quantitative comparisons with other common liposomal formulations, this document serves as a valuable resource for researchers in the field of drug delivery.

Comparative Analysis of In Vitro Drug Release Kinetics

The choice of lipid composition is a critical determinant of a liposome's drug release profile. This compound, an anionic phospholipid, imparts a negative surface charge to vesicles, influencing their stability and interaction with the encapsulated drug and the surrounding environment. To contextualize the performance of this compound vesicles, this section compares their drug release kinetics with those of vesicles composed of other commonly used phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

Table 1: Comparative In Vitro Release of Doxorubicin from Different Liposomal Formulations
Liposome CompositionDrugRelease ConditionTime (hours)Cumulative Release (%)Reference
HSPC/Chol/DSPE-PEG2000DoxorubicinpH 7.4, 37°C24~15%[1]
POPC/Chol/DSPE-PEG2000DoxorubicinpH 7.4, 37°C24~40%[1]
Carbohydrate-coatedDoxorubicinNot Specified48~30%[2]
PEGylatedDoxorubicinNot Specified48~20%[2]

HSPC: Hydrogenated Soy Phosphatidylcholine, POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, Chol: Cholesterol, DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

Table 2: In Vitro Release of PARP1 Inhibitors from this compound Vesicles
DrugTime (hours)Cumulative Release (%)Reference
Veliparib348 ± 9%[3]
774 ± 15%
Rucaparib396 ± 2%
7100 ± 0%
Niraparib354 ± 2%
759 ± 11%
Table 3: Comparative In Vitro Release of Calcein from DPPC and this compound Liposomes with Low-Frequency Ultrasound (LFUS) Triggering
Liposome CompositionRelease after 3 Pulses of LFUS (%)Reference
DPPC54.6%
This compound52.2%

Experimental Protocols

Accurate and reproducible in vitro release data are contingent upon well-defined and meticulously executed experimental protocols. This section details two standard methods for assessing drug release from liposomal formulations: the dialysis method and the sample and separate technique.

Dialysis Method

The dialysis method is a widely used technique that separates the liposomal formulation from the release medium by a semi-permeable membrane, allowing for the quantification of the released drug over time.

Materials:

  • This compound vesicle formulation containing the drug of interest

  • Dialysis tubing (e.g., molecular weight cutoff of 10-14 kDa)

  • Release buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Stirring plate and stir bar

  • Constant temperature water bath or incubator (37°C)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Accurately pipette a known volume of the this compound vesicle formulation into the dialysis bag and securely seal both ends.

  • Place the sealed dialysis bag into a beaker containing a defined volume of pre-warmed release buffer.

  • Place the beaker on a stirring plate within a constant temperature environment (e.g., 37°C) and begin gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release buffer for analysis.

  • Replenish the withdrawn volume with an equal amount of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Sample and Separate Method

The sample and separate method involves incubating the liposomal formulation directly in the release medium and periodically separating the vesicles from the medium to determine the amount of unreleased drug.

Materials:

  • This compound vesicle formulation containing the drug of interest

  • Release buffer (e.g., PBS, pH 7.4)

  • Centrifuge tubes

  • Centrifuge capable of pelleting liposomes

  • Analytical instrument for drug quantification

Procedure:

  • Disperse a known amount of the this compound vesicle formulation in a defined volume of release buffer in a centrifuge tube.

  • Incubate the mixture at a constant temperature (e.g., 37°C) with gentle agitation.

  • At specified time points, take an aliquot of the suspension.

  • Separate the this compound vesicles from the release medium by centrifugation (e.g., 15,000 x g for 30 minutes).

  • Carefully collect the supernatant containing the released drug.

  • To determine the amount of drug remaining in the liposomes, lyse the pellet with a suitable solvent (e.g., methanol or Triton X-100).

  • Quantify the drug concentration in the supernatant and the lysed pellet using a validated analytical method.

  • Calculate the percentage of drug released at each time point.

Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the dialysis and sample and separate methods.

Dialysis_Method_Workflow Dialysis Method Workflow prep Prepare Dialysis Bag and Liposome Sample dialysis Place Bag in Release Buffer at 37°C with Stirring prep->dialysis sample Withdraw Aliquots at Timed Intervals dialysis->sample replenish Replenish with Fresh Buffer sample->replenish quantify Quantify Drug Concentration sample->quantify replenish->dialysis Continue Incubation calculate Calculate Cumulative Release quantify->calculate

Dialysis Method Workflow

Sample_and_Separate_Workflow Sample and Separate Method Workflow disperse Disperse Liposomes in Release Buffer incubate Incubate at 37°C with Agitation disperse->incubate aliquot Take Aliquot of Suspension incubate->aliquot centrifuge Centrifuge to Separate Vesicles aliquot->centrifuge supernatant Collect Supernatant (Released Drug) centrifuge->supernatant pellet Lyse Pellet (Unreleased Drug) centrifuge->pellet quantify_s Quantify Drug in Supernatant supernatant->quantify_s quantify_p Quantify Drug in Lysed Pellet pellet->quantify_p calculate Calculate Percent Release quantify_s->calculate quantify_p->calculate

Sample and Separate Method Workflow

Factors Influencing Drug Release from this compound Vesicles

The release of a drug from this compound vesicles is a multifactorial process. Understanding these factors is crucial for designing liposomal formulations with desired release profiles.

Factors_Influencing_Release Factors Influencing Drug Release cluster_lipid Lipid Bilayer cluster_drug Drug cluster_environment Environment Release Drug Release Kinetics Lipid Lipid Bilayer Properties Release->Lipid Drug Drug Properties Release->Drug Environment Environmental Factors Release->Environment Acyl Chain Length Acyl Chain Length Lipid->Acyl Chain Length Headgroup Charge (Anionic DPPG) Headgroup Charge (Anionic DPPG) Lipid->Headgroup Charge (Anionic DPPG) Membrane Fluidity Membrane Fluidity Lipid->Membrane Fluidity Presence of Cholesterol Presence of Cholesterol Lipid->Presence of Cholesterol Molecular Weight Molecular Weight Drug->Molecular Weight Lipophilicity Lipophilicity Drug->Lipophilicity Charge Charge Drug->Charge Drug-Lipid Interaction Drug-Lipid Interaction Drug->Drug-Lipid Interaction Temperature Temperature Environment->Temperature pH pH Environment->pH Ionic Strength Ionic Strength Environment->Ionic Strength Presence of Serum/Proteins Presence of Serum/Proteins Environment->Presence of Serum/Proteins

Factors Influencing Drug Release

References

A Comparative Analysis of L-Dipalmitoylphosphatidylglycerol (L-DPPG) with Other Anionic Phospholipids in Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biology and drug delivery, the choice of phospholipids is paramount. Anionic phospholipids, with their characteristic negatively charged headgroups, play crucial roles in a myriad of cellular processes, from signaling to protein trafficking. Among these, L-α-Dipalmitoylphosphatidylglycerol (L-DPPG) is a widely utilized synthetic phospholipid. This guide provides a comprehensive comparative analysis of this compound with other key anionic phospholipids: L-α-Dipalmitoylphosphatidylserine (DPPS), L-α-Dipalmitoylphosphatidylinositol (DPPI), and 1',3'-bis[1,2-dipalmitoyl-sn-glycero-3-phospho]-sn-glycerol (Cardiolipin, CL), focusing on their biophysical properties and roles in cellular signaling.

Comparative Analysis of Biophysical Properties

The biophysical characteristics of phospholipids dictate the structure and function of the membranes they form. Properties such as phase transition temperature (Tm), membrane fluidity, and surface potential are critical determinants of membrane behavior and interactions with other molecules. The following table summarizes key biophysical parameters for this compound and its counterparts. For a consistent comparison, all lipids discussed are the dipalmitoyl (16:0) saturated acyl chain versions where applicable.

PropertyThis compoundDPPSDPPICardiolipin (TMCL)
Phase Transition Temperature (Tm) 41°C54°C~41°C (for brain PI)62.2°C
Membrane Fluidity (at 37°C) Gel phase (low fluidity)Gel phase (very low fluidity)Fluidizing effect on PC membranesGel phase (low fluidity)
Surface Potential (Zeta Potential) Highly negative (~ -43 mV)Negative (~ -36 mV)Highly negative (~ -45 to -49 mV)Highly negative (two phosphate groups)
Protein Binding Affinity (Example) High affinity for certain proteins (e.g., -9.7 kcal/mol for ELIC)Modulates protein binding and functionKey for recruiting PH domain-containing proteinsEssential for respiratory chain complexes

In-Depth Look at Each Phospholipid

L-α-Dipalmitoylphosphatidylglycerol (this compound)

This compound is a synthetic anionic phospholipid characterized by its glycerol headgroup. Its phase transition temperature of 41°C means that at physiological temperature (37°C), membranes composed purely of this compound are in a more ordered gel phase. This property can be leveraged to create more rigid liposomal formulations. The highly negative surface charge of this compound membranes influences their interaction with cationic molecules and proteins.

L-α-Dipalmitoylphosphatidylserine (DPPS)

Phosphatidylserine (PS) is a crucial component of eukaryotic cell membranes, typically sequestered in the inner leaflet. The dipalmitoyl version, DPPS, exhibits a higher phase transition temperature (54°C) compared to this compound, indicating a more tightly packed and less fluid membrane at physiological temperatures. The negative charge of the serine headgroup is a key signal in apoptosis when exposed on the outer leaflet of the cell membrane.

L-α-Dipalmitoylphosphatidylinositol (DPPI)

Phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides) are central to cellular signaling. While a dipalmitoyl version (DPPI) is less common in nature than species with an arachidonyl chain at the sn-2 position, its biophysical properties are of interest in model membrane studies. PI is known to have a fluidizing effect on phosphatidylcholine (PC) membranes. The inositol headgroup can be phosphorylated at multiple positions, creating a diverse array of signaling molecules. Liposomes containing PI exhibit a highly negative zeta potential.

Cardiolipin (CL)

Cardiolipin is a unique dimeric phospholipid with four acyl chains and two phosphate groups, found almost exclusively in the inner mitochondrial membrane. This structure contributes to its high phase transition temperature and its ability to organize the protein complexes of the electron transport chain. The two negative charges on its small headgroup create a high surface charge density, crucial for its function in mitochondrial bioenergetics and apoptosis.

Distinct Roles in Cellular Signaling Pathways

Anionic phospholipids are not merely structural components; they are active participants in a multitude of signaling cascades. Their distinct headgroup structures allow for specific interactions with proteins, leading to diverse downstream effects.

Phosphatidylserine: The "Eat-Me" Signal in Apoptosis

During programmed cell death (apoptosis), phosphatidylserine is actively translocated from the inner to the outer leaflet of the plasma membrane. This externalization serves as a critical "eat-me" signal, recognized by phagocytes, which then engulf and clear the apoptotic cell, preventing an inflammatory response[1]. This process is a hallmark of apoptosis and is also observed in some forms of non-apoptotic cell death[2][3].

Apoptosis_PS_Signal Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation Flippase_Inactivation Flippase Inactivation Caspase_Activation->Flippase_Inactivation PS_Externalization PS Externalization Scramblase_Activation->PS_Externalization Flippase_Inactivation->PS_Externalization Phagocyte_Recognition Phagocyte Recognition PS_Externalization->Phagocyte_Recognition 'Eat-Me' Signal Cell_Engulfment Cell Engulfment Phagocyte_Recognition->Cell_Engulfment

Phosphatidylserine externalization as an "eat-me" signal in apoptosis.
Phosphatidylinositol: A Versatile Signaling Hub

The inositol headgroup of phosphatidylinositol can be phosphorylated by a variety of kinases to produce a family of signaling molecules called phosphoinositides (PIPs). These PIPs act as docking sites for a wide range of proteins, regulating processes such as cell growth, proliferation, and survival. A key pathway involving PIPs is the PI3K/Akt signaling cascade[4][5].

PI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI PIP PIP PI->PIP PI4K/PI5K PIP2 PIP2 PIP->PIP2 PI4K/PI5K PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PI3K PI3K PI3K->PIP3 phosphorylates PIP2 PDK1->Akt phosphorylates Cellular_Response Cellular Response (Growth, Survival) Akt->Cellular_Response activates Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds Receptor->PI3K activates

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
Cardiolipin: The Maestro of Mitochondrial Function

Cardiolipin's unique structure and exclusive localization to the inner mitochondrial membrane make it indispensable for mitochondrial function. It is essential for the optimal activity of the respiratory chain complexes and is involved in mitochondrial protein import. Furthermore, during apoptosis, cardiolipin plays a role in the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

Cardiolipin_Mitochondrial_Function cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space Cardiolipin Cardiolipin ETC Electron Transport Chain Complexes Cardiolipin->ETC stabilizes & organizes TIM_TOM Protein Import Machinery (TIM/TOM) Cardiolipin->TIM_TOM supports function Cytochrome_c Cytochrome c Cardiolipin->Cytochrome_c facilitates release ATP Production ATP Production ETC->ATP Production Mitochondrial Protein Import Mitochondrial Protein Import TIM_TOM->Mitochondrial Protein Import Apoptosome Formation Apoptosome Formation Cytochrome_c->Apoptosome Formation Apoptotic_Stimulus Apoptotic_Stimulus Apoptotic_Stimulus->Cytochrome_c triggers release

Cardiolipin's central role in mitochondrial bioenergetics and apoptosis.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments used to characterize and compare anionic phospholipids.

Liposome Preparation for Biophysical Studies

A common method for preparing multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs) for biophysical characterization is the thin-film hydration method followed by extrusion.

Workflow for Liposome Preparation:

Liposome_Preparation_Workflow start Start lipid_dissolution Dissolve lipids in chloroform/methanol start->lipid_dissolution film_formation Evaporate solvent to form a thin lipid film lipid_dissolution->film_formation hydration Hydrate film with aqueous buffer film_formation->hydration vortexing Vortex to form Multilamellar Vesicles (MLVs) hydration->vortexing extrusion Extrude through polycarbonate membranes of defined pore size vortexing->extrusion luv_formation Formation of Large Unilamellar Vesicles (LUVs) extrusion->luv_formation end End luv_formation->end

Workflow for the preparation of unilamellar vesicles.

Detailed Steps:

  • Lipid Dissolution: The desired phospholipids are dissolved in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Film Formation: The organic solvent is removed under a stream of nitrogen gas, followed by further drying under vacuum for at least 2 hours to form a thin lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., PBS, Tris-HCl) by vortexing at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is also performed at a temperature above the lipid Tm.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition of lipid bilayers.

Methodology:

  • Sample Preparation: A suspension of liposomes (typically MLVs) at a known concentration (e.g., 1-5 mg/mL) is prepared in the desired buffer.

  • DSC Measurement: The liposome suspension is loaded into the sample cell of the calorimeter, and an equal volume of the buffer is loaded into the reference cell.

  • Thermal Scan: The samples are heated and cooled at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis: The thermogram (heat flow versus temperature) is analyzed to determine the peak of the transition, which corresponds to the Tm, and the area under the peak, which is proportional to the transition enthalpy (ΔH).

Fluorescence Anisotropy for Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity. A commonly used probe is 1,6-diphenyl-1,3,5-hexatriene (DPH).

Methodology:

  • Probe Incorporation: The fluorescent probe (e.g., DPH in a suitable solvent) is added to the liposome suspension at a low molar ratio (e.g., 1:500 probe:lipid) and incubated to allow for probe incorporation into the bilayers.

  • Anisotropy Measurement: The fluorescence anisotropy is measured using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the emission is measured at both vertical (I_VV) and horizontal (I_VH) polarizations.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor.

  • Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe and thus lower membrane fluidity (a more ordered membrane), while a lower anisotropy value signifies higher fluidity.

Zeta Potential Measurement for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and provides an indication of the surface charge of liposomes.

Methodology:

  • Sample Dilution: The liposome suspension is diluted in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration for measurement.

  • Measurement: The diluted sample is placed in a specialized cuvette within a zeta potential analyzer. An electric field is applied across the sample, causing the charged liposomes to move towards the oppositely charged electrode.

  • Data Acquisition: The instrument measures the velocity of the liposomes (electrophoretic mobility) using laser Doppler velocimetry.

  • Calculation: The zeta potential (ζ) is calculated from the electrophoretic mobility using the Henry equation. For aqueous systems with moderate electrolyte concentrations, the Smoluchowski approximation is often used. The obtained value is expressed in millivolts (mV).

Conclusion

The selection of an anionic phospholipid for membrane studies or for the development of drug delivery systems requires careful consideration of its unique biophysical properties and biological roles. This compound, with its well-defined synthetic nature and distinct phase behavior, serves as a valuable tool in creating model membranes with specific characteristics. However, understanding its properties in the context of other naturally occurring anionic phospholipids like phosphatidylserine, phosphatidylinositol, and cardiolipin is crucial for translating in vitro findings to complex biological systems. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific research needs.

References

Purity assessment of L-Dppg using high-performance liquid chromatography (HPLC).

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid excipients like L-α-Dipalmitoylphosphatidylglycerol (L-Dppg) is a critical step in formulation development and quality control. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of a validated HPLC method with alternative chromatographic techniques—Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC)—supported by experimental data to inform method selection and implementation.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC is a widely adopted method for the purity analysis of non-volatile and thermally labile compounds like this compound. When coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are mass-based detectors, it offers excellent sensitivity and a broad dynamic range, independent of the analyte's chromophoric properties.

Experimental Protocol: HPLC-ELSD

This protocol is adapted from a validated method for the simultaneous quantification of Dipalmitoyl phosphatidylglycerol (DPPG), Dierucoyl phosphatidylcholine (DEPC), and cholesterol in liposomal formulations.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm).[1][2]

    • Mobile Phase: Isocratic elution with Methanol and 0.1% Acetic Acid aqueous solution (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • ELSD Conditions:

    • Drift Tube Temperature: 30°C.

    • Carrier Gas Pressure (Nitrogen): 350 KPa.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., chloroform/methanol mixture).

    • For liposomal formulations, a pretreatment of alkaline hydrolysis may be necessary to break down the structure before analysis.

    • Dilute the sample to a concentration within the linear range of the calibration curve.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.

Performance Data: HPLC-ELSD

The following table summarizes the performance characteristics of the described HPLC-ELSD method for DPPG analysis.

ParameterPerformance Metric
Linearity (r) 0.9990–0.9993
Precision (RSD) Repeatability: < 1.46%
Stability: < 1.96%
Accuracy (Recovery) 97.90% – 101.00%
Limit of Detection (LOD) ~1 µg (for similar phospholipids)
Limit of Quantitation (LOQ) ~5 ng (with UV detection at 203 nm for phospholipids)

Alternative Chromatographic Methods

While HPLC is a robust technique, other methods can be employed for the purity assessment of this compound, each with its own set of advantages and limitations.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and quantifying volatile compounds. For non-volatile lipids like this compound, a derivatization step, typically methyl esterification, is required to convert the fatty acid chains into volatile fatty acid methyl esters (FAMEs).

Advantages: High resolution and sensitivity for fatty acid profiling. Disadvantages: Requires a derivatization step which adds complexity and potential for sample alteration. It provides information about the fatty acid composition rather than the intact phospholipid.

Experimental Protocol: GC-FID (Post-Derivatization)

This protocol is based on a method for quantifying lipid components in propofol liposomes.

  • Sample Preparation (Methyl Esterification):

    • Treat the this compound sample with a methylating agent (e.g., BF3 in methanol).

    • Optimize reaction conditions (e.g., 75.0 °C, 14.5% BF3 concentration, 6.5 min reaction time).

    • Use an internal standard such as stearic acid for accurate quantification.

  • GC-FID Conditions:

    • Column: Capillary column suitable for FAMEs analysis (e.g., DB-Wax).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient to separate the FAMEs.

    • Injector and Detector Temperature: Typically set around 250°C.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and is cost-effective. It is well-suited for the separation of different lipid classes.

Advantages: High throughput (multiple samples can be run simultaneously), low solvent consumption, and cost-effective. Disadvantages: Generally lower resolution and sensitivity compared to HPLC and GC. Quantification can be less precise.

Experimental Protocol: HPTLC
  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: A common mobile phase for phospholipid separation is Chloroform:Methanol:Water:Ammonia (60:34:4:2, v/v/v/v).

  • Development: Develop the plate in a saturated chamber.

  • Derivatization: As phospholipids are often not UV-active, a post-chromatographic derivatization is required. A common reagent is a copper(II) sulfate solution followed by heating, which allows for densitometric quantification.

  • Quantification: Densitometric scanning in absorption mode (e.g., at 360 nm).

Comparative Performance Data

The following table provides a comparison of the key performance parameters for HPLC-ELSD, GC-FID, and HPTLC for the analysis of this compound or similar phospholipids.

ParameterHPLC-ELSDGC-FID (post-esterification)HPTLC-Densitometry
Specificity High (separates intact phospholipid)High (for fatty acid profile)Moderate (separates lipid classes)
Linearity (r) > 0.999> 0.9999> 0.995 (for glycerolipids)
Precision (RSD) < 2%< 1.53%< 8.85% (for glycerolipids)
Accuracy (Recovery) 97.9 - 101.0%98.6 - 102.4%93.2 - 108.1% (for glycerolipids)
Limit of Quantitation (LOQ) ~5 ng (UV)Not specified for DPPG63 - 90 ng (for glycerolipids)
Analysis Time per Sample 10-30 min20-40 min~5 min (per sample on a plate)
Derivatization Required NoYes (Methyl Esterification)Yes (Post-chromatographic staining)

Note: Data for HPTLC is for general glycerolipid classes as specific data for this compound was not available.

Experimental Workflow and Logical Relationships

Workflow for HPLC-Based Purity Assessment of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh this compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Standard Prepare Standard Solutions Filter Filter through 0.45µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect Detect with ELSD Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for this compound purity assessment using HPLC-ELSD.

Conclusion

The choice of chromatographic method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • HPLC with a mass-based detector like ELSD or CAD is the recommended method for accurately quantifying the intact this compound and its lipid-related impurities, offering a balance of high precision, accuracy, and specificity without the need for derivatization.

  • GC-FID is a superior alternative if the primary goal is to analyze the fatty acid composition of this compound, providing excellent quantitative data after a necessary derivatization step.

  • HPTLC serves as a valuable, cost-effective screening tool for high-throughput analysis, ideal for preliminary assessments or when many samples need to be compared simultaneously, though with lower precision than HPLC or GC.

For regulatory submissions and comprehensive quality control, the stability-indicating capabilities of a validated HPLC method make it the most robust and reliable choice.

References

A Researcher's Guide to Validating Protein Affinity for L-Dppg-Containing Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of proteins to specific lipid bilayers is paramount for understanding biological processes and advancing therapeutic design. This guide provides a comparative overview of key experimental techniques used to validate the binding of proteins to bilayers containing L-α-dipalmitoylphosphatidylglycerol (L-Dppg), a common anionic phospholipid.

This document details the experimental protocols for four widely-used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Liposome Co-sedimentation Assays, and Fluorescence Resonance Energy Transfer (FRET). Each method's principles, strengths, and limitations are discussed, supported by quantitative data where available, to aid in the selection of the most appropriate technique for your research needs.

Comparative Analysis of Binding Affinity Techniques

The choice of method for validating protein-lipid interactions depends on various factors, including the nature of the protein, the required sensitivity, and the specific information sought (e.g., kinetics vs. thermodynamics). The following table summarizes the quantitative data obtained from different techniques for protein binding to this compound-containing bilayers.

TechniqueProteinLipid CompositionDissociation Constant (Kd)Reference
Surface Plasmon Resonance (SPR) Antimicrobial PeptideDPPC/DPPG (3:1)~1 µM[1]
Isothermal Titration Calorimetry (ITC) Superoxide Dismutase (SOD)DPPGNot explicitly quantified, but binding observed[2]
Liposome Co-sedimentation Assay Moesin FERM domainPS/PI(4,5)P2/CholesterolNot a direct Kd measurement, but shows concentration-dependent binding[3]
Fluorescence Resonance Energy Transfer (FRET) M13 Major Coat ProteinDOPC/DOPG (4:1)Not a direct Kd measurement, but quantifies protein-lipid selectivity[4]

Experimental Protocols and Workflows

Detailed methodologies for each technique are provided below, accompanied by workflow diagrams to illustrate the key experimental steps.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic data (association and dissociation rates) and affinity data (Kd).[5]

Experimental Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and this compound (e.g., at a 3:1 molar ratio) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS) to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension.

  • SPR Chip Preparation:

    • Use a sensor chip suitable for lipid analysis (e.g., an L1 chip).

    • Immobilize the prepared this compound-containing liposomes onto the sensor chip surface.

  • Binding Analysis:

    • Inject a series of dilutions of the protein of interest over the chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to record association and dissociation phases.

    • Regenerate the sensor surface between protein injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Liposome_Prep Prepare this compound Liposomes Immobilization Immobilize Liposomes on Sensor Chip Liposome_Prep->Immobilization Protein_Prep Prepare Protein Dilutions Binding Inject Protein & Measure Binding Protein_Prep->Binding Immobilization->Binding Regeneration Regenerate Sensor Surface Binding->Regeneration Data_Analysis Fit Sensorgrams & Calculate Kd Binding->Data_Analysis Regeneration->Binding ITC_Workflow cluster_prep Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis Liposome_Prep Prepare this compound Liposomes Degas Degas Samples Liposome_Prep->Degas Protein_Prep Prepare Protein Solution Protein_Prep->Degas Load_Samples Load Protein to Cell & Liposomes to Syringe Degas->Load_Samples Titration Titrate Liposomes into Protein Load_Samples->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Measure_Heat->Titration Data_Analysis Analyze Isotherm & Calculate Thermodynamic Parameters Measure_Heat->Data_Analysis Cosedimentation_Workflow cluster_prep Preparation cluster_binding Binding & Separation cluster_analysis Analysis Liposome_Prep Prepare this compound LUVs Incubation Incubate Protein with Liposomes Liposome_Prep->Incubation Protein_Prep Prepare Protein Solution Protein_Prep->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Separation Separate Supernatant and Pellet Centrifugation->Separation SDS_PAGE Analyze Fractions by SDS-PAGE Separation->SDS_PAGE Quantification Quantify Bound Protein SDS_PAGE->Quantification FRET_Workflow cluster_prep Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Label_Protein Label Protein with Donor Mixing Mix Labeled Protein and Liposomes Label_Protein->Mixing Label_Liposomes Prepare Liposomes with Acceptor-Lipid Label_Liposomes->Mixing Excitation Excite Donor Fluorophore Mixing->Excitation Emission Measure Donor and Acceptor Emission Excitation->Emission Calculate_FRET Calculate FRET Efficiency Emission->Calculate_FRET Determine_Binding Determine Binding Affinity Calculate_FRET->Determine_Binding

References

Calorimetric Validation of L-DPPG's Main Phase Transition Temperature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal behavior of lipids is paramount for the rational design of lipid-based drug delivery systems. This guide provides a comparative analysis of the main phase transition temperature (Tm) of L-α-Dipalmitoylphosphatidylglycerol (L-DPPG), a commonly used anionic phospholipid, validated through calorimetric methods. Experimental data is presented alongside comparisons with other phospholipids to offer a comprehensive resource for formulation development.

The main phase transition temperature (Tm) is a critical physicochemical parameter of phospholipids, representing the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase. This transition significantly influences the permeability, stability, and drug release characteristics of liposomes and other lipid-based nanoparticles. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to precisely determine the Tm and the associated enthalpy of transition (ΔH), providing insights into the energetics of this process.[1][2][3]

Main Phase Transition Temperature of this compound

Calorimetric analysis of pure this compound liposomes consistently reveals a main phase transition temperature of approximately 41°C .[4] This value is a key benchmark for researchers working with this lipid. The transition is characterized by a sharp endothermic peak in the DSC thermogram, indicating the absorption of heat required to disrupt the ordered packing of the lipid acyl chains.

Comparison with Other Phospholipids

To provide context for the thermal behavior of this compound, a comparison with other common phospholipids is essential. The Tm is influenced by factors such as the length and saturation of the acyl chains and the nature of the headgroup.[5]

PhospholipidAbbreviationMain Phase Transition Temperature (Tm) (°C)
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC24
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) This compound 41
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC41
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC55

Table 1: Comparison of the main phase transition temperatures of this compound and other common phospholipids as determined by Differential Scanning Calorimetry.

As shown in Table 1, the Tm of this compound is identical to that of DPPC, which has the same dipalmitoyl acyl chains but a different headgroup (phosphatidylcholine). This suggests that for these C16-saturated lipids, the acyl chain length is the dominant factor in determining the Tm. In contrast, DMPC, with shorter C14 acyl chains, has a significantly lower Tm, while DSPC, with longer C18 acyl chains, exhibits a higher Tm.

Experimental Protocol: Calorimetric Validation by DSC

A detailed and robust experimental protocol is crucial for the accurate and reproducible determination of the Tm of this compound. The following outlines a typical methodology for the preparation of liposomes and subsequent analysis by DSC.

Materials:

  • L-α-Dipalmitoylphosphatidylglycerol (this compound) powder (>99% purity)

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chloroform

  • Nitrogen gas

Equipment:

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

Methodology:

  • Lipid Film Formation: A known quantity of this compound is dissolved in chloroform. The solvent is then removed under a stream of nitrogen gas, followed by drying under vacuum for at least 8 hours to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with the desired buffer solution at a temperature approximately 10°C above the expected Tm of this compound (i.e., around 51°C). The mixture is vortexed to form a suspension of multilamellar vesicles (MLVs).

  • Vesicle Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded multiple times (e.g., 10-20 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a thermostated extruder maintained at a temperature above the Tm.

  • DSC Analysis:

    • A precise volume of the liposome suspension is loaded into a hermetically sealed aluminum DSC pan. An equal volume of the corresponding buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The thermal analysis is performed by scanning the temperature over a range that encompasses the main phase transition of this compound (e.g., 20°C to 60°C) at a controlled heating rate (e.g., 60°C/hour).

    • The resulting thermogram, plotting heat flow against temperature, is analyzed to determine the peak temperature of the endothermic transition (Tm) and the area under the peak, which corresponds to the enthalpy of transition (ΔH). It is recommended to use the data from a second heating scan to ensure thermal history consistency.

Experimental Workflow Diagram

G cluster_prep Liposome Preparation cluster_dsc DSC Analysis A Dissolve this compound in Chloroform B Lipid Film Formation (Rotary Evaporation) A->B C Hydration with Buffer (T > Tm) B->C D Vortexing to form MLVs C->D E Extrusion (T > Tm, 100 nm filter) D->E F Formation of LUVs E->F G Load Sample and Reference into Pans F->G Transfer LUVs H Temperature Scan (e.g., 20-60°C at 60°C/hr) G->H I Record Thermogram (Heat Flow vs. Temp) H->I J Data Analysis I->J K Determine Tm and ΔH J->K

Fig. 1: Experimental workflow for the calorimetric validation of this compound's main phase transition temperature.

References

Safety Operating Guide

Navigating the Safe Disposal of L-α-Phosphatidyl-DL-glycerol (L-DPPG): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of L-α-phosphatidyl-DL-glycerol (L-DPPG) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and effective disposal of this compound in both solid and solution forms, based on general best practices for laboratory chemical waste management.

Key Safety and Handling Information for this compound

Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. The following table summarizes key information derived from safety data sheets (SDS) of similar phospholipid compounds.

ParameterInformationSource
Form Lyophilized powder or solution
Storage Temperature -20°C[1]
Potential Hazards To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) Respirator
Incompatibilities Not specified, but general practice is to avoid mixing with incompatible wastes.

Procedural Steps for this compound Disposal

The disposal procedure for this compound depends on its physical state (solid or solution). It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations, as they may have specific requirements.

Disposal of Solid this compound (Lyophilized Powder)
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound waste.

  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding dust generation.

    • Place the swept material into a clearly labeled, sturdy, and chemically compatible waste container. The container must be sealable.

  • Labeling:

    • Label the waste container with a hazardous waste tag provided by your institution's EHS department.

    • The label must clearly state the full chemical name ("L-α-phosphatidyl-DL-glycerol"), the quantity, and the date. Do not use abbreviations.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.

    • Ensure the storage area is secure and segregated from incompatible waste streams.

  • Disposal Request:

    • Arrange for a hazardous waste pickup with your institution's EHS department.

Disposal of this compound Solutions

The disposal of this compound in a solution is primarily dictated by the solvent used.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves. If working with volatile solvents, use a fume hood.

  • Waste Segregation:

    • Crucially, do not mix different solvent waste streams. For example, halogenated solvent waste (e.g., chloroform) must be collected separately from non-halogenated solvent waste (e.g., methanol, ethanol).

    • Aqueous solutions of this compound should also be collected as a separate waste stream.

  • Waste Collection:

    • Dispense the this compound solution into a designated, labeled, and compatible liquid waste container.

    • The container should have a secure, tight-fitting cap. Funnels should not be left in the container.

  • Labeling:

    • Use a hazardous waste tag to label the container.

    • List all constituents of the solution, including the full chemical name of the solvent(s) and this compound, along with their approximate concentrations.

  • Storage:

    • Store the liquid waste container in a designated and properly ventilated hazardous waste accumulation area.

    • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.

  • Disposal Request:

    • Schedule a pickup with your institution's EHS department for proper disposal.

Important Note: Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.

Disposal of Empty this compound Containers
  • Rinsing:

    • Thoroughly rinse the empty container with a suitable solvent three times.

    • The first rinseate must be collected and disposed of as hazardous waste in the appropriate liquid waste stream. Subsequent rinses may also need to be collected, depending on institutional policies.

  • Container Disposal:

    • After triple rinsing and allowing the container to air dry, deface or remove the original label.

    • The clean, dry container can then typically be disposed of in the regular laboratory glass or solid waste, as per your institution's guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

L_DPPG_Disposal_Workflow start This compound Waste Generated is_solid Is the waste in solid form? start->is_solid solid_waste_collection Collect in a labeled, sealed container for solid chemical waste. is_solid->solid_waste_collection Yes solution_waste Identify the solvent type. is_solid->solution_waste No storage Store in designated hazardous waste accumulation area with secondary containment. solid_waste_collection->storage halogenated Halogenated Solvent solution_waste->halogenated e.g., Chloroform non_halogenated Non-Halogenated Solvent solution_waste->non_halogenated e.g., Methanol, Ethanol aqueous Aqueous Solution solution_waste->aqueous e.g., Water, Buffers collect_halogenated Collect in a designated halogenated waste container. halogenated->collect_halogenated collect_non_halogenated Collect in a designated non-halogenated waste container. non_halogenated->collect_non_halogenated collect_aqueous Collect in a designated aqueous waste container. aqueous->collect_aqueous collect_halogenated->storage collect_non_halogenated->storage collect_aqueous->storage pickup Arrange for waste pickup by Environmental Health & Safety (EHS). storage->pickup end Proper Disposal pickup->end

References

Personal protective equipment for handling L-Dppg

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling L-Dipalmitoylphosphatidylglycerol (L-Dppg), a phospholipid used in various research applications. Adherence to these procedural steps is critical for laboratory safety and operational integrity.

Hazard Identification and Precautionary Measures

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This is based on general guidelines for handling chemical substances where the full hazard profile is not known.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Wearing two pairs is recommended for added protection.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is possible, a respirator may be necessary.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound, from preparation to use in experiments.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated, well-ventilated area, preferably within a chemical fume hood.

    • Have all necessary equipment (e.g., spatulas, weighing paper, solvents, glassware) ready to minimize movement and potential for spills.

  • Donning PPE :

    • Put on a lab coat.

    • Put on safety glasses or goggles.

    • Put on the first pair of gloves.

    • Put on the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

  • Handling and Preparation of Solutions :

    • This compound is typically supplied as a crystalline solid.

    • Carefully weigh the required amount of this compound powder on weighing paper, avoiding the creation of dust.

    • If preparing a stock solution, this compound is soluble in chloroform at a concentration of approximately 2 mg/ml.

    • When dissolving, add the solvent slowly to the powder to prevent splashing.

    • If using an aqueous solution, be aware that this compound is sparingly soluble in aqueous solutions. To enhance solubility, the organic solvent solution can be diluted into aqueous buffers or isotonic saline.

    • Ensure that the residual amount of organic solvent is insignificant for biological experiments, as it may have physiological effects.

    • It is not recommended to store aqueous solutions for more than one day.

  • Experimental Use :

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

    • Avoid generating aerosols.

    • If working with cell cultures or animals, follow appropriate sterile techniques and animal handling protocols in addition to chemical safety procedures.

  • Post-Experiment :

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Properly label and store any remaining this compound solutions. For long-term storage, it is suggested that this compound be stored as supplied at -20°C, where it should be stable for at least two years.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Dispose of unused this compound powder in a designated chemical waste container.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste :

    • Collect all solutions containing this compound in a clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • General Guidelines :

    • All waste disposal must comply with local, state, and federal environmental protection and waste disposal legislation.

    • Arrange for disposal of surplus and non-recyclable products through a licensed waste disposal contractor.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

L_Dppg_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Prepare Work Area gather_materials Gather Materials & PPE prep_area->gather_materials Ensure readiness don_ppe Don PPE gather_materials->don_ppe Begin process weigh_powder Weigh this compound don_ppe->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces experiment->decontaminate After experiment dispose_solid Dispose Solid Waste experiment->dispose_solid dispose_liquid Dispose Liquid Waste experiment->dispose_liquid doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.